4-Methylmorpholin-2-one hydrochloride
Description
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Properties
IUPAC Name |
4-methylmorpholin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-6-2-3-8-5(7)4-6;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQPQQXSKULDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methylmorpholin-2-one Hydrochloride
This guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 4-Methylmorpholin-2-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical logic, experimental protocols, and critical parameters for the successful synthesis of this important heterocyclic compound.
Introduction and Strategic Overview
4-Methylmorpholin-2-one and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis. The morpholin-2-one scaffold is a key pharmacophore in a variety of biologically active molecules. This guide details a robust, multi-step synthesis beginning with readily available starting materials, proceeding through the key formation of the morpholinone ring via intramolecular cyclization, and concluding with the preparation of the hydrochloride salt.
The presented pathway is predicated on established principles of organic synthesis, including esterification, nucleophilic substitution, and intramolecular lactamization. Each step has been designed to be high-yielding and amenable to standard laboratory techniques.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of 4-Methylmorpholin-2-one hydrochloride can be efficiently achieved in three principal stages, starting from ethyl chloroacetate and N-methylethanolamine.
Logical Flow of the Synthesis
Caption: Overall synthetic workflow for 4-Methylmorpholin-2-one hydrochloride.
Step 1: Synthesis of Ethyl N-(2-hydroxyethyl)-N-methylaminoacetate
The initial step involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate by the secondary amine, N-methylethanolamine. This reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the hydrochloric acid formed as a byproduct. The choice of a non-protic solvent like acetonitrile is advantageous as it readily dissolves the reactants and does not interfere with the nucleophilic attack.
The causality behind this choice lies in preventing the self-condensation of ethyl chloroacetate and promoting the desired N-alkylation. The hydroxyl group of N-methylethanolamine is significantly less nucleophilic than the secondary amine, ensuring chemoselective reaction at the nitrogen center.
Step 2: Intramolecular Cyclization to 4-Methylmorpholin-2-one
This is the key ring-forming step. The precursor, ethyl N-(2-hydroxyethyl)-N-methylaminoacetate, contains both a nucleophile (the hydroxyl group) and an electrophile (the ester carbonyl). Under basic or thermal conditions, an intramolecular transesterification, or lactamization, occurs. The alkoxide, generated from the hydroxyl group by a base like sodium ethoxide, attacks the ester carbonyl, leading to the formation of the six-membered morpholin-2-one ring and the elimination of ethanol.
The thermodynamic driving force for this reaction is the formation of a stable, six-membered heterocyclic ring. The selection of a base compatible with the ester functionality is critical to avoid saponification.
Step 3: Formation of 4-Methylmorpholin-2-one Hydrochloride
The final step is the conversion of the free base, 4-Methylmorpholin-2-one, into its hydrochloride salt. This is a straightforward acid-base reaction. The lone pair of electrons on the tertiary nitrogen of the morpholinone ring acts as a base, readily accepting a proton from hydrochloric acid.[1] This reaction is typically performed by dissolving the free base in an anhydrous, inert solvent, such as diethyl ether or dioxane, and adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being ionic, is generally insoluble in non-polar organic solvents and precipitates out, allowing for easy isolation by filtration.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl N-(2-hydroxyethyl)-N-methylaminoacetate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethanolamine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile.
-
Addition of Reactant: While stirring the suspension, add ethyl chloroacetate (1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by vacuum distillation or column chromatography on silica gel to yield pure ethyl N-(2-hydroxyethyl)-N-methylaminoacetate.
Protocol 2: Synthesis of 4-Methylmorpholin-2-one
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl N-(2-hydroxyethyl)-N-methylaminoacetate (1.0 eq.) in anhydrous ethanol.
-
Addition of Base: To this solution, add a catalytic amount of sodium ethoxide (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux for 6-12 hours. The progress of the cyclization can be monitored by the distillation of ethanol and by TLC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a weak acid (e.g., ammonium chloride solution).
-
Purification: Remove the solvent under reduced pressure. The resulting crude 4-Methylmorpholin-2-one can be purified by vacuum distillation or crystallization.
Protocol 3: Synthesis of 4-Methylmorpholin-2-one Hydrochloride
-
Reaction Setup: Dissolve the purified 4-Methylmorpholin-2-one (1.0 eq.) in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet.
-
Addition of HCl: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation of the product is complete.
-
Isolation: Collect the white precipitate by filtration.
-
Purification: Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and solvent.
-
Drying: Dry the resulting white solid under vacuum to obtain pure 4-Methylmorpholin-2-one hydrochloride.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl N-(2-hydroxyethyl)-N-methylaminoacetate | C7H15NO3 | 161.20 | Liquid |
| 4-Methylmorpholin-2-one | C5H9NO2 | 115.13 | Solid/Liquid |
| 4-Methylmorpholin-2-one hydrochloride | C5H10ClNO2 | 151.59 | Solid |
Visualizing the Reaction Pathway
Caption: Chemical structures and transformations in the synthesis pathway.
Conclusion
The synthesis of 4-Methylmorpholin-2-one hydrochloride presented herein is a logical and robust pathway that leverages fundamental organic reactions. By carefully controlling the reaction conditions at each stage, from N-alkylation to the final salt formation, high yields and purity of the target compound can be achieved. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable chemical entity for applications in drug discovery and development.
References
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Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. Available at: [Link]
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Morpholine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 4-Methylmorpholin-2-one Hydrochloride: A Compound with Limited Publicly Available Data
A Note to Researchers, Scientists, and Drug Development Professionals:
This technical guide addresses the request for an in-depth analysis of the physicochemical properties of 4-Methylmorpholin-2-one hydrochloride. However, a comprehensive search of publicly available scientific databases and literature reveals a significant lack of specific experimental data for this compound and its hydrochloride salt. The vast majority of available information pertains to the structurally distinct compound, 4-methylmorpholine and its corresponding hydrochloride salt.
This document will proceed by:
-
Clearly distinguishing between 4-Methylmorpholin-2-one and 4-methylmorpholine to prevent confusion.
-
Presenting the limited available information for 4-Methylmorpholin-2-one.
-
Providing a theoretical framework on how the formation of a hydrochloride salt would be expected to influence the physicochemical properties of the parent compound, 4-Methylmorpholin-2-one, based on general principles of organic and medicinal chemistry.
-
Outlining general experimental protocols that would be suitable for the characterization of a novel lactam hydrochloride, should a sample become available.
Structural Distinction: 4-Methylmorpholin-2-one vs. 4-Methylmorpholine
It is crucial to differentiate between the requested compound, 4-Methylmorpholin-2-one, and the widely documented 4-methylmorpholine. The presence of a carbonyl group (C=O) at the 2-position of the morpholine ring in 4-Methylmorpholin-2-one fundamentally alters its chemical nature from that of 4-methylmorpholine, which lacks this feature. This structural difference has profound implications for the compound's physicochemical properties, including its polarity, hydrogen bonding capabilities, basicity, and solubility.
Caption: Formation of 4-Methylmorpholin-2-one hydrochloride.
Solubility
The conversion of a free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility. [1]It is highly probable that 4-Methylmorpholin-2-one hydrochloride would exhibit significantly greater solubility in water and other polar protic solvents compared to its free base. This is due to the introduction of an ionic center, which can participate in more favorable interactions with polar solvent molecules. However, the "common ion effect" should be considered, where the solubility of a hydrochloride salt may be suppressed in solutions already containing chloride ions. [2]
Melting Point
Generally, salts have higher melting points than their corresponding free bases due to the strong electrostatic interactions in the crystal lattice of the salt. [3]Therefore, it is expected that 4-Methylmorpholin-2-one hydrochloride would have a higher melting point than the free base.
pKa
The pKa of the conjugate acid of 4-Methylmorpholin-2-one (the protonated form in the hydrochloride salt) is a critical parameter. The presence of the electron-withdrawing carbonyl group at the 2-position would be expected to decrease the basicity of the nitrogen at the 4-position compared to 4-methylmorpholine. This would result in a lower pKa for the conjugate acid of 4-Methylmorpholin-2-one compared to that of 4-methylmorpholine (which is approximately 7.4).
Stability
The hydrochloride salt is generally expected to be a crystalline solid, which often provides greater chemical and physical stability compared to the free base, particularly if the free base is amorphous or an oil. [3]
General Experimental Protocols for Characterization
Should a sample of 4-Methylmorpholin-2-one hydrochloride become available, the following established methodologies would be appropriate for its physicochemical characterization.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility. [4][5] Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Protocol:
-
Add an excess amount of 4-Methylmorpholin-2-one hydrochloride to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time, sufficient to reach equilibrium (e.g., 24-48 hours).
-
Allow the samples to stand to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV.
Caption: Workflow for solubility determination by the shake-flask method.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.
Protocol:
-
Accurately weigh and dissolve a known amount of 4-Methylmorpholin-2-one hydrochloride in deionized water.
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly titrate the solution with a standardized solution of sodium hydroxide, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
While a comprehensive technical guide on the experimentally determined physicochemical properties of 4-Methylmorpholin-2-one hydrochloride cannot be provided due to a lack of available data, this document serves to clarify the identity of the compound, present the limited known information, and offer a scientifically grounded theoretical framework for its expected properties. The general experimental protocols outlined provide a roadmap for the characterization of this compound should it be synthesized and studied in the future. Researchers interested in this molecule are encouraged to perform these fundamental characterizations to contribute to the public body of scientific knowledge.
References
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ChemSynthesis. (2025). 4-methyl-2-morpholinone. Retrieved from [Link]
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- Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: Properties, selection, and use. Wiley-VCH.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). Marcel Dekker.
- Avdeef, A. (2003).
- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937.
- United States Pharmacopeia. (2023). <1236> Solubility Measurements.
- Streng, W. H. (1981). Thermodynamics of solution of some salts of weak acids and bases. Journal of Pharmaceutical Sciences, 70(4), 459-460.
- Allen, R. I., & Box, K. J. (2000). The pKa of drugs: a case for more accurate measurements. Pharmaceutical Science & Technology Today, 3(10), 334-337.
- Box, K. J., Bevan, C. D., Comer, J. E. A., & Mole, J. (2004). pKa measurement of sparingly soluble compounds. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 557-567.
- Sangster, J. (1997). Octanol-water partition coefficients: Fundamentals and physical chemistry. John Wiley & Sons.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
- Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons.
- Yalkowsky, S. H., & He, Y. (2003).
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
- Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
- Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Morris, K. R. (2003). An integrated approach to the selection of optimal salt forms for a new drug candidate. Advanced Drug Delivery Reviews, 55(10), 1249-1264.
- Kumar, L., & Bansal, A. K. (2002). Pharmaceutical salts. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(1), 5-17.
- Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a weak acid and a weak base. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Elder, D. P., & Holm, R. (2013). Pharmaceutical salt and cocrystal screening and selection. In Pharmaceutical Salts and Cocrystals (pp. 1-28). Royal Society of Chemistry.
- O'Neil, M. J. (Ed.). (2013). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
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A Comprehensive Technical Guide to 4-Methylmorpholine Hydrochloride: Properties, Synthesis, and Applications in Drug Development
Introduction
This technical guide provides an in-depth exploration of 4-Methylmorpholine hydrochloride, a versatile heterocyclic amine salt with significant applications in pharmaceutical and chemical synthesis. While the initial query specified 4-Methylmorpholin-2-one hydrochloride, publicly available scientific literature and chemical databases predominantly feature data on 4-Methylmorpholine hydrochloride. It is likely that the intended compound of interest is the latter, which will be the focus of this whitepaper. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role as a catalyst and building block in modern organic synthesis.
Chemical Identity and Physicochemical Properties
4-Methylmorpholine hydrochloride is the hydrochloride salt of N-Methylmorpholine (NMM). The addition of hydrochloric acid to the tertiary amine, N-Methylmorpholine, results in the formation of this salt, which is often preferred for its solid nature, making it easier to handle and store compared to its liquid free-base form.
CAS Number: 3651-67-0[1][2][3][4]
Molecular Formula: C5H12ClNO[1][2][4]
Molecular Weight: 137.61 g/mol [1][4]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Melting Point | 203-211 °C | |
| Boiling Point | 115-116 °C (for the free base) | |
| Solubility | Soluble in water, alcohol, and ether. | |
| Appearance | White to off-white solid |
Synthesis of the Parent Compound: 4-Methylmorpholine
The hydrochloride salt is readily prepared by treating the parent compound, 4-Methylmorpholine (CAS 109-02-4), with hydrochloric acid. The synthesis of 4-Methylmorpholine itself can be achieved through several established routes.[5] A common and industrially viable method involves the methylation of morpholine.[6][7]
One established laboratory-scale synthesis involves the reaction of morpholine with formaldehyde and formic acid (a Leuckart-Wallach type reaction).[6][8] In this procedure, formaldehyde and formic acid are added to morpholine, leading to an automatic reflux as carbon dioxide is evolved.[6][8] The mixture is then heated to complete the reaction. Subsequent workup involving basification with sodium hydroxide followed by distillation yields the 4-Methylmorpholine product.[6][8]
Another synthetic pathway starts from N-methyldiethanolamine, which undergoes cyclization in the presence of a strong acid like sulfuric acid.[6]
Below is a conceptual workflow for the synthesis of 4-Methylmorpholine from morpholine:
Caption: Synthesis workflow of 4-Methylmorpholine.
Applications in Drug Development and Organic Synthesis
4-Methylmorpholine and its hydrochloride salt are pivotal in various synthetic organic chemistry applications, particularly within the pharmaceutical industry.
-
Catalyst: It is widely employed as a base catalyst in numerous chemical transformations.[8][9][10] Its tertiary amine nature allows it to act as a proton scavenger, driving reactions to completion. It is utilized in the synthesis of polyurethanes and as a catalyst for producing aminobenzylpenicillin and hydroxypenicillin.[8]
-
Peptide Synthesis: In peptide coupling reactions, 4-Methylmorpholine is a preferred organic base for maintaining the pH of the reaction mixture in a range that minimizes racemization and other side reactions.
-
Corrosion Inhibitor: It also finds application as a corrosion inhibitor.[8]
-
Solvent: Due to its miscibility with water and many organic solvents, it can be used as a solvent for certain reactions, such as those involving rayon.[8][9]
-
Synthetic Building Block: The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[11][12] This makes 4-Methylmorpholine and its derivatives valuable starting materials and intermediates in the synthesis of novel therapeutic agents.[7][9] The morpholine ring can enhance the pharmacokinetic properties of a drug molecule.[11][12]
The logical flow of its application in a typical catalyzed reaction is depicted below:
Caption: Role of 4-Methylmorpholine as a base catalyst.
Analytical Methods for Quantification
Accurate quantification of residual 4-Methylmorpholine is essential for quality control in pharmaceutical manufacturing to ensure the purity and safety of the final drug product.[13] A variety of analytical techniques can be employed for this purpose.
| Analytical Method | Principle | Key Advantages |
| Headspace Gas Chromatography (HS-GC) | Volatiles in a sample are partitioned into the headspace and injected into a GC for separation and detection. | Sensitive and robust for complex matrices. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | The sample is vaporized and separated by chromatography, and components are detected by a flame ionization detector. | Versatile and widely used, providing high accuracy and precision. |
| High-Performance Liquid Chromatography (HPLC) | The sample is dissolved and separated by chromatography on a C18 reverse-phase column with UV detection. | Suitable for stability-indicating methods. |
| Capillary Electrophoresis | Offers high separation efficiency. | Valuable for impurity profiling. |
| Titration | Direct titration of the basic 4-Methylmorpholine with a standardized acid. | Simple and cost-effective for bulk materials. |
Experimental Protocol: Quantification by Headspace Gas Chromatography (HS-GC)
This protocol provides a general framework for the quantification of 4-Methylmorpholine. Specific parameters may require optimization based on the sample matrix and instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 4.0 g of the sample solution into a headspace vial.
-
Add 1.5 mL of ammonium hydroxide (28–30% w/w) and 0.125 mmol of sodium hydroxide.
-
Immediately seal the vial.[13]
-
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.[13]
-
-
Chromatographic Conditions:
-
Column: A suitable capillary column for amine analysis (e.g., a wax or a low-bleed base-deactivated column).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 220°C at a rate of 20°C/min.
-
Hold at 220°C for 2 minutes.[13]
-
-
Injector and Detector Temperatures: Optimized for the analysis of volatile amines.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis:
-
Quantification is performed using a calibration curve prepared with known concentrations of 4-Methylmorpholine.
-
Safety and Handling
4-Methylmorpholine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood.[8]
Conclusion
4-Methylmorpholine hydrochloride is a commercially significant compound with broad utility in organic synthesis and drug development. Its role as a versatile base catalyst and its incorporation into the privileged morpholine scaffold underscore its importance to medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and analytical methodologies is crucial for its effective and safe application in research and manufacturing.
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4-methylmorpholine hydrochloride. ChemBK. [Link]
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4-Methylmorpholine hydrochloride. PubChem. [Link]
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4-Methylmorpholine hydrochloride | C5H12ClNO | CID 3083815. PubChem. [Link]
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4-Methylmorpholin-2-one hydrochloride. Amerigo Scientific. [Link]
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109-02-4 4-Methylmorpholine C5H11NO. LookChem. [Link]
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4-methylmorpholine. TUODA INDUSTRY LIMITED. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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Morpholine synthesis. Organic Chemistry Portal. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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Morpholine, 4-methyl-. NIST WebBook. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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An In-depth Technical Guide to the Molecular Structure of Morpholine Derivatives: A Focused Analysis on 4-Methylmorpholine and the Morpholin-2-one Scaffold
Abstract: This technical guide addresses the molecular structure and chemical properties of N-methylated morpholine derivatives, with a specific focus on the widely utilized compound 4-Methylmorpholine and its hydrochloride salt. The initial inquiry into "4-Methylmorpholin-2-one hydrochloride" revealed a significant scarcity of detailed, publicly available scientific data, precluding a direct, in-depth analysis based on verifiable sources. To provide a scientifically rigorous and valuable resource for researchers, this guide has been structured to first deliver a comprehensive examination of the well-documented 4-Methylmorpholine scaffold. This is followed by an analysis of the morpholin-2-one core structure. By integrating these discussions, this paper offers expert-driven, inferred insights into the likely characteristics of the target compound, 4-Methylmorpholin-2-one hydrochloride, thereby equipping researchers with the foundational knowledge critical for synthesis, characterization, and application in drug development and materials science.
Introduction
Morpholine and its derivatives are foundational heterocyclic compounds that feature prominently in medicinal and industrial chemistry.[1] Their unique structure, containing both an ether and an amine functional group, imparts a versatile set of physicochemical properties, making them valuable as solvents, catalysts, and building blocks for complex molecular architectures.[2] This guide aims to provide an in-depth technical overview for researchers and drug development professionals.
While the primary topic of interest was 4-Methylmorpholin-2-one hydrochloride, a thorough review of scientific literature and chemical databases indicates that this specific derivative is not extensively characterized in publicly accessible records. Although a commercial supplier lists the compound, detailed structural and spectroscopic data remain elusive.[3] To maintain the highest standards of scientific integrity (E-E-A-T), this guide will pivot to a comprehensive analysis of two closely related and well-documented entities:
-
4-Methylmorpholine and its hydrochloride salt.
-
The Morpholin-2-one scaffold.
By thoroughly dissecting these components, we can construct a scientifically-grounded, hypothetical profile of 4-Methylmorpholin-2-one hydrochloride, providing a robust framework for researchers working with this or similar molecular structures.
Part I: The 4-Methylmorpholine Scaffold
4-Methylmorpholine (NMM), a cyclic tertiary amine, serves as a crucial precursor and catalyst in numerous organic syntheses.[4] Its structure is based on the morpholine ring, with a methyl group affixed to the nitrogen atom at position 4.
Molecular Structure of 4-Methylmorpholine
The morpholine ring is a six-membered saturated heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. This arrangement imparts a stable "chair" conformation, similar to cyclohexane, to minimize steric strain. The presence of the ether oxygen influences the electron density of the nitrogen atom, making it slightly less basic than comparable cyclic amines like piperidine.[2] The methyl group on the nitrogen completes the tertiary amine functionality.
Computational studies using Density Functional Theory (DFT) have been employed to determine the optimized geometry and vibrational frequencies of 4-Methylmorpholine, providing a theoretical basis for its structural and spectroscopic properties.[5]
Caption: 2D chemical structure of 4-Methylmorpholine.
Physicochemical Properties
The properties of 4-Methylmorpholine are well-documented, making it a reliable choice in various laboratory and industrial applications.
| Property | Value | Source(s) |
| CAS Number | 109-02-4 | [6][7] |
| Molecular Formula | C₅H₁₁NO | [6][7] |
| Molecular Weight | 101.15 g/mol | |
| Appearance | Colorless liquid | [4] |
| Odor | Ammonia-like | [8] |
| Density | 0.92 g/mL at 25 °C | |
| Melting Point | -66 °C | |
| Boiling Point | 115-116 °C | [6] |
| Flash Point | 12.5 °C | [9] |
| pKa (conjugate acid) | 7.38 | [4] |
| Solubility | Miscible with water | [10] |
Synthesis of 4-Methylmorpholine
The industrial synthesis of 4-Methylmorpholine is typically achieved through one of two primary routes, both of which are efficient and scalable.
Method 1: Reductive Amination of Morpholine
This classic method, a variation of the Eschweiler-Clarke reaction, involves the methylation of morpholine using formaldehyde as the carbon source and formic acid as the reducing agent.
-
Causality: Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This is followed by dehydration to an iminium ion. The formic acid then serves as a hydride donor, reducing the iminium ion to the desired N-methylated product, releasing carbon dioxide in the process.[10]
Experimental Protocol: Synthesis via Reductive Amination
-
To a stirred solution of morpholine, slowly add formaldehyde, followed by the dropwise addition of formic acid.
-
The reaction is exothermic and will begin to reflux automatically as carbon dioxide is evolved.
-
After the initial reaction subsides, heat the mixture to reflux for 4-5 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and make it basic by adding sodium hydroxide.
-
Distill the mixture, collecting the fraction boiling below 99 °C.
-
Saturate the distillate with sodium hydroxide to salt out the organic layer.
-
Separate the oily layer, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and perform a final fractional distillation to yield pure 4-Methylmorpholine.[10]
Caption: Workflow for the synthesis of 4-Methylmorpholine.
Method 2: Cyclization of N-Methyldiethanolamine
This method involves the acid-catalyzed dehydration and cyclization of N-methyldiethanolamine.
-
Causality: Concentrated sulfuric acid protonates the hydroxyl groups of N-methyldiethanolamine, converting them into good leaving groups (water). The intramolecular nucleophilic attack by the other hydroxyl group's oxygen on the resulting carbocation (or a concerted E2-like mechanism) leads to the formation of the morpholine ring.[10]
Part II: The Hydrochloride Salt: 4-Methylmorpholine Hydrochloride
In many pharmaceutical and research applications, amines are converted to their hydrochloride salts to improve their stability, crystallinity, and aqueous solubility.
Formation and Structure
4-Methylmorpholine hydrochloride is formed through a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of 4-Methylmorpholine accepts a proton from hydrochloric acid.[2] The resulting salt is composed of the 4-methylmorpholinium cation and the chloride anion.
Caption: Acid-base reaction forming the hydrochloride salt.
Properties of the Hydrochloride Salt
The conversion to a salt drastically alters the physical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 3651-67-0 | [11][12] |
| Molecular Formula | C₅H₁₂ClNO | [11][12] |
| Molecular Weight | 137.61 g/mol | [11][12] |
| Appearance | White to off-white solid | |
| Melting Point | 203-211 °C | [13] |
| Solubility | Soluble in water |
The significant increase in melting point from -66 °C for the free base to over 200 °C for the hydrochloride salt is indicative of the strong ionic interactions in the crystal lattice of the salt, which require much more energy to overcome than the intermolecular forces between the neutral molecules.
Part III: The Morpholin-2-one Core Structure
The "-2-one" suffix in the original topic of interest signifies the presence of a carbonyl group at the C2 position of the morpholine ring. This transforms the molecule into a lactam (a cyclic amide).
Structural and Electronic Features
The introduction of a carbonyl group at the C2 position, adjacent to the nitrogen atom, has profound structural and electronic consequences.
-
Planarity: The amide bond introduces sp² hybridization at the C2 and N atoms, leading to a more planar geometry around this part of the ring.
-
Resonance: The lone pair on the nitrogen atom can be delocalized into the carbonyl group. This resonance stabilization is a key feature of amides and reduces the basicity of the nitrogen atom significantly compared to 4-Methylmorpholine.
-
Reactivity: The carbonyl carbon becomes an electrophilic site, susceptible to nucleophilic attack. The proton on the nitrogen (in a secondary lactam) is weakly acidic.
The parent compound, Morpholin-2-one (CAS 4441-15-0), is a known chemical entity.[14]
General Synthesis of Morpholin-2-ones
The synthesis of the morpholin-2-one scaffold is an active area of research, with several established strategies. One common approach involves the cyclization of N-substituted 2-aminoethoxyacetic acid derivatives or related precursors. Asymmetric syntheses have also been developed to access chiral morpholin-2-ones, which are valuable intermediates for pharmaceuticals like the drug Aprepitant.[15]
Part IV: Extrapolated Profile of 4-Methylmorpholin-2-one Hydrochloride
While lacking direct experimental data, we can construct a reliable, inferred profile of 4-Methylmorpholin-2-one hydrochloride by combining the known principles of its constituent parts.
Hypothesized Structure and Properties
-
Structure: The compound would consist of a morpholine ring with a methyl group on the nitrogen at position 4 and a carbonyl group at position 2. Due to the N-methylation, the nitrogen would be a tertiary amine. Protonation by HCl would occur at this nitrogen, making it a quaternary ammonium center. The positive charge would be formally on the nitrogen atom, balanced by a chloride counter-ion.
Caption: Inferred ionic structure of 4-Methylmorpholin-2-one Hydrochloride.
-
Expected Properties:
-
Physical State: Likely a crystalline solid at room temperature.
-
Melting Point: Expected to be high, likely >150 °C, due to its ionic nature.
-
Solubility: High solubility in water and other polar protic solvents; low solubility in nonpolar organic solvents.
-
Basicity: The nitrogen atom in the parent "4-Methylmorpholin-2-one" would be significantly less basic than in 4-Methylmorpholine due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Spectroscopy: In an IR spectrum, a strong absorption band characteristic of an amide carbonyl (C=O) stretch would be expected around 1650-1680 cm⁻¹. The ¹H NMR spectrum would show distinct signals for the methyl group and the four methylene (CH₂) groups in the ring, with chemical shifts influenced by their proximity to the oxygen, the quaternary nitrogen, and the carbonyl group.
-
Potential Applications in Research and Development
The morpholin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[15] The incorporation of this moiety into drug candidates can improve pharmacokinetic properties. Therefore, 4-Methylmorpholin-2-one hydrochloride could serve as a valuable building block for synthesizing novel compounds for drug discovery, particularly in areas where the morpholine core is known to be advantageous, such as in kinase inhibitors or central nervous system agents.
Conclusion
This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4-Methylmorpholine and its hydrochloride salt, foundational compounds in modern chemistry. While a detailed, data-rich exploration of 4-Methylmorpholin-2-one hydrochloride is currently limited by the availability of public data, we have established a robust, scientifically-inferred profile of this molecule. By understanding the distinct contributions of the 4-methylmorpholine framework and the morpholin-2-one lactam structure, researchers and drug development professionals are better equipped to synthesize, characterize, and strategically deploy this and related derivatives in their scientific pursuits.
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Balachandran, V., Mahalakshmi, G., Lakshmi, A., & Janaki, A. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 1101–1110. Retrieved from [Link]
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Mol-Instincts. (n.d.). 4-Methylmorpholine 109-02-4. Retrieved from [Link]
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4-Methylmorpholin-2-one hydrochloride mechanism of action in organic reactions
An In-Depth Technical Guide to the Role of 4-Methylmorpholine in Organic Synthesis
A Note on the Subject Compound: This guide focuses on the well-documented organic base, 4-Methylmorpholine (NMM) , and its hydrochloride salt. Initial searches for "4-Methylmorpholin-2-one hydrochloride" did not yield sufficient data regarding its mechanism of action in organic reactions. Given its structural similarity and the extensive use of NMM in the requested application areas, this guide has been developed to provide a comprehensive overview of NMM's function for researchers, scientists, and drug development professionals. The morpholin-2-one scaffold is a valuable building block, but its hydrochloride salt's specific catalytic mechanisms are not widely reported in the surveyed literature.
Introduction: 4-Methylmorpholine, A Tertiary Amine of Choice
4-Methylmorpholine (NMM), a cyclic tertiary amine, is a cornerstone of modern organic synthesis, prized for its utility as a non-nucleophilic base catalyst.[1] Its unique structural and electronic properties make it an indispensable tool in reactions sensitive to steric hindrance and side-product formation, most notably in peptide synthesis and the production of polyurethanes.[2][3] Unlike more hindered amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), NMM strikes a crucial balance: it is basic enough (pKa of the conjugate acid is ~7.4) to facilitate key reaction steps but sterically accessible enough to perform its catalytic role without interfering with substrates.[1] This guide delves into the fundamental mechanisms by which NMM operates, providing field-proven insights and actionable protocols for its effective application.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [4] |
| Molecular Weight | 101.15 g/mol | [4] |
| Appearance | Colorless liquid with an ammonia-like odor | [4] |
| Boiling Point | 115-116 °C | [1] |
| Melting Point | -66 °C | [1] |
| Density | 0.92 g/mL at 25 °C | [1] |
| pKa (conjugate acid) | 7.38 | [1] |
| Solubility | Soluble in water and common organic solvents | [5] |
Safety Summary: 4-Methylmorpholine is a flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled.[4] The hydrochloride salt is classified as an irritant, harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn when handling this reagent.[7] All work should be conducted in a well-ventilated fume hood.
The Core Directive: NMM as a Base Catalyst
The primary role of 4-Methylmorpholine in organic reactions is to act as a base. Its function can be broadly categorized into two main actions:
-
Proton Scavenging: NMM neutralizes acidic byproducts generated during a reaction, such as the hydrochloric acid released during acyl chloride-mediated couplings. This prevents the protonation and deactivation of nucleophilic reagents.
-
Activating Substrates: In many coupling reactions, NMM is used to deprotonate a species, generating a more reactive nucleophile. In peptide synthesis, it is used to neutralize the hydrochloride salt of an incoming amino acid ester, freeing the amino group for nucleophilic attack.[3]
The nitrogen atom's lone pair of electrons is responsible for this basicity. The morpholine ring's oxygen atom has an electron-withdrawing inductive effect, which slightly reduces the nitrogen's basicity compared to piperidine, a feature that can be advantageous in minimizing side reactions.[8]
Mechanism of Action in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), NMM is a preferred base for the crucial amide bond formation step, particularly when using the mixed anhydride method.[3] Its effectiveness stems from its ability to minimize racemization and prevent the formation of urethane byproducts, a common issue with more hindered or strongly basic amines like triethylamine.[3][9]
The Causality Behind Base Selection:
-
Mixed Anhydride Formation: An N-protected amino acid is first activated with a chloroformate, such as isobutyl chloroformate, in the presence of NMM. NMM acts as the base to form the mixed anhydride intermediate.
-
Minimizing Urethane Formation: A significant side reaction involves the attack of the chloroformate on the newly formed mixed anhydride, which is catalyzed by the tertiary amine. Studies have shown that the N-methylmorpholine/tetrahydrofuran solvent combination is highly effective at minimizing this unwanted urethane byproduct formation, whereas triethylamine is particularly prone to it.[3]
-
Amino Acid Deprotonation: NMM is then used to neutralize the hydrochloride salt of the incoming amino acid ester, liberating the free amine which can then attack the activated carboxyl group of the growing peptide chain to form the desired amide bond.[10]
The choice of NMM is a self-validating system for protocol integrity; its moderate basicity and steric profile are optimized to favor the desired reaction pathway (amide bond formation) over competing side reactions.
Workflow: NMM in a Typical SPPS Coupling Cycle
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the coupling step where NMM is critical.
Mechanism of Action in Polyurethane Formation
NMM is also a widely used catalyst in the production of polyurethane foams.[2][5] The fundamental reaction is the addition of an alcohol (polyol) to an isocyanate.
Catalytic Role:
NMM functions as a Lewis base catalyst. The nitrogen atom's lone pair interacts with the alcohol's hydroxyl proton, increasing its nucleophilicity. This "activated" alcohol then attacks the electrophilic carbon of the isocyanate group. This mechanism significantly accelerates the rate of urethane linkage formation.[2] Computational studies have shown that 4-Methylmorpholine provides a lower activation energy for this reaction compared to unsubstituted morpholine, making it a more effective catalyst.[2]
Catalytic Cycle of Urethane Formation with NMM
Caption: The proposed catalytic mechanism of N-Methylmorpholine (NMM) in polyurethane formation.
Experimental Protocol: NMM-Mediated Peptide Coupling
This protocol describes a standard procedure for coupling an amino acid to a resin-bound peptide using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-benzotriazole (HOBt), with NMM as the base. This is a common alternative to the mixed anhydride method.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
EDC (3 equivalents)
-
HOBt (3 equivalents)
-
N-Methylmorpholine (NMM) (6 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel. Drain the solvent.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid, EDC, and HOBt in a minimal amount of DMF.
-
Base Addition: Add NMM to the activation mixture and vortex briefly. The NMM neutralizes the HOBt and any residual acidity, ensuring an optimal pH for the coupling reaction.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative test (yellow beads) indicates the coupling is complete.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.
-
Deprotection: The resin is now ready for the next step, which is typically the removal of the Fmoc protecting group to expose the new N-terminal amine for the subsequent coupling cycle.
Conclusion
4-Methylmorpholine is a versatile and highly effective tertiary amine base whose utility is firmly established in both academic research and industrial applications. Its well-balanced basicity and steric profile make it a superior choice for sensitive reactions like peptide synthesis, where it critically minimizes racemization and side-product formation. In polymer chemistry, it serves as an efficient catalyst for polyurethane production. The mechanistic understanding and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to leverage the full potential of this important synthetic tool.
References
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4-methylmorpholine hydrochloride - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Methylmorpholine hydrochloride. Retrieved January 19, 2026, from [Link]
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4-methylmorpholine hydrochloride. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Methylmorpholine. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Methylmorpholine hydrochloride | C5H12ClNO. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). N-Methylmorpholine. Retrieved January 19, 2026, from [Link]
-
Bodanszky, M., & Tolle, J. C. (1977). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. International Journal of Peptide and Protein Research, 10(5), 380-384. Retrieved January 19, 2026, from [Link]
-
Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1471–1507. Retrieved January 19, 2026, from [Link]
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Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. Retrieved January 19, 2026, from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 4-Methylmorpholin-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Methylmorpholin-2-one hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of public-domain data for this specific compound, this guide offers a scientifically grounded framework for understanding its expected solubility profile. We delve into the physicochemical properties that govern solubility, present a detailed, field-proven experimental protocol for its quantitative determination using the gold-standard shake-flask method, and provide the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding and a practical approach to characterizing the solubility of this and similar novel compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation development to its ultimate bioavailability and therapeutic efficacy.[1] A comprehensive understanding of a compound's solubility in various solvent systems is paramount for designing robust synthetic routes, developing stable and effective formulations, and ensuring predictable in vivo performance.
4-Methylmorpholin-2-one hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry. Its structure, incorporating a cyclic amide (lactam) and a tertiary amine hydrochloride, presents a unique solubility profile that warrants detailed investigation. This guide will address the theoretical underpinnings of its solubility and provide a practical, step-by-step methodology for its empirical determination.
Physicochemical Properties of 4-Methylmorpholin-2-one Hydrochloride: A Structural Perspective
While specific experimental data for 4-Methylmorpholin-2-one hydrochloride is not extensively documented, we can infer its key physicochemical characteristics based on its structural motifs and the known properties of related compounds.
2.1. The Parent Compound: 4-Methylmorpholin-2-one
The parent compound, 4-Methylmorpholin-2-one, is a cyclic amide, also known as a lactam. The presence of the carbonyl group (C=O) and the tertiary amine within the morpholine ring are the primary determinants of its polarity and hydrogen bonding capabilities. Amides are known to be polar and can act as hydrogen bond acceptors via the carbonyl oxygen and the nitrogen atom.[2]
2.2. The Hydrochloride Salt: Enhancing Aqueous Solubility
The formation of a hydrochloride salt by protonating the tertiary amine significantly influences the compound's solubility, particularly in aqueous media. The introduction of an ionic center dramatically increases the molecule's polarity. This is a common strategy in pharmaceutical development to enhance the aqueous solubility and dissolution rate of basic drug candidates.[3] Amines react with hydrochloric acid to form water-soluble salts.[4]
Table 1: Predicted Physicochemical Properties of 4-Methylmorpholin-2-one Hydrochloride
| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Weight | 151.59 g/mol (Calculated) | A relatively low molecular weight generally favors solubility. |
| pKa (of the conjugate acid) | Estimated 4-6 | The electron-withdrawing effect of the adjacent carbonyl group is expected to lower the pKa of the tertiary amine compared to 4-methylmorpholine (pKa ~7.4).[5] This pKa value is critical for predicting the pH-dependent solubility profile. |
| logP (Octanol-Water Partition Coefficient) | Estimated < 1 | The presence of the polar lactam ring and the ionic hydrochloride group suggests a high affinity for the aqueous phase, resulting in a low logP value. This indicates good aqueous solubility. |
| Melting Point | Expected to be a high-melting solid | Salt formation typically leads to a crystalline solid with a higher melting point compared to the free base.[6] The melting point of the related 4-methylmorpholine hydrochloride is 203-211°C.[6] |
| Physical Form | Likely a crystalline, hygroscopic powder | Amine hydrochlorides are often crystalline solids and can be hygroscopic, readily absorbing moisture from the atmosphere.[6] |
Theoretical Solubility Profile in Different Solvent Classes
The principle of "like dissolves like" provides a foundational framework for predicting the solubility of 4-Methylmorpholin-2-one hydrochloride.[7][8]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. Water is an excellent solvent for ionic compounds, and the hydrochloride salt will readily dissociate. Furthermore, the polar protic nature of these solvents allows for strong hydrogen bonding interactions with the carbonyl oxygen and the protonated amine.[9][10] The parent compound, 4-methylmorpholine, is miscible with water and alcohol.[8][11]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate to good solubility is expected. These solvents possess a significant dipole moment that can solvate the ionic compound. However, the lack of hydrogen bond donation capability might result in slightly lower solubility compared to polar protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted in these solvents. The high polarity and ionic nature of 4-Methylmorpholin-2-one hydrochloride are incompatible with the low dielectric constant and lack of hydrogen bonding potential of nonpolar solvents.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[1][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute.
4.1. Rationale for Experimental Design
The following protocol is designed to be a self-validating system. By taking samples at multiple time points, we ensure that true equilibrium has been reached. The use of orthogonal analytical techniques (e.g., HPLC and UV-Vis spectroscopy) can provide confidence in the accuracy of the measurements. Temperature control is critical, as solubility is temperature-dependent.
4.2. Materials and Equipment
-
4-Methylmorpholin-2-one hydrochloride (high purity)
-
Selected solvents (e.g., water, pH buffers, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
UV-Vis Spectrophotometer
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
4.4. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Methylmorpholin-2-one hydrochloride to a series of vials, each containing a known volume (e.g., 5 mL) of the different test solvents. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for standard solubility or 37°C for physiological relevance) and agitate at a consistent speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for an extended period. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[12]
-
-
Phase Separation:
-
After the desired equilibration time, remove the vials from the shaker and allow them to stand for a short period to allow the larger particles to settle.
-
To separate the dissolved solute from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[1]
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 4-Methylmorpholin-2-one hydrochloride in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in units such as mg/mL or g/L, taking into account the dilution factor.
-
Report the solubility for each solvent at the specified temperature.
-
For pH-dependent solubility, plot the solubility as a function of pH.
-
4.5. Logical Relationship between Solvent Properties and Solubility
Caption: Relationship between compound properties, solvent class, and predicted solubility.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of 4-Methylmorpholin-2-one Hydrochloride at 25°C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Polar Protic | Water | 80.1 | [Experimental Data] |
| Methanol | 32.7 | [Experimental Data] | |
| Ethanol | 24.5 | [Experimental Data] | |
| Polar Aprotic | Acetone | 20.7 | [Experimental Data] |
| Acetonitrile | 37.5 | [Experimental Data] | |
| Dichloromethane | 9.1 | [Experimental Data] | |
| Nonpolar | Ethyl Acetate | 6.0 | [Experimental Data] |
| Toluene | 2.4 | [Experimental Data] |
Conclusion
This guide provides a robust, detailed, and scientifically sound experimental protocol based on the shake-flask method to quantitatively determine the solubility of 4-Methylmorpholin-2-one hydrochloride in a range of pharmaceutically relevant solvents. Adherence to this protocol will enable researchers and drug development professionals to generate the high-quality, reliable data necessary to advance their research and development activities. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
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ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved from [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
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University of California, Davis. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
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Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. (2025). Article. Retrieved from [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Journal of Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do Hydrogen Bonds Influence Solubility? Retrieved from [Link]
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University of Barcelona. (2017). Solubility determination of salts. Retrieved from [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Principles of Drug Action 1. (2005). Amides. Retrieved from [Link]
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ACS Omega. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Retrieved from [Link]
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A Technical Guide to 4-Methylmorpholin-2-one Hydrochloride: Application as a Chiral Building Block in Modern Synthesis
Abstract
Chiral morpholine and morpholinone scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved pharmaceuticals.[1][2][3] Their unique physicochemical properties often impart improved metabolic stability and aqueous solubility.[3] Among these, 4-methylmorpholin-2-one serves as a valuable chiral building block. The temporary incorporation of this stereogenic unit into a synthetic route allows for the precise control of stereochemical outcomes in subsequent transformations—a foundational strategy in asymmetric synthesis.[4] This guide provides an in-depth examination of 4-methylmorpholin-2-one hydrochloride, detailing its properties, a robust protocol for its synthesis and resolution, and its application as a chiral auxiliary to induce stereoselectivity.
Physicochemical Properties and Stereochemistry
4-Methylmorpholin-2-one is a heterocyclic compound featuring a stereocenter at the C3 position adjacent to the oxygen atom. The hydrochloride salt is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.
The utility of this compound in asymmetric synthesis stems from the ability to isolate its individual enantiomers, (R)-4-methylmorpholin-2-one and (S)-4-methylmorpholin-2-one.
| Property | Value | Source |
| IUPAC Name | 4-methylmorpholine;hydrochloride | PubChem[5] |
| Molecular Formula | C₅H₁₂ClNO | PubChem[5][6] |
| Molecular Weight | 137.61 g/mol | PubChem[5][6] |
| Appearance | White to off-white solid | ChemicalBook[7] |
| Melting Point | 203-211 °C | ChemicalBook[7] |
| Parent CAS Number | 109-02-4 (4-Methylmorpholine) | PubChem[5] |
| HCl Salt CAS No. | 3651-67-0 | PubChem[5] |
Synthesis and Optical Resolution
The synthesis of enantiomerically pure 4-methylmorpholin-2-one hydrochloride is achieved through a two-stage process: first, the synthesis of the racemic mixture, followed by classical resolution.
Workflow for Synthesis and Resolution
Caption: Synthesis and resolution workflow for 4-methylmorpholin-2-one HCl.
Part 2.1: Synthesis of Racemic 4-Methylmorpholin-2-one
This protocol involves an initial N-alkylation followed by a base-mediated intramolecular cyclization to form the lactam (morpholinone) ring.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of N-methylethanolamine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile (MeCN, 0.5 M), add ethyl bromoacetate (1.1 eq) dropwise at 0 °C.
-
N-Alkylation: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up (I): Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude intermediate ester.
-
Cyclization Setup: Dissolve the crude ester in tetrahydrofuran (THF, 0.5 M) and cool the solution to 0 °C.
-
Lactamization: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group, initiating the intramolecular acyl substitution to form the stable six-membered ring.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up (II): Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford racemic 4-methylmorpholin-2-one.
Part 2.2: Optical Resolution
The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid ((+)-DTTA), which possess different solubilities.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 4-methylmorpholin-2-one (1.0 eq) in methanol (MeOH). In a separate flask, dissolve (+)-DTTA (0.5 eq) in MeOH. Heat both solutions gently to ensure complete dissolution.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then place it at 4 °C for 24 hours. Causality Note: One diastereomeric salt (e.g., the (S)-amine-(+)-DTTA salt) is typically less soluble and will preferentially crystallize out of the solution.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold MeOH. This yields the first diastereomerically enriched salt. The mother liquor contains the other diastereomer.
-
Liberation of Free Base: Suspend the collected crystals in dichloromethane (DCM) and wash with 1 M sodium hydroxide (NaOH) (2x) to remove the chiral acid. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched free base (e.g., (S)-4-methylmorpholin-2-one).
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC analysis.
-
Salt Formation: Dissolve the pure enantiomer in diethyl ether (Et₂O) and add a 2 M solution of HCl in Et₂O dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain the final hydrochloride salt.
Application in Asymmetric Synthesis
Once resolved, enantiopure 4-methylmorpholin-2-one can be used as a chiral building block. A common strategy involves its temporary incorporation as a chiral auxiliary to direct the stereoselective alkylation of a prochiral substrate.[4][8]
Diastereoselective Enolate Alkylation
In this representative application, the chiral morpholinone is first acylated and then deprotonated to form a rigid, chelated enolate. The inherent chirality of the morpholinone ring sterically blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face.
Caption: General workflow for using a morpholinone as a chiral auxiliary.
Experimental Protocol:
-
Acylation: To a solution of (S)-4-methylmorpholin-2-one (1.0 eq) in THF (0.5 M) at 0 °C, add n-butyllithium (n-BuLi, 1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl and extract with ethyl acetate. Purify by chromatography to yield the N-propionyl derivative.
-
Enolate Formation: Dissolve the N-propionyl derivative (1.0 eq) in dry THF (0.2 M) and cool to -78 °C under a nitrogen atmosphere. Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 30 minutes. Causality Note: LDA is a strong, sterically hindered base ideal for generating the kinetic (Z)-enolate without competing side reactions.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C and stir for 4 hours.
-
Work-up: Quench the reaction with saturated NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, combine organic layers, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis.
-
Auxiliary Cleavage: Dissolve the crude alkylated product in a 3:1 mixture of THF/water. Cool to 0 °C and add aqueous lithium hydroxide (LiOH, 4.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq). Stir for 4 hours. Causality Note: This saponification method effectively cleaves the amide bond, liberating the desired chiral carboxylic acid and recovering the original auxiliary, which can be recycled.[8]
-
Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer contains the chiral carboxylic acid product. The aqueous layer can be basified and extracted to recover the 4-methylmorpholin-2-one auxiliary.
| Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Acid |
| (R)-2-methyl-3-phenylpropanoic acid | ~85 | >95:5 | >95% |
Safety and Handling
4-Methylmorpholine hydrochloride is classified as harmful and an irritant.[5][6]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][6]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39).[9] Keep away from sources of ignition. Avoid contact with skin and eyes.[9]
Conclusion
4-Methylmorpholin-2-one hydrochloride is a versatile and effective chiral building block. Its stable, crystalline nature facilitates handling and storage, while its straightforward synthesis and resolution make it an accessible tool for academic and industrial researchers. The rigid conformation of its acylated derivatives provides excellent stereocontrol in enolate alkylation reactions, enabling the predictable synthesis of highly enantiomerically enriched products. The ability to recover and recycle the auxiliary further enhances its practical and economic advantages, solidifying the role of the chiral morpholinone scaffold as a cornerstone in modern asymmetric synthesis.
References
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4-methylmorpholine hydrochloride - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]
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He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7609–7615. Available from: [Link]
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Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine hydrochloride. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
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Taylor, M. S., & Jacobsen, E. N. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(24), 5928-5931. Available from: [Link]
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Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(15), 3466–3469. Available from: [Link]
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He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available from: [Link]
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Vaskevich, R. I., et al. (2017). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Chemistry of Heterocyclic Compounds, 53(5), 487-512. Available from: [Link]
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ResearchGate. (n.d.). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. Retrieved January 19, 2026, from [Link]
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Semantic Scholar. (1995). ASYMMETRIC-SYNTHESIS OF (-)-(2R,6R)-2,6-DIMETHYLMORPHOLINE. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 19, 2026, from [Link]
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Ortiz-Renteria, M., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 15(5), 623-644. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-methylmorpholine hydrochloride. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
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Goh, J. B., et al. (2011). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(5), 633-636. Available from: [Link]
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Jang, H. S., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 19, 2026, from [Link]
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Van den Begin, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available from: [Link]
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A Spectroscopic Guide to 4-Methylmorpholine Hydrochloride: Structural Elucidation for the Modern Laboratory
Foreword: The Analytical Imperative in Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent investigations are built. The purity, stability, and ultimately, the efficacy and safety of an active pharmaceutical ingredient (API) are inextricably linked to its precise chemical identity. For heterocyclic compounds like 4-methylmorpholine hydrochloride, which serve as crucial building blocks and catalysts in organic synthesis, a comprehensive understanding of their spectroscopic signature is not merely academic—it is an operational necessity.
This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 4-methylmorpholine hydrochloride: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and reactivity. The methodologies presented herein are designed to be self-validating, ensuring that researchers and drug development professionals can apply these principles with confidence in their own laboratories.
Molecular Structure and Its Spectroscopic Implications
4-Methylmorpholine hydrochloride is the salt formed by the protonation of the tertiary amine 4-methylmorpholine. This protonation at the nitrogen atom is the single most important structural feature influencing its spectroscopic properties compared to its free base form.
Caption: Molecular structure and properties of 4-Methylmorpholine Hydrochloride.
The morpholine ring typically adopts a chair conformation. The presence of the N-H⁺ bond introduces a positive charge, significantly altering the electronic environment of the molecule. This has profound effects on the chemical shifts of nearby protons and carbons in NMR spectroscopy and introduces characteristic vibrational modes in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-methylmorpholine hydrochloride, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-methylmorpholine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is often preferred for amine salts to observe the exchange of the N-H⁺ proton.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0-12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the range of approximately 0-100 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
¹H NMR Spectral Interpretation
The proton NMR spectrum of 4-methylmorpholine hydrochloride is expected to show three distinct signals. The protonation of the nitrogen atom causes a significant downfield shift (deshielding) of the adjacent protons compared to the free base.
| Signal Assignment | Multiplicity | Approx. Chemical Shift (ppm) in D₂O | Integration | Rationale |
| H-2, H-6 (CH₂-O) | Triplet-like | ~4.0 - 4.2 | 4H | Protons are adjacent to the electronegative oxygen atom, resulting in a downfield shift. |
| H-3, H-5 (CH₂-N⁺) | Triplet-like | ~3.4 - 3.6 | 4H | Protons are adjacent to the positively charged nitrogen, causing significant deshielding. |
| H-7 (CH₃-N⁺) | Singlet | ~3.1 - 3.3 | 3H | The methyl protons are adjacent to the positively charged nitrogen. |
Note: The multiplets for the morpholine ring protons often appear as deceptively simple triplets due to the chair conformation and specific coupling constants between axial and equatorial protons, a phenomenon characteristic of morpholine systems.[1][2]
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The chemical shifts are influenced by the same electronic effects seen in the ¹H NMR spectrum.
| Signal Assignment | Approx. Chemical Shift (ppm) | Rationale |
| C-2, C-6 | ~62.9 | Carbon adjacent to the electronegative oxygen atom. |
| C-3, C-5 | ~52.1 | Carbon adjacent to the protonated nitrogen. |
| C-7 (N-CH₃) | ~44.5 | Methyl carbon attached to the nitrogen. |
Note: These chemical shift values are based on published data for 4-methylmorpholine hydrochloride.[3][4] The deshielding effect of the protonated nitrogen is evident when comparing these values to the free base.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is an essential technique for identifying functional groups within a molecule. For 4-methylmorpholine hydrochloride, the most informative region of the spectrum is that which shows the vibrations associated with the N-H⁺ group.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind a small amount (1-2 mg) of 4-methylmorpholine hydrochloride with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Press the mixture into a transparent pellet using a hydraulic press. The key to a good spectrum is a clear, non-opaque pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Spectral Interpretation
The IR spectrum of a tertiary amine salt is distinct from its free base form primarily due to the presence of the N-H⁺ bond.[5]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3000 - 2700 | N-H⁺ Stretch | A very broad and strong absorption band, often with sub-peaks from C-H stretches superimposed. This is the most characteristic feature of a tertiary amine salt.[5] |
| ~2980 - 2850 | C-H Stretch | Aliphatic C-H stretching vibrations from the methyl and methylene groups. These often appear as sharper peaks on the broad N-H⁺ envelope. |
| ~1620 - 1560 | N-H⁺ Bend | Bending vibrations of the N-H⁺ group can sometimes be observed in this region, although they may be weak or obscured. |
| ~1115 | C-O-C Stretch | A strong, characteristic stretching vibration for the ether linkage within the morpholine ring. |
The broadness of the N-H⁺ stretching band is a result of extensive hydrogen bonding in the solid state, creating a continuum of vibrational energy levels. The chloride counter-ion does not have peaks in the mid-IR region.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a salt like 4-methylmorpholine hydrochloride, electrospray ionization (ESI) is the technique of choice, as it is a soft ionization method suitable for polar and ionic compounds.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of 4-methylmorpholine hydrochloride in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or ion trap analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Operate the ESI source in positive ion mode to detect the cationic species.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-200).
-
Mass Spectrum Interpretation
In the ESI-MS spectrum, 4-methylmorpholine hydrochloride will not be detected as the intact salt (137.61 Da). Instead, the analysis will reveal the cationic component of the salt.
-
Parent Ion: The primary ion observed will be the protonated 4-methylmorpholine (the cation of the salt), which is simply the free base molecule. This will appear at an m/z corresponding to its molecular weight.
Fragmentation of this ion can be induced (e.g., by increasing the cone voltage in the source or via tandem MS) to provide further structural information. The fragmentation pattern will be identical to that of the free base, 4-methylmorpholine.
Caption: The process of analyzing 4-Methylmorpholine Hydrochloride by ESI-MS.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of 4-methylmorpholine hydrochloride demonstrates the synergistic power of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming connectivity and the electronic environment around the protonated nitrogen. FTIR spectroscopy offers definitive proof of the N-H⁺ functional group, a key feature of the hydrochloride salt. Finally, ESI-Mass Spectrometry confirms the molecular mass of the organic cation.
Together, these techniques provide a robust and self-validating dataset that confirms the identity and structure of 4-methylmorpholine hydrochloride with a high degree of confidence. This multi-faceted analytical approach is fundamental to ensuring the quality and integrity of chemical entities used in research and development.
References
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]
-
Balachandran, V., Mahalakshmi, G., Lakshmi, A., & Janaki, A. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101-1110. [Link]
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ChemBK. (n.d.). 4-methylmorpholine hydrochloride. [Link]
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Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]
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The Morpholine Scaffold: A Privileged Element in Modern Medicinal Chemistry
Abstract
The morpholine heterocycle, a six-membered ring containing both an ether and a secondary amine functionality, has emerged as a cornerstone in contemporary drug design and development. Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and synthetic accessibility, have cemented its status as a "privileged structure." This technical guide provides an in-depth exploration of the diverse applications of morpholine derivatives across key therapeutic areas. We will delve into the causality behind its frequent incorporation into drug candidates, detailing synthetic strategies, mechanisms of action, and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the morpholine scaffold in their therapeutic programs.
The Morpholine Moiety: Physicochemical Advantages in Drug Design
The prevalence of the morpholine ring in a multitude of approved and experimental drugs is not coincidental.[1] Its inherent structural and electronic features bestow significant advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
-
Optimized Basicity and Solubility: The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) compared to analogous cyclic amines like piperidine.[2] This attenuated basicity is often advantageous for improving oral bioavailability and minimizing off-target interactions with aminergic receptors. Furthermore, the morpholine ring can act as a hydrogen bond acceptor via its oxygen atom, which, combined with the polar nature of the C-O and C-N bonds, enhances aqueous solubility.[3]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation, which can lead to improved in vivo half-life and a more predictable pharmacokinetic profile.[3]
-
Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable. Its balanced hydrophilic-lipophilic character is a key factor in its ability to permeate the BBB, a critical hurdle for drugs targeting the brain.[4][5] The weak basicity of the morpholine nitrogen allows it to exist in a partially un-ionized state at physiological pH, facilitating its passage across the lipid-rich BBB.[3]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a degree of rigidity, allowing it to act as a scaffold that orients appended functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets.[3][5]
Therapeutic Applications of Morpholine Derivatives
The versatility of the morpholine scaffold is evident in its presence in drugs targeting a wide array of diseases. Below, we explore its application in three major therapeutic areas: oncology, infectious diseases, and central nervous system disorders.
Oncology: Targeting Aberrant Signaling Pathways
A significant number of recently approved anticancer agents incorporate the morpholine moiety, often to enhance solubility and target engagement.[6]
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The morpholine group in gefitinib is crucial for its aqueous solubility and overall pharmacokinetic profile.
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.
Experimental Protocol: Synthesis of Gefitinib
A common synthetic route to gefitinib involves the following key steps, adapted from the literature:
-
Alkylation and Nitration: Start with methyl 3-hydroxy-4-methoxybenzoate, which is alkylated with 1-bromo-3-chloropropane. The resulting intermediate is then nitrated.
-
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in acetic acid.
-
Cyclization and Chlorination: The amino ester undergoes cyclization to form the quinazolinone ring system, which is subsequently chlorinated.
-
Amination: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline to yield gefitinib.
For a detailed, step-by-step protocol, please refer to the work by Li et al. (2012).
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. Several morpholine-containing compounds have been developed as PI3K inhibitors. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain.
Structure-Activity Relationship (SAR) of Morpholine-Containing PI3K Inhibitors
| Compound/Analog | R1 | R2 | PI3Kα IC50 (nM) | Notes |
| ZSTK474 | Morpholine | Morpholine | 5.0 | Potent pan-PI3K inhibitor. |
| Analog 1 | Piperazine | Morpholine | 180 | Replacement of one morpholine with piperazine significantly reduces activity. |
| Analog 2 | N-Acetylpiperazine | Morpholine | 2.9 | Acetylation of the piperazine nitrogen restores potency, highlighting the importance of a hydrogen bond acceptor. |
| Analog 3 | Ethanolamine | Morpholine | 9.9 | Retains high inhibition towards PI3Kα. |
Data compiled from multiple sources, including Kang et al. (2022) for illustrative purposes.
Infectious Diseases: A New Class of Antibacterials
The emergence of multidrug-resistant bacteria has created an urgent need for new classes of antibiotics. The oxazolidinones, which feature a morpholine ring, represent a significant advancement in this area.
Linezolid (Zyvox®) is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine ring is a key component of its pharmacophore.
Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. This is a unique mechanism of action, which makes cross-resistance with other protein synthesis inhibitors unlikely.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare Inoculum: From a fresh culture, suspend several colonies of the test bacterium in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the morpholine derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Central Nervous System (CNS) Disorders
As previously mentioned, the physicochemical properties of the morpholine ring make it an ideal scaffold for CNS drug discovery.[3][5][7]
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression. Its morpholine core is essential for its activity and CNS penetration.
Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET) on the presynaptic neuron, blocking the reuptake of norepinephrine from the synaptic cleft.[8] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Experimental Protocol: Synthesis of (S,S)-Reboxetine
The enantiomerically pure (S,S)-reboxetine is the more active form. A common synthetic approach is as follows:
-
Chiral Morpholine Synthesis: Start with commercially available (S)-3-amino-1,2-propanediol. Reaction with chloroacetyl chloride followed by base-mediated cyclization yields the chiral morpholinone.
-
Reduction: The morpholinone is reduced to the corresponding morpholine.
-
Introduction of Aryl Groups: The phenyl and aryloxy groups are introduced via nucleophilic substitution reactions.
For a detailed synthetic procedure, refer to the work by Tamagnan et al. (2005).
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant.
Mechanism of Action: Moclobemide selectively and reversibly inhibits the MAO-A enzyme, which is responsible for the breakdown of monoamine neurotransmitters like serotonin and norepinephrine.[9] This inhibition leads to increased levels of these neurotransmitters in the brain.[9]
Experimental Protocol: In Vitro Monoamine Oxidase Activity Assay
-
Enzyme Preparation: Use a source of MAO-A, such as human recombinant enzyme or mitochondrial fractions from tissue homogenates.
-
Incubation: Incubate the enzyme with varying concentrations of the morpholine derivative (inhibitor) and a suitable substrate (e.g., kynuramine).
-
Detection: The activity of MAO-A can be measured by detecting the formation of a product. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be quantified fluorometrically.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion and Future Perspectives
The morpholine scaffold continues to be a highly valuable and frequently employed structural motif in medicinal chemistry. Its advantageous physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, ensure its continued relevance in the development of new therapeutics. Future research will likely focus on the incorporation of morpholine into novel drug modalities, such as targeted protein degraders and covalent inhibitors, as well as its use in the development of drugs for emerging therapeutic areas. The ability of the morpholine ring to confer drug-like properties makes it an indispensable tool in the arsenal of the medicinal chemist.
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safety and handling precautions for 4-Methylmorpholin-2-one hydrochloride
An In-Depth Technical Guide to the Safe Handling of 4-Methylmorpholin-2-one Hydrochloride
Section 1: Introduction and Scope
This guide provides a comprehensive overview of the essential , a morpholine derivative of interest to researchers in drug discovery and chemical synthesis.[1][2][3] Morpholine and its derivatives are versatile scaffolds in medicinal chemistry, contributing to the development of therapeutics across various domains, including oncology and central nervous system disorders.[1][3]
Crucial Disclaimer: As of the writing of this document, specific and comprehensive safety data sheets (SDS) for 4-Methylmorpholin-2-one hydrochloride are not widely available. Therefore, this guide has been constructed by extrapolating data from structurally related and well-documented compounds, namely the parent amine 4-Methylmorpholine (CAS 109-02-4) and Morpholine Hydrochloride (a related salt).[4] The protocols and precautions outlined herein are based on the known hazards of these precursors and the general principles of handling amine hydrochloride salts. Researchers must treat this compound with caution, assuming it may possess a combination of the hazards presented by its structural components until specific toxicological data becomes available.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. The risk profile for 4-Methylmorpholin-2-one hydrochloride is inferred from its parent amine and hydrochloride salt form.
Physicochemical Properties (Inferred)
The properties of the hydrochloride salt are expected to differ significantly from the free base, 4-Methylmorpholine, which is a volatile, flammable liquid.[5] The salt form is anticipated to be a crystalline solid with a higher melting point and lower volatility.[6] A key characteristic of many amine salts is their tendency to be hygroscopic, meaning they readily absorb moisture from the air.[6][7]
| Property | 4-Methylmorpholine (Free Base) | 4-Methylmorpholin-2-one hydrochloride (Predicted) | Rationale & References |
| Appearance | Colorless to light yellow liquid.[5] | White to off-white crystalline solid or powder. | Salt formation typically results in a solid state.[6] |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | Based on chemical structure.[8] |
| Molecular Weight | 101.15 g/mol [9] | 137.61 g/mol [8] | Calculated from the molecular formula.[8] |
| Melting Point | -66 °C | Significantly higher than the free base; potentially >150-200 °C. | Salt formation dramatically increases melting points.[6] |
| Boiling Point | 115-116 °C | Decomposes at high temperatures before boiling. | Typical for organic salts. |
| Solubility | Miscible with water.[5][10] | Expected to be soluble in water. | Hydrochloride salts of amines are generally water-soluble.[10] |
| Hygroscopicity | Not specified, but likely. | Assumed to be hygroscopic. | A common property of amine hydrochloride salts.[6][7] |
Toxicological Profile (Inferred)
The primary toxicological concerns are derived from the parent amine, 4-Methylmorpholine, which is classified as a hazardous substance.[4]
| Hazard Class | GHS Classification (based on 4-Methylmorpholine) | Causality and Expected Hazard for the Hydrochloride Salt |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed).[11] | The hydrochloride salt is also classified as harmful if swallowed.[8] Ingestion may cause severe irritation and damage to the gastrointestinal tract.[4][12] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage).[11] | Expected to be a skin irritant (Category 2).[8] While the salt form may be less aggressive than the free base, direct contact with the powder can cause irritation, and in the presence of moisture, it may become corrosive. |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage).[4] | Expected to cause serious eye irritation (Category 2A).[8] Direct contact with the eyes can cause severe irritation and potential damage.[12] |
| Respiratory Irritation | May cause respiratory irritation.[4][8] | Inhalation of the dust or powder may cause irritation to the respiratory tract.[4][8] |
Reactivity Profile
The reactivity of 4-Methylmorpholin-2-one hydrochloride is primarily dictated by its amine salt nature.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][12] Contact with strong bases will liberate the flammable and corrosive free amine, 4-Methylmorpholine.
-
Hazardous Decomposition: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[4][13]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls
The primary objective of engineering controls is to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of 4-Methylmorpholin-2-one hydrochloride, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates and to contain any potential spills.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any vapors, especially if the free base is generated.[14]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[12]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transferring Solid | Tightly fitting safety goggles and a face shield (minimum 8-inch).[11] | Nitrile or neoprene gloves. Inspect gloves for integrity before use.[11] | Flame-retardant lab coat, long pants, and closed-toe shoes.[11] |
| Preparing Solutions | Tightly fitting safety goggles and a face shield.[11] | Nitrile or neoprene gloves. Use proper glove removal technique to avoid skin contact.[11] | Chemical-resistant apron over a flame-retardant lab coat, long pants, and closed-toe shoes. |
| Running Reactions | Tightly fitting safety goggles and a face shield. | Nitrile or neoprene gloves. Change gloves immediately if contamination is suspected. | Flame-retardant lab coat, long pants, and closed-toe shoes.[11] |
Section 4: Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling of 4-Methylmorpholin-2-one hydrochloride.
Detailed Steps:
-
Pre-Handling Preparation:
-
Don all required PPE as specified in Section 3.2.[11]
-
Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Gather all necessary equipment (spatula, weigh paper/boat, glassware, solvent) and place it inside the fume hood to minimize traffic in and out of the sash.
-
-
Weighing and Transfer:
-
Keep the container of 4-Methylmorpholin-2-one hydrochloride tightly sealed until ready for use to prevent moisture absorption.
-
Open the container inside the fume hood.
-
Use a clean spatula to carefully transfer the desired amount of solid onto an anti-static weigh boat or creased weigh paper. Avoid creating dust.
-
Promptly and securely reseal the main container.
-
Carefully add the weighed solid to the reaction vessel.
-
-
Dissolution:
-
Slowly add the desired solvent to the vessel containing the solid. Be aware of any potential for an exothermic reaction upon dissolution.
-
-
Post-Handling and Cleanup:
-
Decontaminate any reusable equipment (like spatulas) with an appropriate solvent.
-
Place any contaminated disposable items (gloves, weigh paper) into a designated, sealed hazardous waste container.[15]
-
Wipe down the work surface inside the fume hood.
-
Remove PPE using the proper technique (e.g., remove gloves last without touching the outer surface) and dispose of it in the appropriate waste stream.[11]
-
Wash hands thoroughly with soap and water after the procedure is complete.[11]
-
Section 5: Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle to ensure long-term safety.
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]
-
The storage area should be designated for corrosive or irritant solids and kept separate from incompatible materials like strong oxidizing agents and strong bases.[4]
-
Due to its hygroscopic nature, consider storing the container inside a desiccator or under an inert atmosphere to maintain product integrity.[7]
-
-
Disposal:
-
All waste materials, including unused product, contaminated spill cleanup materials, and empty containers, must be treated as hazardous waste.[16]
-
Do not dispose of this chemical down the drain.[11]
-
Follow all local, regional, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[15][17]
-
Section 6: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Emergency Response Decision Tree
Caption: Decision-making workflow for a chemical spill emergency.
Spill Response
-
Minor Spill (Small quantity, contained within a fume hood):
-
Alert personnel in the immediate vicinity.[17]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[11][18]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[15]
-
Decontaminate the area with a suitable solvent or soap and water, and collect the cleaning materials as hazardous waste.[17]
-
Report the incident to your supervisor.[17]
-
-
Major Spill (Large quantity, outside of containment, or if you feel unsafe):
-
Alert others to evacuate and activate the nearest fire alarm if there is a risk of fire.[19]
-
Close the laboratory doors to confine vapors.
-
Call your institution's emergency number and EHS office from a safe location.[15]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[20]
First Aid Measures
First aid should be administered immediately while seeking professional medical attention. Provide the Safety Data Sheet (or this guide) to responding medical personnel.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting.[4][11] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Section 7: References
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Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 4-Methylmorpholine and its Hydrochloride Salt in Peptide Synthesis
A Note on Nomenclature: The request specified "4-Methylmorpholin-2-one hydrochloride." Extensive research has revealed no documented application of this specific compound in peptide synthesis literature or standard protocols. It is highly probable that this is a misnomer for the widely used tertiary amine base, 4-Methylmorpholine (NMM) , and its corresponding hydrochloride salt. These application notes will, therefore, focus on the established use of 4-Methylmorpholine (NMM) and its hydrochloride in peptide synthesis.
Introduction: The Role of N-Methylmorpholine in Peptide Synthesis
N-Methylmorpholine (NMM), a cyclic tertiary amine, is a crucial reagent in peptide synthesis, primarily employed as a base.[1][2][3] Its main function is to neutralize the protonated amino groups of amino acids and peptides during the coupling reaction, thereby facilitating nucleophilic attack and amide bond formation. The choice of base in peptide synthesis is critical, as it can significantly influence the reaction rate, yield, and, most importantly, the stereochemical integrity of the final peptide product.[4] NMM is favored in many applications for its ability to minimize racemization, a common side reaction that can compromise the biological activity of the synthesized peptide.[5][6]
Physicochemical Properties of N-Methylmorpholine and its Hydrochloride Salt
A clear understanding of the properties of NMM and its hydrochloride salt is essential for its effective use and safe handling in a laboratory setting.
| Property | 4-Methylmorpholine (NMM) | 4-Methylmorpholine Hydrochloride |
| CAS Number | 109-02-4[1] | 3651-67-0[7] |
| Molecular Formula | C₅H₁₁NO[1] | C₅H₁₂ClNO[7] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol [7] |
| Appearance | Colorless liquid[1] | White to off-white solid |
| Odor | Ammonia-like[8] | - |
| Boiling Point | 115-116 °C[1] | - |
| Melting Point | -66 °C[1] | 203-211 °C |
| pKa of Conjugate Acid | 7.38[1] | - |
| Solubility | Soluble in water, alcohol, and ether.[3][9] | Soluble in water. |
Mechanism of Action: Minimizing Racemization
During peptide bond formation, the carboxylic acid of the incoming amino acid is activated, typically by a coupling reagent. This activation can inadvertently lead to the formation of an oxazolone intermediate, especially with urethane-protected amino acids (like Fmoc- or Boc-amino acids). The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to racemization.[6]
The choice of the tertiary amine base plays a pivotal role in mitigating this side reaction. NMM, being a moderately hindered and relatively weak base compared to triethylamine (TEA), is less prone to abstracting the α-proton from the oxazolone intermediate.[5][6] Its steric bulk is sufficient to disfavor this abstraction while still being an effective proton scavenger for the necessary neutralization of the incoming amino acid's ammonium salt.[5]
Caption: Role of NMM in Peptide Coupling.
Comparative Analysis: NMM vs. Other Tertiary Amines
The selection of a tertiary amine base is a critical parameter in peptide synthesis protocols. Here's a comparison of NMM with other commonly used bases:
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Potential | Key Advantages | Key Disadvantages |
| N-Methylmorpholine (NMM) | 7.38[1] | Moderate | Low to Moderate[5] | Good balance of basicity and steric hindrance, leading to reduced racemization. | May not be basic enough for some difficult couplings. |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | 10.7 | High | Low | Highly hindered, minimizing nucleophilic side reactions. | Can be a stronger base than NMM, potentially leading to other side reactions. |
| Triethylamine (TEA) | 10.75 | Low | High | Strong base, effective in driving reactions. | Less sterically hindered, leading to a higher risk of racemization and side reactions.[10] |
| 2,4,6-Collidine | 7.43 | High | Very Low | Very hindered, excellent for suppressing racemization.[6] | Weaker base, may result in slower coupling reactions. |
Protocols for the Application of N-Methylmorpholine in Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols for the use of NMM in Fmoc-based solid-phase peptide synthesis. The exact concentrations and reaction times may need to be optimized based on the specific peptide sequence and resin.
Protocol 1: Standard Amino Acid Coupling using NMM
This protocol outlines a typical coupling cycle in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU, HBTU)
-
N-Methylmorpholine (NMM)
-
Resin-bound peptide with a free terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Activation and Neutralization: Add N-Methylmorpholine (NMM) (6-10 equivalents) to the coupling cocktail and immediately add the solution to the resin.
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Proceed to the next deprotection and coupling cycle.
Caption: Fmoc-SPPS Cycle with NMM.
Protocol 2: In Situ Neutralization using NMM
In situ neutralization involves the simultaneous neutralization of the protonated amine and the activation of the incoming amino acid. This can sometimes improve coupling efficiency.
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
N-Methylmorpholine (NMM)
-
Resin-bound peptide with a protonated terminal amine (after deprotection and before neutralization)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add the coupling cocktail to the resin, followed immediately by the addition of NMM (6-10 equivalents).
-
Coupling Reaction and Monitoring: Follow steps 6-9 of Protocol 1.
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, the coupling reaction can be repeated. For difficult couplings (e.g., involving sterically hindered amino acids), a more potent coupling reagent or a different base might be necessary.
-
Racemization: While NMM helps to minimize racemization, it does not eliminate it entirely, especially for sensitive amino acids like histidine and cysteine.[11] For such cases, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended.
-
Solvent Quality: The purity of the DMF is crucial for successful peptide synthesis. Amine-free DMF should be used to prevent premature Fmoc deprotection.
Conclusion
N-Methylmorpholine is a versatile and effective tertiary amine base for peptide synthesis, offering a favorable balance between basicity and steric hindrance that is conducive to high-yield couplings with minimal racemization. Its hydrochloride salt is a stable solid that can be used to prepare solutions of the free base. By understanding its properties and mechanism of action, and by employing optimized protocols, researchers and drug development professionals can leverage NMM to achieve the efficient and stereochemically controlled synthesis of peptides.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
- Doti, N., et al. (2018).
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
- ResearchGate. (n.d.). Reagents and conditions: (a) DIC/ 4-methylmorpholine (NMM) Fmoc SPPS... [Image].
- Biosynth. (n.d.). N-Methylmorpholine hydrochloride.
- ChemBK. (n.d.). 4-methylmorpholine hydrochloride.
- Nature Communications. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.).
- Wikipedia. (n.d.). N-Methylmorpholine.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Tuoda Industry Limited. (n.d.). 4-methylmorpholine.
- Ataman Kimya. (n.d.). N-Methylmorpholine.
- Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA?
- PubChem. (n.d.). 4-Methylmorpholine hydrochloride.
- ResearchGate. (n.d.). N-Methylmorpholine N-Oxide.
- ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- PubChem. (n.d.). 4-Methylmorpholine hydrochloride.
- Labsolu. (n.d.). 4-Methylmorpholine hydrochloride.
- Amerigo Scientific. (n.d.). 4-Methylmorpholin-2-one hydrochloride.
- Ambeed. (n.d.). 3651-67-0 | 4-Methylmorpholine hydrochloride.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemicalBook. (2019, November 20). Applications of Morpholine in Chemical Industry.
- eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains.
- Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PubChem. (n.d.). 4-Methylmorpholine.
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- 7. 4-Methylmorpholine hydrochloride | C5H12ClNO | CID 3083815 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Critical Role of N-Methylmorpholine in High-Fidelity Amide Bond Formation
Introduction: The Ubiquitous Amide Bond and the Nuances of Synthesis
The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its synthesis, while conceptually a straightforward condensation of a carboxylic acid and an amine, is one of the most frequently performed and yet challenging reactions in organic chemistry.[][2] The direct condensation requires harsh, "brute-force" conditions that are incompatible with complex molecules.[3] Therefore, modern amide synthesis relies on the activation of the carboxylic acid to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[4]
This activation process is a delicate balance. The intermediate must be reactive enough to couple efficiently with the amine but stable enough to avoid side reactions or, critically in chiral molecules, racemization.[5][6] The success of this process hinges on a carefully orchestrated interplay of coupling reagents, additives, solvents, and, crucially, the choice of a base. This guide focuses on the pivotal role of the tertiary amine base N-Methylmorpholine (NMM) , a reagent frequently employed to ensure high yields and stereochemical integrity in amide bond formation.
A Note on Nomenclature: While this guide focuses on N-Methylmorpholine (NMM), a tertiary amine base, it should not be confused with reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which is a standalone coupling reagent containing a morpholinium moiety.[7] NMM's primary role is not to be the coupling agent itself, but to act as an essential auxiliary base that facilitates the reaction.
The Mechanistic Role of N-Methylmorpholine (NMM)
N-Methylmorpholine is a tertiary amine base widely favored in peptide synthesis and general amide coupling. Its efficacy stems from a combination of properties:
-
Optimal Basicity: NMM has a pKa of ~7.4, which is sufficient to deprotonate the carboxylic acid, facilitating its activation, and to neutralize any amine hydrochloride salts used as starting materials.[8][9]
-
Steric Hindrance: While less hindered than diisopropylethylamine (DIPEA), NMM offers a degree of steric bulk that minimizes its own nucleophilicity, preventing it from competing with the desired amine in attacking the activated acid.
-
Suppression of Side Reactions: The choice of base and solvent is critical for minimizing side reactions. The NMM/tetrahydrofuran (THF) or NMM/dichloromethane (DCM) combinations are known to be effective at reducing the formation of urethane byproducts, a common issue in mixed anhydride couplings.[10] More importantly, NMM is associated with lower levels of racemization compared to stronger, more hindered bases, especially in sensitive peptide couplings.[10][11]
The primary function of NMM is to act as a proton shuttle, enabling the key steps of the coupling reaction to proceed under optimal, mildly basic conditions.
Caption: Fig 1. General role of NMM in amide bond formation.
Experimental Protocols
NMM is integral to several standard amide coupling methodologies. Below are two representative protocols demonstrating its application.
Protocol 1: Mixed Anhydride Coupling
This method is a classic, cost-effective procedure for preparing amides, particularly for solution-phase synthesis. NMM is essential for the formation of the mixed anhydride intermediate.
Reaction Scheme: R-COOH + ClCOOiBu --(NMM)--> R-COOCOOiBu --(R'-NH₂)--> R-CONHR'
Materials & Reagents
| Reagent/Material | M.W. | Typical Molarity/Equivalents | Purpose |
| Nα-Protected Amino Acid | Varies | 1.0 eq | Carboxylic acid component |
| N-Methylmorpholine (NMM) | 101.15 | 1.0 eq | Base for anhydride formation |
| Isobutyl Chloroformate | 136.58 | 1.0 eq | Activating agent |
| Amine Component (HCl salt) | Varies | 1.0 - 1.1 eq | Nucleophile |
| N-Methylmorpholine (NMM) | 101.15 | 1.0 - 1.1 eq | Base to neutralize amine salt |
| Anhydrous Solvent (THF or DCM) | - | ~0.1 - 0.5 M | Reaction medium |
Step-by-Step Procedure:
-
Dissolution: Dissolve the Nα-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., ice/salt or acetone/dry ice).
-
Anhydride Formation: Add N-Methylmorpholine (1.0 eq) dropwise while maintaining the temperature at -15 °C. Stir for 2-5 minutes.
-
Activation: Add isobutyl chloroformate (1.0 eq) dropwise. The formation of a precipitate (NMM·HCl) is typically observed. Allow the reaction to stir for 5-15 minutes at -15 °C to form the mixed anhydride.
-
Amine Addition: In a separate flask, dissolve the amine component (e.g., an amino acid ester hydrochloride salt, 1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add NMM (1.0 eq) to this solution to generate the free amine.
-
Coupling: Add the free amine solution from Step 5 to the mixed anhydride solution dropwise, ensuring the temperature remains at -15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.
-
Work-up: Filter the reaction mixture to remove the NMM·HCl salt. The filtrate is then typically washed sequentially with dilute acid (e.g., 1M HCl or citric acid), saturated aqueous NaHCO₃, and brine.[12] The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
Protocol 2: Carbodiimide Coupling with EDC·HCl
In carbodiimide-mediated couplings, NMM is often used as a non-nucleophilic organic base to maintain the optimal pH for the reaction and to neutralize the hydrochloride salt of the amine component, if applicable. This prevents the protonation of the amine, which would render it non-nucleophilic.
Reaction Scheme: R-COOH + R'-NH₂ --(EDC·HCl, HOBt, NMM)--> R-CONHR'
Materials & Reagents
| Reagent/Material | M.W. | Typical Molarity/Equivalents | Purpose |
| Carboxylic Acid | Varies | 1.0 eq | Acid component |
| Amine Component (or HCl salt) | Varies | 1.0 - 1.2 eq | Nucleophile |
| EDC·HCl | 191.70 | 1.1 - 1.5 eq | Coupling reagent |
| HOBt (or Oxyma) | 135.13 | 1.1 - 1.5 eq | Racemization suppressant |
| N-Methylmorpholine (NMM) | 101.15 | 1.5 - 3.0 eq | Base |
| Anhydrous Solvent (DMF or DCM) | - | ~0.1 - 0.5 M | Reaction medium |
Step-by-Step Procedure:
-
Dissolution: Combine the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Base Addition: Add N-Methylmorpholine (2.5 eq) to the mixture and stir for 5 minutes at room temperature. If the amine component is an HCl salt, an extra equivalent of base is required for its neutralization.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by silica gel chromatography.
Caption: Fig 2. Workflow for a typical EDC/HOBt/NMM coupling.
Technical Insights and Troubleshooting
Advantages of NMM over Other Bases:
-
vs. Triethylamine (TEA): NMM generally gives lower levels of racemization than TEA. The combination of TEA in DCM is considered a particularly poor choice for minimizing side reactions like urethane formation.[10]
-
vs. Diisopropylethylamine (DIPEA): DIPEA is more sterically hindered and less nucleophilic than NMM, which can be an advantage. However, NMM is often sufficient and can be more easily removed during work-up due to its higher water solubility. The choice between them can be substrate-dependent.[11]
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete activation; amine protonated; poor solubility. | Ensure anhydrous conditions. Use a slight excess of coupling reagents. Ensure sufficient NMM is present to neutralize all acidic species. Try a more polar solvent like DMF. |
| Racemization | Base-catalyzed epimerization via enolization or oxazolone formation.[4][6] | Ensure the reaction is run at low temperature during the activation step. Use an additive like HOBt or Oxyma. NMM is preferred over TEA.[10] |
| Urethane Formation | Attack of the chloroformate on the amine (in mixed anhydride method). | Use the NMM/THF or NMM/DCM solvent/base combination.[10] Ensure slow addition of reagents at low temperature. |
| EDC Byproduct Removal | The urea byproduct of EDC (EDU) can be difficult to remove. | Perform acidic washes during work-up (e.g., 1M HCl), as the urea is basic and can be extracted into the aqueous layer. |
Conclusion
While not a direct coupling reagent itself, N-Methylmorpholine is an indispensable tool in the modern chemist's arsenal for amide bond synthesis. Its well-balanced basicity and steric profile make it highly effective at facilitating coupling reactions while minimizing common and detrimental side reactions, most notably racemization. By understanding its mechanistic role and applying it in optimized protocols, researchers can achieve the synthesis of complex amides and peptides with greater efficiency, purity, and stereochemical fidelity.
References
-
Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Corum, M., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 3). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]
-
National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]
-
ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC?. Available at: [Link]
-
National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]
-
Digital CSIC. (2022, September 8). Green Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Available at: [Link]
-
ResearchGate. (2015, January 16). Do I need to neutralize EDC-HCl for amide coupling?. Available at: [Link]
-
Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 35-42. Available at: [Link]
-
Reddit. (2016, August 25). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
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Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Methylmorpholin-2-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and novel scaffold development.
Abstract: The morpholin-2-one core is a privileged scaffold in modern drug discovery, appearing in numerous biologically active compounds. 4-Methylmorpholin-2-one, available as its stable hydrochloride salt, serves as a versatile and cost-effective starting material for the synthesis of diverse heterocyclic libraries. This guide provides an in-depth exploration of synthetic strategies to functionalize this building block, moving beyond simple protocols to explain the underlying chemical principles and rationale. We present detailed, validated protocols for key transformations, including N-arylation, α-alkylation, and reductive modification, enabling the creation of novel N-substituted and C-3 functionalized morpholinones and related heterocycles.
Introduction: The Strategic Value of the Morpholin-2-one Scaffold
Nitrogen- and oxygen-containing six-membered heterocycles are cornerstones of medicinal chemistry.[1] The morpholin-2-one framework, in particular, offers a unique combination of structural features: a rigidifying lactam (cyclic amide) moiety, a hydrogen bond acceptor (the carbonyl oxygen), and a secondary amine (at the N-4 position) that serves as a critical vector for diversification. The methyl group at the N-4 position in the parent structure can be readily modified, making 4-Methylmorpholin-2-one a strategic precursor for generating libraries of analogs for structure-activity relationship (SAR) studies.
This document focuses on 4-Methylmorpholin-2-one hydrochloride, an air-stable, crystalline solid. It is crucial to recognize that the primary reactive species for the transformations discussed herein is the corresponding free base, 4-Methylmorpholin-2-one. Therefore, the initial step in nearly all synthetic sequences involves a controlled neutralization of the hydrochloride salt, either as a separate workup step or in situ.
Part 1: Foundational Protocol: Liberation of the 4-Methylmorpholin-2-one Free Base
Expert Rationale: The hydrochloride salt protonates the nitrogen atom, rendering it non-nucleophilic and unreactive in most C-N bond-forming reactions. A carefully controlled basification is required to liberate the lone pair of electrons on the nitrogen, activating it for subsequent functionalization. The choice of base and solvent is critical to ensure complete deprotonation without promoting unwanted side reactions like hydrolysis of the lactam ring. An aqueous/organic extraction is the most robust method for isolating the pure free base.
Protocol 1: Batch Deprotonation and Isolation
-
Dissolution: In a round-bottom flask, dissolve 4-Methylmorpholin-2-one hydrochloride (1.0 equiv.) in deionized water (10 mL per gram of salt).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the solution reaches 8-9 (test with pH paper). Avoid using strong bases like NaOH, which can promote lactam hydrolysis.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x 15 mL per gram of starting salt). The free base is significantly more soluble in organic solvents than its salt form.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Validation: The resulting oil or low-melting solid is the 4-Methylmorpholin-2-one free base, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) as it can be hygroscopic.
Part 2: Diversification at the N-4 Position: Accessing N-Aryl and N-Alkyl Scaffolds
The nucleophilic nitrogen atom is the most accessible reactive handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions are the workhorse methods for this purpose.
Application Note 1: Synthesis of N-Aryl Morpholin-2-ones via Buchwald-Hartwig Amination
Expert Rationale: The N-arylation of heterocyclic amines is a cornerstone of modern medicinal chemistry, enabling the introduction of diverse aromatic systems to modulate pharmacological properties.[2][3] The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that excels in forming C-N bonds with high functional group tolerance.[4] For a sterically accessible secondary amine like 4-Methylmorpholin-2-one, a combination of a palladium(0) source and a bulky, electron-rich phosphine ligand is essential to facilitate the catalytic cycle, particularly the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a sufficiently strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.
Caption: General workflow for the Buchwald-Hartwig N-arylation protocol.
-
Materials:
-
4-Methylmorpholin-2-one (free base from Protocol 1)
-
Aryl bromide or chloride (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-Methylmorpholin-2-one (1.0 equiv.), the aryl halide (1.1 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of morpholinone) via syringe.
-
Reaction: Seal the flask and immerse it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-arylated morpholin-2-one.
-
| Aryl Halide | Product | Typical Yield |
| 4-Bromotoluene | 4-(4-Methylphenyl)-4-methylmorpholin-2-one | 85-95% |
| 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-4-methylmorpholin-2-one | 80-90% |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-Methyl-4-(4-(trifluoromethyl)phenyl)morpholin-2-one | 70-85% |
| 2-Bromopyridine | 4-Methyl-4-(pyridin-2-yl)morpholin-2-one | 65-75% |
Part 3: α-Carbon Functionalization via Enolate Chemistry
Expert Rationale: While N-4 is the most obvious reaction site, the C-3 position, alpha to the carbonyl, offers a powerful handle for building molecular complexity. By using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), it is possible to selectively deprotonate the C-3 position to form a lithium enolate. This nucleophilic intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install new substituents. This strategy is key to accessing novel, stereochemically rich heterocyclic cores. The use of low temperatures (-78 °C) is critical to maintain the kinetic stability of the enolate and prevent side reactions.
Logical Flow of α-Alkylation
Caption: Experimental workflow for α-alkylation of a morpholin-2-one.
Protocol 3: α-Alkylation of an N-Protected Morpholin-2-one
Note: For this reaction, the nitrogen must be protected with a group stable to LDA, such as a tert-butoxycarbonyl (Boc) group, or be part of a robust N-aryl structure from Protocol 2.
-
Materials:
-
N-Protected 4-methylmorpholin-2-one (e.g., N-Boc-4-methylmorpholin-2-one)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask under argon, add a solution of the N-protected morpholin-2-one (1.0 equiv.) in anhydrous THF (10 mL per mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add LDA solution (1.1 equiv.) dropwise via syringe over 15 minutes. A color change (typically to yellow/orange) indicates enolate formation. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (1.2 equiv., e.g., methyl iodide) dropwise. Continue stirring at -78 °C for 2 hours.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the C-3 alkylated product.
-
| Electrophile | Product Type |
| Methyl Iodide | C-3 Methylated |
| Benzyl Bromide | C-3 Benzylated |
| Benzaldehyde | C-3 Aldol Adduct (Hydroxy-phenyl-methyl) |
| Acetone | C-3 Aldol Adduct (Hydroxy-isopropyl) |
Part 4: Reductive Transformation to Substituted Morpholines
Expert Rationale: To move from the morpholin-2-one scaffold to the fully saturated morpholine ring system, a powerful reducing agent is required to reduce the amide carbonyl. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. This reaction fundamentally changes the heterocyclic core, opening access to a different chemical space. Extreme caution must be exercised when working with LiAlH₄, as it reacts violently with water.
Transformation Pathway: Lactam to Amine
Caption: Reductive conversion of a morpholin-2-one to a morpholine.
Protocol 4: Reduction of the Lactam Carbonyl
-
Materials:
-
N-Substituted 4-methylmorpholin-2-one (e.g., from Protocol 2)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Setup (CAUTION: Perform in a fume hood, under inert atmosphere): To a flame-dried, three-neck flask equipped with a reflux condenser under argon, add a suspension of LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of the N-substituted morpholin-2-one (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours, until TLC/LC-MS indicates complete consumption of the starting material.
-
Quenching (Fieser Work-up - EXTREME CAUTION): Cool the reaction back down to 0 °C. Sequentially and very slowly add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a filterable solid.
-
-
Filtration and Purification: Stir the resulting granular white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate in vacuo to yield the crude morpholine, which can be further purified by chromatography or distillation if necessary.
-
Conclusion
4-Methylmorpholin-2-one hydrochloride is a highly valuable and versatile starting material for the generation of diverse heterocyclic compound libraries. By leveraging a foundational deprotonation protocol, chemists can readily access the reactive free base. Subsequent functionalization at the N-4 position via robust methods like Buchwald-Hartwig amination, or at the C-3 position through enolate chemistry, allows for the systematic exploration of chemical space. Furthermore, reduction of the core lactam structure provides a gateway to the saturated morpholine scaffold. The protocols and strategies outlined in this guide provide a reliable framework for researchers to design and synthesize novel molecules for applications in drug discovery and materials science.
References
-
Mancinelli, M., Mazzanti, A., & Lattanzi, A. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
-
Mancinelli, M., Mazzanti, A., & Lattanzi, A. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. Available at: [Link]
-
Shaikh, et al. (2016). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. SciSpace. Available at: [Link]
-
Lattanzi, A., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
-
Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. ResearchGate. Available at: [Link]
-
Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. SciProfiles. Available at: [Link]
Sources
standard reaction conditions for using 4-Methylmorpholin-2-one hydrochloride
An Important Clarification for the Researcher: The request specified "4-Methylmorpholin-2-one hydrochloride." Following an extensive literature review, it has been determined that this specific lactam hydrochloride is not a commonly used reagent and has virtually no documented standard reaction conditions or applications in publicly available scientific databases. Commercial listings exist, but they lack any associated technical data.[1]
Conversely, 4-Methylmorpholine (NMM) and its hydrochloride salt are ubiquitous in organic synthesis, serving as a versatile base and catalyst.[2][3][4][5][6] It is highly probable that the intended subject of the query was this widely used cyclic amine. Therefore, this guide provides comprehensive application notes and protocols for 4-Methylmorpholine (NMM) , a cornerstone reagent in academic and industrial chemistry.
Introduction: The Role and Utility of 4-Methylmorpholine (NMM)
4-Methylmorpholine, also known as N-Methylmorpholine (NMM), is a cyclic tertiary amine prized for its utility as a moderately strong, sterically hindered, non-nucleophilic base and catalyst.[7] Its structure, featuring a morpholine ring with an N-methyl group, confers a unique combination of properties that make it indispensable in a wide array of chemical transformations, most notably in polyurethane production and peptide synthesis.[3][6] Unlike less hindered amines, its steric bulk around the nitrogen atom minimizes unwanted side reactions, such as direct nucleophilic attack on electrophilic substrates.
The conjugate acid of NMM has a pKa of approximately 7.4, making it an effective acid scavenger for reactions that generate protons (e.g., HCl), driving equilibria toward product formation without being overly basic to cause undesired side reactions like epimerization or decomposition of sensitive functional groups.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | |
| Molar Mass | 101.15 g/mol | |
| Boiling Point | 115-116 °C | |
| Density | 0.92 g/mL at 25 °C | |
| pKa (of conjugate acid) | 7.38 | |
| Appearance | Colorless liquid |
Core Applications & Mechanistic Insights
NMM's utility spans several key areas of organic synthesis. Its primary functions are as a base catalyst and an acid scavenger.
Catalyst in Polyurethane Formation
One of the most significant industrial applications of NMM is as a catalyst in the formation of polyurethane foams and elastomers.[2][6] It catalyzes the reaction between an isocyanate and a polyol.
Mechanism of Action: NMM activates the hydroxyl group of the polyol, rendering it more nucleophilic for attack on the electrophilic carbon of the isocyanate. Computational studies have shown that 4-Methylmorpholine is a more effective catalyst than its parent, morpholine, for this transformation due to a lower activation energy barrier.[3]
Caption: NMM-catalyzed urethane formation workflow.
Base in Peptide Synthesis
In both solid-phase and solution-phase peptide synthesis, NMM is a preferred organic base for the activation of carboxylic acids during amide bond formation. It is used in conjunction with coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HBTU, HATU).
Causality behind Experimental Choice: The choice of NMM over other bases like triethylamine (TEA) is critical. NMM is significantly less basic than TEA, which minimizes the risk of racemization of the activated amino acid—a common and highly undesirable side reaction in peptide synthesis. The steric hindrance of NMM also plays a role in preventing side reactions.
Caption: Role of NMM in peptide coupling reactions.
Detailed Experimental Protocols
The following protocols are representative examples of NMM's application. All procedures should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][8]
Protocol 1: General Procedure for Amide Bond Formation (Peptide Coupling)
This protocol describes a standard procedure for coupling a protected amino acid to an amine using HBTU as the coupling reagent and NMM as the base.
Materials:
-
Nα-protected amino acid (1.0 equiv)
-
Amine hydrochloride salt (or free amine) (1.0 equiv)
-
HBTU (1.0 equiv)
-
4-Methylmorpholine (NMM) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the Nα-protected amino acid (1.0 equiv) and HBTU (1.0 equiv) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add 4-Methylmorpholine (NMM) (2.0 equiv) dropwise to the stirred solution. The solution may change color (typically to yellow).
-
Activation: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.
-
Coupling: Add the amine component (1.0 equiv) to the reaction mixture. If the amine is supplied as a hydrochloride salt, an additional equivalent of NMM (for a total of 3.0 equiv) is required to neutralize the salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude peptide product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Use of NMM as an Acid Scavenger in an Acylation Reaction
This protocol demonstrates the use of NMM to neutralize HCl generated during the acylation of an alcohol with an acid chloride.
Materials:
-
Alcohol (R-OH) (1.0 equiv)
-
Acid Chloride (R'-COCl) (1.1 equiv)
-
4-Methylmorpholine (NMM) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Dissolve the alcohol (1.0 equiv) and 4-Methylmorpholine (NMM) (1.2 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reactant Addition: Cool the solution to 0 °C. Add the acid chloride (1.1 equiv) dropwise via syringe to the stirred solution. A white precipitate of 4-methylmorpholine hydrochloride (NMM·HCl) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting ester by flash chromatography if necessary.
Safety, Handling, and Storage
Hazard Profile: 4-Methylmorpholine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[2][8][9] It can cause severe skin burns and eye damage.
-
Handling: Always handle NMM in a well-ventilated chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[2] Keep away from sources of ignition.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2] Store below +30°C.[2]
References
-
4-methylmorpholine hydrochloride - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]
-
4-Methylmorpholine hydrochloride | C5H12ClNO | CID 3083815 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
4-Methylmorpholine hydrochloride | C5H12ClNO | CID 3083815 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
4-Methylmorpholine | C5H11NO | CID 7972 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. (2022). Retrieved January 19, 2026, from [Link]
-
Key Chemical Intermediate: 4-Methylmorpholine N-oxide Monohydrate in Organic Synthesis. (2025). Retrieved January 19, 2026, from [Link]
-
4-Methylmorpholin-2-one hydrochloride - Amerigo Scientific. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved January 19, 2026, from [Link]
-
4-Methylmorpholine: A Versatile Solvent and Catalyst for Industrial Applications. (n.d.). Retrieved January 19, 2026, from [Link]
-
N-Methylmorpholine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. 4-Methylmorpholin-2-one hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 4-Methylmorpholine hydrochloride | C5H12ClNO | CID 3083815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Methylmorpholin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis and purification of 4-Methylmorpholin-2-one hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. The protocols detailed herein are designed for scalability, robustness, and high purity of the final product. This guide emphasizes the underlying chemical principles and practical considerations necessary for successful implementation in a laboratory or manufacturing setting. We will explore a common and efficient synthetic route, followed by detailed purification protocols and analytical methods for quality control.
Introduction
4-Methylmorpholin-2-one and its hydrochloride salt are important building blocks in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activity. Their structural motif is found in a number of pharmacologically active molecules. The ability to produce this intermediate on a large scale with high purity is therefore critical for drug discovery and development programs.
This guide will focus on a widely applicable synthetic strategy: the cyclization of an N-substituted amino alcohol with an appropriate C2-electrophile. Specifically, we will detail the reaction of 2-(methylamino)ethanol with chloroacetyl chloride, followed by the formation of the hydrochloride salt.
Synthetic Strategy and Rationale
The chosen synthetic pathway involves a two-step process:
-
N-acylation and Intramolecular Cyclization: 2-(Methylamino)ethanol is reacted with chloroacetyl chloride. The more nucleophilic secondary amine attacks the acyl chloride to form an amide intermediate. Subsequent intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride, leads to the formation of the 4-Methylmorpholin-2-one ring.
-
Hydrochloride Salt Formation: The free base, 4-Methylmorpholin-2-one, is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often easier to handle and purify.
This route is favored for its use of readily available and relatively inexpensive starting materials, as well as for its generally high yields and scalability.
Visualizing the Synthetic Workflow
Application Notes and Protocols for the Purification of 4-Methylmorpholin-2-one Hydrochloride
Introduction: The Importance of Purity for 4-Methylmorpholin-2-one Hydrochloride in Research and Development
4-Methylmorpholin-2-one hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a functionalized morpholinone, it serves as a versatile scaffold for the synthesis of novel bioactive molecules. The purity of this intermediate is paramount, as even trace impurities can lead to aberrant results in downstream applications, including altered pharmacological profiles, unexpected toxicity, and difficulties in structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the common impurities encountered during the synthesis of 4-Methylmorpholin-2-one hydrochloride and details robust purification protocols to ensure the high purity required for demanding research applications.
Anticipated Impurity Profile: A Chemist's Perspective
A thorough understanding of the synthetic route is fundamental to predicting the impurity profile of the final product. A common and logical approach to the synthesis of 4-Methylmorpholin-2-one is the N-alkylation of morpholin-2-one with a methylating agent, followed by salt formation with hydrochloric acid.
Based on this synthetic strategy, the following impurities can be anticipated:
-
Unreacted Starting Materials:
-
Morpholin-2-one: Incomplete methylation will result in the presence of the starting lactam.
-
Methylating Agent: Residual methylating agent (e.g., methyl iodide, dimethyl sulfate) and its byproducts.
-
-
Over-alkylation Products: While less likely with a lactam nitrogen compared to an amine, the potential for multiple alkylations on other parts of the molecule, if susceptible, should be considered.
-
Byproducts of the Reaction:
-
Salts from the Base: If a base is used to facilitate the N-alkylation, the corresponding salt will be a byproduct (e.g., sodium iodide if sodium hydride is used with methyl iodide).
-
Solvent Adducts: Residual solvents used in the synthesis and purification steps.
-
-
Degradation Products: Morpholinone rings can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The hydrochloride salt itself can be hygroscopic and may degrade in the presence of moisture.[1][2]
The following diagram illustrates the logical flow of the synthesis and the points at which impurities may be introduced.
Figure 1: Synthetic pathway and impurity introduction.
Purification Strategies: A Multi-pronged Approach
Achieving high purity often requires a combination of techniques. The choice of method will depend on the nature of the impurities and the scale of the purification.
Acid-Base Extraction: The First Line of Defense
Principle: This technique exploits the basicity of the nitrogen atom in 4-Methylmorpholin-2-one to separate it from neutral or acidic impurities. The hydrochloride salt is water-soluble, while the free base may be soluble in organic solvents.
Protocol:
-
Dissolution: Dissolve the crude 4-Methylmorpholin-2-one hydrochloride in deionized water.
-
Basification: Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the pH of the aqueous layer is basic (pH 8-9). This will convert the hydrochloride salt to the free base.
-
Extraction: Extract the aqueous solution with a suitable organic solvent in which the free base is soluble, such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free base of 4-Methylmorpholin-2-one.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete. Collect the solid by filtration.
Rationale: This method is highly effective for removing inorganic salts and water-soluble impurities. The use of a mild base minimizes the risk of lactam hydrolysis.
Recrystallization: The Workhorse of Purification
Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3] An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection: The choice of solvent is critical for successful recrystallization. For a hydrochloride salt like 4-Methylmorpholin-2-one hydrochloride, polar protic solvents are often a good starting point.
| Solvent | Anticipated Solubility of 4-Methylmorpholin-2-one HCl | Potential for Impurity Removal |
| Isopropanol (IPA) | Good solubility when hot, lower when cold. | Effective for removing less polar impurities. |
| Ethanol (EtOH) | Similar to isopropanol, may be slightly more soluble when cold. | Good general-purpose solvent. |
| Methanol (MeOH) | High solubility, may require a co-solvent to reduce solubility. | Useful for highly polar compounds. |
| Acetonitrile (ACN) | Moderate solubility. | Can be effective for specific impurity profiles. |
| IPA/Water or EtOH/Water | The addition of water can decrease solubility at lower temperatures. | Excellent for removing highly polar or ionic impurities. |
Protocol for Single-Solvent Recrystallization (using Isopropanol as an example):
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Methylmorpholin-2-one hydrochloride and a small amount of isopropanol. Heat the mixture to boiling with stirring.
-
Minimal Solvent Addition: Continue adding hot isopropanol dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Figure 2: Recrystallization workflow.
Column Chromatography: For High-Purity Requirements
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating impurities with similar solubility to the product.
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic molecules.
Mobile Phase Selection: A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be chosen. For a polar compound like 4-Methylmorpholin-2-one hydrochloride, a polar solvent system will be required. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with the addition of a small amount of a very polar solvent like methanol. Given the hydrochloride salt's charge, it may be beneficial to run the chromatography on the free base and then reform the salt.
Protocol for Flash Column Chromatography (as the free base):
-
Preparation of the Free Base: Convert the crude hydrochloride salt to the free base as described in the acid-base extraction protocol.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 dichloromethane:methanol). Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Convert the purified free base back to the hydrochloride salt as previously described.
Quality Control: Ensuring Purity
After purification, it is essential to assess the purity of the 4-Methylmorpholin-2-one hydrochloride.
-
Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[5]
-
Gas Chromatography (GC): If the free base is thermally stable, GC can be used to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any impurities with distinct signals.
-
Karl Fischer Titration: To determine the water content, which is important given the hygroscopic nature of many hydrochloride salts.[6]
Conclusion
The purification of 4-Methylmorpholin-2-one hydrochloride is a critical step in ensuring the reliability and reproducibility of research in which it is used. A systematic approach, beginning with an understanding of the potential impurities from the synthesis, followed by the judicious application of purification techniques such as acid-base extraction, recrystallization, and chromatography, will yield a product of high purity. The final purity should always be confirmed by appropriate analytical methods.
References
-
Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
4-methylmorpholine. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]
-
Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. (1984). Biochemical Journal, 221(2), 505-12. Retrieved from [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). Molecules, 28(13), 5229. Retrieved from [Link]
- LACTAM PURIFICATION PROCESS. (n.d.). Google Patents.
- Process for the purification of lactams. (n.d.). Google Patents.
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]
-
4-Methylmorpholine. (n.d.). Solubility of Things. Retrieved from [Link]
-
Kinetic parameters for the N-methylation of morpholine. (n.d.). ResearchGate. Retrieved from [Link]
-
Conversion and selectivity in the N‐methylation of morpholine under... (n.d.). ResearchGate. Retrieved from [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). PubMed. Retrieved from [Link]
-
4-methylmorpholine. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
- Methods for preparing n-substituted morpholine compounds. (n.d.). Google Patents.
-
N-Methylmorpholine. (n.d.). Wikipedia. Retrieved from [Link]
- Morpholinium chlorides. (n.d.). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid. (n.d.). RSC Publishing. Retrieved from [Link]
-
N-methyl-2-morpholinone. (n.d.). ChemWhat. Retrieved from [Link]
-
4-Methylmorpholine. (n.d.). PubChem. Retrieved from [Link]
-
N-(2-Hydroxyethyl)glycine. (n.d.). PubChem. Retrieved from [Link]
- Process for preparing morpholine hydrochloride as precursor of monoxydine... (n.d.). Google Patents.
-
4-METHYLMORPHOLINE. (n.d.). Ataman Kimya A.Ş. Retrieved from [Link]
Sources
Troubleshooting & Optimization
troubleshooting common issues in 4-Methylmorpholin-2-one hydrochloride synthesis
Technical Support Center: 4-Methylmorpholin-2-one Hydrochloride Synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-Methylmorpholin-2-one hydrochloride. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on troubleshooting common issues, understanding the underlying chemical principles, and ensuring the integrity of your results.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of 4-Methylmorpholin-2-one hydrochloride is typically achieved in a two-step process: first, the N-methylation of the morpholin-2-one core, followed by the formation of the hydrochloride salt. The success of the entire synthesis hinges on the efficiency and cleanliness of the N-methylation step, which is the primary focus of this troubleshooting guide.
The core reaction is the nucleophilic substitution on a methylating agent by the secondary amine of the morpholin-2-one ring.
Caption: General N-methylation of Morpholin-2-one.
Understanding this mechanism is key: the nitrogen's lone pair attacks the electrophilic methyl group. The choice of methylating agent (CH₃-X), base, and solvent system is critical for maximizing yield and minimizing side reactions.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common challenges encountered during the synthesis.
Category 1: Low or No Product Yield
Question: My reaction shows very low conversion of the starting morpholin-2-one. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced back to one of four areas: reagents and conditions, the choice of base, the methylating agent, or moisture contamination.
-
Reagent & Condition Review:
-
Temperature: Is the reaction being run at the optimal temperature? N-methylation reactions can be exothermic. Insufficient cooling can lead to side reactions, while too low a temperature can stall the reaction. For many common methylating agents like dimethyl sulfate, a temperature range of 20-40°C is a good starting point.
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the methylating agent. Using a large excess can promote the formation of a quaternary ammonium salt, while a deficit will naturally lead to incomplete conversion.
-
-
Base Selection is Crucial: The base serves to neutralize the proton generated on the nitrogen after methylation (or deprotonate it beforehand).
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): These are often preferred as they are less likely to promote side reactions like hydrolysis of the lactam ring. However, they may not be strong enough for complete conversion, especially with less reactive methylating agents.
-
Strong Bases (e.g., NaH, t-BuOK): These will ensure complete deprotonation of the amine, driving the reaction to completion. However, they are highly sensitive to moisture and can increase the risk of side reactions if not handled properly.[1]
-
-
Methylating Agent Reactivity: Not all methylating agents are equal.
-
High Reactivity (e.g., Methyl Iodide, Dimethyl Sulfate): These are highly effective but are also toxic and can lead to over-methylation.
-
Moderate/Green Reactivity (e.g., Dimethyl Carbonate - DMC): DMC is a much safer and more environmentally friendly option.[2] However, it often requires higher temperatures (e.g., ≥ 140 °C) and longer reaction times to achieve high yields.[2] If using DMC, ensure your reaction temperature is adequate.
-
-
Moisture Contamination: Water can hydrolyze certain methylating agents and react with strong bases. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH.
Caption: Troubleshooting Workflow for Low Yield.
Category 2: Impurity Profile Issues
Question: My final product is contaminated with a significant side product. How can I identify and prevent it?
Answer: The most common impurity is the quaternary ammonium salt from over-methylation. Another possibility is a byproduct from a ring-opening reaction.
-
Over-Methylation (Quaternization):
-
Cause: The product, 4-Methylmorpholin-2-one, is a tertiary amine and can be further methylated by a reactive methylating agent to form a quaternary ammonium salt. This is especially problematic when using a large excess of a potent agent like methyl iodide or dimethyl sulfate.
-
Identification: This salt is highly polar and often water-soluble. It will have a very different retention time in chromatography (TLC/HPLC) and a distinct mass in MS analysis (M+15).
-
Prevention:
-
Carefully control the stoichiometry of the methylating agent to 1.1 equivalents.
-
Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Consider switching to a less reactive agent like Dimethyl Carbonate (DMC).[2]
-
-
-
Ring-Opening/Hydrolysis:
-
Cause: The lactam (cyclic amide) bond in the morpholin-2-one ring can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures.
-
Identification: This will result in a linear amino acid derivative. It can be detected by MS and NMR, looking for the absence of the cyclic structure and the presence of new functional groups (e.g., a carboxylic acid and an N-methyl-N-(2-hydroxyethyl)amino group).
-
Prevention:
-
Avoid excessively strong bases or use them at low temperatures.
-
Ensure the work-up procedure is not overly acidic or basic for prolonged periods. Neutralize the reaction mixture carefully.
-
-
| Impurity Type | Probable Cause | Prevention Strategy |
| Unreacted Starting Material | Incomplete reaction (see Low Yield) | Optimize reaction time, temperature, or reagent stoichiometry. |
| Quaternary Ammonium Salt | Excess methylating agent; high reactivity | Use max 1.1-1.2 eq. of methylating agent; slow addition; use less reactive agent (DMC). |
| Ring-Opened Products | Harsh basic/acidic conditions; high temp | Use milder bases (e.g., K₂CO₃); control temperature; careful pH control during work-up. |
Category 3: Work-up and Purification Challenges
Question: I am having difficulty isolating the pure hydrochloride salt. What is the best procedure?
Answer: Isolating a clean hydrochloride salt requires careful pH control and selection of an appropriate solvent system for precipitation or crystallization.
-
Formation of the Salt:
-
After the reaction is complete and quenched, the organic product (4-Methylmorpholin-2-one free base) must be isolated. This is typically done via extraction.
-
The free base is then dissolved in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).
-
A solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or gaseous HCl) is added dropwise with stirring until the solution is acidic (test with pH paper).
-
-
Precipitation/Crystallization:
-
The hydrochloride salt is significantly more polar and less soluble in non-polar organic solvents than its free-base form.[3]
-
Problem: The product oils out or forms a fine, difficult-to-filter powder.
-
Solution: Slow down the addition of HCl. Consider cooling the solution (0-5 °C) to promote the formation of well-defined crystals. You can also try a mixed-solvent system. For example, dissolve the free base in a minimal amount of a good solvent (like ethanol) and add a poor solvent (like diethyl ether) until turbidity is observed, then cool.
-
-
Problem: The product remains soluble.
-
Solution: The chosen solvent is too polar. Remove the solvent under reduced pressure and re-dissolve the residue in a less polar solvent before attempting the HCl addition again.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the safety considerations for this synthesis? A: Many methylating agents (especially methyl iodide and dimethyl sulfate) are highly toxic, carcinogenic, and volatile. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[4] Strong bases like NaH are flammable and react violently with water. Refer to the Safety Data Sheet (SDS) for every reagent before use.
Q2: Can I use a different methylating agent not listed here? A: Yes, other agents like methyl triflate or methyl tosylate can be used. These are also highly reactive. A greener and often overlooked method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate amines.[5] This avoids toxic alkyl halides but requires specific conditions to be effective.
Q3: How do I monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the simplest method. Use a solvent system like 10% Methanol in Dichloromethane. The product (4-Methylmorpholin-2-one) will be more polar than the starting material if a non-polar methylating agent is used, but the key is the disappearance of the starting morpholin-2-one spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to get a more quantitative measure of conversion.[6]
Q4: What is the best way to prepare the morpholin-2-one starting material? A: The synthesis of the morpholin-2-one core is a separate, important topic. It is often prepared via the cyclization of N-substituted amino alcohols or through multi-step sequences starting from commercially available aldehydes and amines.[7][8] Ensuring the purity of this starting material is critical, as any impurities can be carried through and complicate the N-methylation step and final purification.
Section 4: Key Experimental Protocol
This protocol is a generalized starting point. It should be optimized based on your specific laboratory conditions and scale.
Protocol: Synthesis of 4-Methylmorpholin-2-one Hydrochloride
Materials:
-
Morpholin-2-one (1.0 eq)
-
Dimethyl Sulfate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (2M in Diethyl Ether)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Morpholin-2-one (1.0 eq) and anhydrous Potassium Carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.5 M concentration relative to the starting material).
-
Methylation: Begin vigorous stirring and cool the flask in an ice bath to 0-5 °C. Slowly add Dimethyl Sulfate (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate and other salts. Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in Dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) to remove any unreacted acidic species, followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methylmorpholin-2-one free base, typically as an oil.
-
-
Salt Formation:
-
Dissolve the crude oil in a minimal amount of anhydrous diethyl ether.
-
With stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Continue adding the HCl solution until the mixture is acidic (test by spotting onto wet pH paper).
-
Stir the resulting slurry for 30 minutes at room temperature.
-
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether. Dry the product under vacuum to yield 4-Methylmorpholin-2-one hydrochloride.
References
- Eide, M. E. (2003). Morpholine (OSHA Method PV2123). OSHA Salt Lake Technical Center.
- Zhu, M., et al. (n.d.).
-
ChemBK. (2025). 4-methylmorpholine hydrochloride. ChemBK. [Link]
-
Bartoli, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
ResearchGate. (2022). Kinetic parameters for the N-methylation of morpholine. ResearchGate. [Link]
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Proposed reaction mechanism for N-methylation. ResearchGate. [Link]
-
PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Conversion and selectivity in the N-methylation of morpholine under.... ResearchGate. [Link]
-
eqipped. (n.d.). 4-Methylmorpholine For Synthesis. eqipped. [Link]
-
PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. [Link]
-
TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Global Chemical Supplier. [Link]
-
ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
PubChem. (n.d.). 4-Methylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. (n.d.). 4-Methylmorpholin-2-one hydrochloride. Amerigo Scientific. [Link]
-
ChemBK. (n.d.). 4-methylmorpholine hydrochloride - Risk and Safety. ChemBK. [Link]
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Technical Support Center: Optimizing Reaction Yields with N-Methylmorpholine
A Note on Nomenclature: This guide focuses on the application of N-methylmorpholine (NMM) and its hydrochloride salt (NMM·HCl), also known as 4-methylmorpholine. While the query specified "4-Methylmorpholin-2-one hydrochloride," this compound is not commonly used as a reagent for reaction optimization. It is highly likely that the intended compound was the widely utilized tertiary amine, N-methylmorpholine. This guide is therefore structured to address the practical applications and troubleshooting related to N-methylmorpholine in chemical synthesis.
N-Methylmorpholine (NMM) is a versatile cyclic tertiary amine frequently employed as a base catalyst in a variety of organic reactions.[1][2] Its properties make it a valuable tool for researchers and drug development professionals seeking to optimize reaction yields and minimize side products. This technical support center provides a comprehensive guide to its use, including frequently asked questions and troubleshooting advice.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N-methylmorpholine (NMM) in organic synthesis?
N-methylmorpholine is primarily used as a base catalyst in several key transformations:[2][3]
-
Peptide Synthesis: NMM is widely used as a base in peptide coupling reactions, particularly in the formation of amide bonds.[4][5] It is effective in activating carboxylic acids for coupling with amines.
-
Polyurethane Production: It serves as a catalyst in the formation of polyurethanes.[1]
-
Fine Chemical Synthesis: NMM is employed as a mild, non-nucleophilic base in a variety of reactions where stronger bases might cause unwanted side reactions.
-
Precursor for N-methylmorpholine N-oxide (NMMO): NMM is the starting material for the synthesis of NMMO, an important oxidant and solvent for cellulose.[6][7]
Q2: Why is N-methylmorpholine often preferred over other tertiary amines like triethylamine (TEA)?
NMM offers several advantages over other tertiary amines:
-
Steric Hindrance: The morpholine ring provides sufficient steric bulk to reduce its nucleophilicity, minimizing side reactions where the amine itself might act as a nucleophile.
-
Basicity: With a pKa of its conjugate acid around 7.4, NMM is basic enough to deprotonate carboxylic acids for activation but often not so basic as to cause epimerization of sensitive chiral centers, a common issue in peptide synthesis.[1]
-
Solubility: NMM is soluble in a wide range of organic solvents, making it compatible with many reaction systems.[8]
Q3: When should I use N-methylmorpholine hydrochloride (NMM·HCl) instead of the free base?
N-methylmorpholine hydrochloride is the salt of NMM. It is a stable, crystalline solid that is easier to handle and weigh accurately than the liquid free base.[9] It is typically used in situations where the in-situ generation of NMM is desired upon the addition of another base, or when precise control over the stoichiometry of the base is critical.
Q4: What are the key safety considerations when working with N-methylmorpholine?
N-methylmorpholine is a flammable liquid and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][10] It is also corrosive and can cause severe skin burns and eye damage.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guide: Optimizing Reaction Yields
This section addresses common issues encountered when using N-methylmorpholine and provides actionable solutions to improve reaction outcomes.
Issue 1: Low Yield in Peptide Coupling Reactions
Q: I am experiencing low yields in my peptide coupling reaction using NMM. What are the potential causes and how can I improve the yield?
A: Low yields in peptide coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Activation: The primary role of NMM is to facilitate the activation of the carboxylic acid. Ensure that the coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium-based reagents like HBTU or HATU) are fresh and active.
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. While DMF is common, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes offer better results, depending on the specific substrates.[5]
-
Temperature: Most coupling reactions are performed at 0°C to room temperature. If you are experiencing slow reaction rates, a modest increase in temperature may be beneficial. However, be cautious as higher temperatures can also increase the risk of racemization.
-
-
Steric Hindrance: If you are coupling sterically hindered amino acids, the reaction may be sluggish. In such cases, consider the following:
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration.
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can accelerate the coupling and suppress side reactions.[11] 4-(Dimethylamino)pyridine (DMAP) can also be used as a catalyst to enhance the rate of coupling, particularly for hindered systems.[12]
-
-
Moisture Contamination: NMM and many coupling reagents are sensitive to moisture. Ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Optimizing a Standard Peptide Coupling Reaction
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-methylmorpholine (1.0 eq.) to the solution.
-
Add the coupling agent (e.g., EDC·HCl, 1.0 eq.) and stir for 10-15 minutes to allow for pre-activation.
-
Add the amino acid ester hydrochloride (1.0 eq.) to the reaction mixture, followed by an additional equivalent of NMM (1.0 eq.) to neutralize the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
Issue 2: Formation of Urethane Byproducts
Q: I am observing the formation of urethane byproducts in my mixed anhydride-mediated reactions using NMM. How can I minimize this?
A: Urethane formation is a known side reaction in mixed anhydride chemistry, particularly with sterically hindered amino acids.[5] The choice of tertiary amine and solvent plays a crucial role in minimizing this side product.
-
Amine Selection: While NMM is generally a good choice, in some cases, a more sterically hindered base like N-methylpiperidine (NMP) may give better results.[5] Conversely, less hindered amines like triethylamine (TEA) are often more prone to urethane formation.
-
Solvent Effects: The solvent can influence the stability of the mixed anhydride and the rate of the desired aminolysis versus the undesired urethane formation. Dichloromethane is often a better solvent than tetrahydrofuran for minimizing urethane byproducts when using NMM.[5]
Table 1: Effect of Amine and Solvent on Urethane Formation
| Tertiary Amine | Solvent | Urethane Formation |
| N-Methylpiperidine | Dichloromethane | Lowest |
| N-Methylmorpholine | Dichloromethane | Low |
| N-Methylmorpholine | Tetrahydrofuran | Moderate |
| Triethylamine | Dichloromethane | High |
This table provides a qualitative comparison based on literature reports.[5]
Issue 3: Racemization of Chiral Centers
Q: I am concerned about racemization at the stereocenter of my amino acid during coupling. How can I mitigate this risk when using NMM?
A: Racemization is a critical concern in peptide synthesis. While NMM is less prone to causing racemization than stronger bases, the risk is still present, especially with sensitive amino acids.
-
Temperature Control: Perform the activation and coupling steps at low temperatures (e.g., -15°C to 0°C).
-
Minimize Activation Time: Do not allow the activated carboxylic acid to stand for extended periods before adding the amine component. A shorter pre-activation time is generally preferred.
-
Use of Racemization Suppressants: Additives like HOBt or Oxyma are highly effective at minimizing racemization.[11]
-
Choice of Coupling Reagent: Uronium-based coupling reagents like HBTU and HATU, when used with NMM, are generally considered to be low-racemization methods.
III. References
-
4-methylmorpholine hydrochloride. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
-
Synthesis of Chiral Amino Alcohols Utilizing (R)-4-(Oxiran-2-ylmethyl)morpholine: A Versatile Building Block for Drug Discovery. (2025). BenchChem.
-
Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
4-Methylmorpholine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
N-Methylmorpholine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
4-methylmorpholine. (n.d.). TUODA INDUSTRY LIMITED. Retrieved January 19, 2026, from [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752.
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (1987). Canadian Journal of Chemistry, 65(3), 613-619.
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2026, January 15). Organic Letters.
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018). Peptides, 102, 48-54.
-
Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Truncation of the peptide sequence in bifunctional ligands with mu and delta opioid receptor agonist and neurokinin 1 receptor antagonist activities. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4975-4978.
-
4-Methylmorpholine hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
4-methylmorpholine hydrochloride - Risk and Safety. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
-
Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride. (2025, August 6). ResearchGate.
Sources
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. tuodaindus.com [tuodaindus.com]
- 3. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Page loading... [guidechem.com]
- 7. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. biosynth.com [biosynth.com]
- 10. chembk.com [chembk.com]
- 11. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side reactions of 4-Methylmorpholin-2-one hydrochloride
Technical Support Center: 4-Methylmorpholin-2-one Hydrochloride
Welcome to the technical support center for 4-Methylmorpholin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific lactam. Unlike its more common cousin, 4-methylmorpholine (NMM), which functions primarily as a base, 4-Methylmorpholin-2-one is a cyclic amide (a lactam). Its reactivity is dominated by the chemistry of the amide functional group within a heterocyclic framework.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry. Given that specific literature on the side reactions of this particular molecule is not abundant, this guide extrapolates from the known reactivity of morpholinones and related lactams to provide a robust framework for identifying and mitigating potential issues in your experiments.
Part 1: Understanding the Core Chemistry of 4-Methylmorpholin-2-one Hydrochloride
Before troubleshooting, it is crucial to understand the inherent chemical nature of the molecule. Its structure contains a six-membered ring with an ether linkage, a tertiary amine (protonated as the hydrochloride salt), and a critical lactam functional group.
-
The Lactam Group: The carbonyl group of the lactam is the primary site of reactivity. It is susceptible to nucleophilic attack, which can lead to the most common side reaction: ring-opening.
-
The N-Methyl Group: The methyl group on the nitrogen atom prevents N-acylation or N-alkylation reactions at this position.
-
The Hydrochloride Salt: The HCl salt form ensures that the tertiary amine is protonated. This increases its solubility in polar solvents but renders the nitrogen non-basic and non-nucleophilic. To utilize the nitrogen as a base, it must first be neutralized.
Part 2: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unexpected peaks, suggesting my 4-Methylmorpholin-2-one hydrochloride has degraded upon storage. What is the most likely cause?
A1: The most probable cause of degradation is hydrolysis of the lactam ring. 4-Methylmorpholin-2-one hydrochloride is hygroscopic and can absorb moisture from the atmosphere. In the presence of water, the amide bond can be cleaved, leading to the formation of the ring-opened product, N-(2-hydroxyethyl)-N-methylglycine hydrochloride. This process can be accelerated by acidic or basic conditions.
To minimize degradation:
-
Store the compound in a desiccator over a drying agent (e.g., Drierite®, P₂O₅).
-
Handle the material quickly in the open air or, for best results, within a glovebox or under an inert atmosphere (N₂ or Ar).
-
Ensure all solvents and reagents used in your reaction are rigorously dried.
Q2: I am trying to use 4-Methylmorpholin-2-one hydrochloride as a building block in a reaction with a strong nucleophile, but I am getting low yields and a complex mixture of products. What's happening?
A2: You are likely observing competitive nucleophilic attack at the lactam carbonyl. Strong nucleophiles (e.g., organometallics, alkoxides, or potent amines) may not only react with your intended electrophile but also attack the carbonyl carbon of the 4-Methylmorpholin-2-one, causing the ring to open. This leads to the formation of linear amide byproducts, consuming your starting material and complicating purification. The reactivity of morpholine-2,5-diones with certain organotin compounds, for instance, shows that such ring-opening is a known pathway for related structures[1].
Q3: What are the likely impurities I might find in commercially available 4-Methylmorpholin-2-one hydrochloride?
A3: The impurities will largely depend on the synthetic route used for its manufacture. A common approach to synthesizing morpholinones involves the cyclization of an N-substituted amino alcohol with a haloacetyl halide (e.g., N-methyl-2-aminoethanol reacting with chloroacetyl chloride)[2].
Potential process-related impurities could include:
-
Starting Materials: Unreacted N-methyl-2-aminoethanol or chloroacetic acid derivatives.
-
Linear Intermediate: The non-cyclized intermediate, N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
Part 3: Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions and protocols.
Issue 1: Low or No Yield - Reaction Failure
Your reaction is not proceeding, or the yield of the desired product is significantly lower than expected.
| Potential Cause | Underlying Chemistry & Rationale | Troubleshooting & Mitigation Strategy |
| Lactam Ring-Opening (Hydrolysis) | The most common failure mode. Trace amounts of water in your reagents or solvents can hydrolyze the lactam, irreversibly consuming your starting material. The reaction is essentially a nucleophilic acyl substitution with water as the nucleophile. | Implement rigorous anhydrous techniques. Dry all glassware in an oven (120°C) overnight and cool under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents. If possible, add a drying agent like molecular sieves (3Å or 4Å) to the reaction mixture. |
| Incorrect Stoichiometry | If the 4-Methylmorpholin-2-one hydrochloride starting material has degraded due to moisture absorption, its effective concentration will be lower than calculated, leading to incorrect stoichiometry. | Confirm the purity of the starting material before use. Run a quick ¹H NMR or LC-MS to check for the presence of the ring-opened hydrolysis product. If impurities are detected, purify the material by recrystallization or column chromatography under anhydrous conditions. |
| Steric Hindrance | The cyclic nature of the morpholinone ring may present steric challenges for bulky reagents attempting to access a reaction site on a substituent of the ring. | Re-evaluate your synthetic strategy. Consider using a more reactive derivative or a less sterically hindered analogue if possible. Alternatively, higher reaction temperatures or longer reaction times may be required, but this increases the risk of side reactions. |
Issue 2: Formation of Unexpected Byproducts
Your final product is contaminated with significant amounts of unknown impurities, complicating purification.
| Potential Cause | Underlying Chemistry & Rationale | Troubleshooting & Mitigation Strategy |
| Nucleophilic Attack by Other Reagents | Besides water, other nucleophiles in your reaction (e.g., amines, alcohols in the presence of a base, thiols) can attack the lactam carbonyl. This opens the ring and forms a different linear amide byproduct. | 1. Lower the Reaction Temperature: This will generally favor the desired reaction pathway if it has a lower activation energy than the ring-opening side reaction. 2. Choose Reagents Carefully: If possible, use less aggressive nucleophiles or protect sensitive functional groups. 3. Order of Addition: Add the 4-Methylmorpholin-2-one hydrochloride to the reaction mixture last, or add the strong nucleophile slowly (e.g., via syringe pump) to keep its instantaneous concentration low. |
| Thermal Decomposition | At elevated temperatures, the compound may undergo decomposition pathways other than simple hydrolysis, potentially leading to fragmentation or polymerization. | Determine the thermal stability of the compound under your specific reaction conditions. Run a small-scale test reaction at a lower temperature for a longer duration. Use analytical techniques like GC-MS or LC-MS to monitor for the appearance of degradation products over time. |
| Starting Material Impurities | As discussed in the FAQ, impurities from the synthesis of the morpholinone itself can carry through and appear as byproducts in your final reaction mixture. | Perform a thorough analysis of the starting material. If impurities are identified, develop a purification protocol. A common method is recrystallization from a suitable anhydrous solvent system (e.g., ethanol/diethyl ether). |
Part 4: Key Experimental Protocols & Visualizations
Protocol: Ensuring Anhydrous Reaction Conditions
-
Glassware Preparation: Place all glassware (flasks, stir bars, dropping funnels) in an oven at 120°C for at least 4 hours, preferably overnight.
-
Assembly: Assemble the glassware hot from the oven under a positive pressure of dry inert gas (Argon or Nitrogen). Use high-vacuum grease for any glass joints.
-
Cooling: Allow the assembled apparatus to cool to room temperature under the inert gas stream.
-
Reagent & Solvent Transfer: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle with a Sure/Seal™ cap. Transfer liquids using dry syringes or cannulas. Add solid reagents under a positive flow of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction via a bubbler or balloon.
Visualization of Potential Side Reactions
Below are diagrams illustrating the key chemical transformations discussed.
Caption: Synthesis pathway of 4-Methylmorpholin-2-one and the origin of the common linear intermediate impurity.
Caption: Competing reaction pathways for 4-Methylmorpholin-2-one: desired transformation vs. nucleophilic ring-opening.
References
-
Ataman Kimya. (n.d.). 4-METHYLMORPHOLINE. Retrieved from [Link]
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10331-10334.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-52g2v.
- Kerton, F. M., & Yree, S. (2004). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions, (12), 1848-1854. DOI: 10.1039/B402125A.
-
PubChem. (n.d.). 4-Methylmorpholine hydrochloride. Retrieved from [Link]
Sources
- 1. Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
degradation pathways of 4-Methylmorpholin-2-one hydrochloride under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Methylmorpholin-2-one hydrochloride. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As Senior Application Scientists, we have compiled this resource to address potential challenges you may encounter, with a focus on the degradation pathways of 4-Methylmorpholin-2-one hydrochloride under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of 4-Methylmorpholin-2-one hydrochloride.
Q1: What is the primary degradation pathway for 4-Methylmorpholin-2-one hydrochloride in aqueous solutions?
The primary degradation pathway for 4-Methylmorpholin-2-one hydrochloride in the presence of water is acid-catalyzed hydrolysis of the lactam ring.[1][2] As a hydrochloride salt, the compound creates a mildly acidic environment in aqueous solutions, which can facilitate this process. The hydrolysis involves the nucleophilic attack of water on the carbonyl carbon of the lactam, leading to ring-opening and the formation of the corresponding amino acid, N-(2-hydroxyethyl)-N-methylglycine.
Q2: How does temperature affect the stability of 4-Methylmorpholin-2-one hydrochloride?
Elevated temperatures can significantly accelerate the degradation of 4-Methylmorpholin-2-one hydrochloride. Lactams, in general, are susceptible to thermal degradation.[3][4][5] For 4-Methylmorpholin-2-one hydrochloride, high temperatures will primarily increase the rate of hydrolysis. In anhydrous conditions, thermal stress may lead to other decomposition pathways, including decarboxylation or ring fragmentation, although these are generally less common under typical synthetic conditions.
Q3: Is 4-Methylmorpholin-2-one hydrochloride sensitive to oxidation?
Yes, like many organic compounds, 4-Methylmorpholin-2-one hydrochloride can be susceptible to oxidative degradation. The tertiary amine within the morpholine ring is a potential site for oxidation, which could lead to the formation of an N-oxide derivative. Additionally, the carbon adjacent to the ether oxygen could be a site of oxidation. The presence of strong oxidizing agents or exposure to air and light over extended periods can promote these degradation pathways.[6][7]
Q4: What is the expected shelf-life of 4-Methylmorpholin-2-one hydrochloride and what are the optimal storage conditions?
To ensure the long-term stability of 4-Methylmorpholin-2-one hydrochloride, it should be stored in a cool, dry, and dark environment. A summary of recommended storage conditions is provided in the table below. When stored properly in its solid form, the compound is relatively stable. However, solutions of 4-Methylmorpholin-2-one hydrochloride, particularly in protic solvents like water or alcohols, should be prepared fresh and used promptly to minimize degradation.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Amber vial or dark location | Protects against photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the lactam ring. |
Troubleshooting Guide
This section provides solutions to common problems that may arise during experiments involving 4-Methylmorpholin-2-one hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion. | Degradation of 4-Methylmorpholin-2-one hydrochloride due to prolonged reaction times at elevated temperatures. | - Monitor the reaction progress closely and minimize reaction time. - Consider running the reaction at a lower temperature for a longer duration. |
| Presence of unexpected byproducts in NMR or LC-MS analysis. | Hydrolysis or oxidative degradation of the starting material. | - Ensure all solvents and reagents are anhydrous and deoxygenated. - Perform the reaction under an inert atmosphere. - Analyze the starting material for purity before use. |
| Inconsistent reaction outcomes between batches. | Variable purity of 4-Methylmorpholin-2-one hydrochloride due to improper storage. | - Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere). - Re-evaluate the purity of the starting material before each use, especially if it has been stored for an extended period. |
| pH of the reaction mixture changes unexpectedly. | The hydrochloride salt can influence the overall acidity of the reaction. | - Buffer the reaction mixture if the desired pH is critical for the reaction's success. - Be mindful of the acidic nature of the compound when planning the reaction stoichiometry, especially with acid-sensitive reagents. |
Predicted Degradation Pathways of 4-Methylmorpholin-2-one Hydrochloride
Understanding the potential degradation pathways of 4-Methylmorpholin-2-one hydrochloride is crucial for designing robust experimental protocols. Below, we detail the most likely degradation mechanisms based on the chemical structure of the molecule and established principles of organic chemistry.
Acid-Catalyzed Hydrolysis
In the presence of water, the lactam ring of 4-Methylmorpholin-2-one hydrochloride is susceptible to acid-catalyzed hydrolysis. This is often the most prevalent degradation pathway in aqueous environments.
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Thermal Degradation
At elevated temperatures, particularly in the absence of water, 4-Methylmorpholin-2-one hydrochloride may undergo thermal decomposition. While the exact pathway can vary, a potential route is decarboxylation.
Caption: A potential pathway for thermal degradation.
Oxidative Degradation
The tertiary amine in the morpholine ring is a likely site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
Caption: Predicted pathway for oxidative degradation.
Analytical Protocols for Stability Assessment
To monitor the stability of 4-Methylmorpholin-2-one hydrochloride and detect potential degradation products, the following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for separating and quantifying 4-Methylmorpholin-2-one from its more polar hydrolysis product.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown degradation products. The mass-to-charge ratio of the parent compound and any new peaks can provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can be used to confirm the structure of the starting material and to identify degradation products if they are present in sufficient quantities. The appearance of new signals or changes in the integration of existing signals can indicate degradation.
References
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]
-
Kwon, B. G., Lee, D. H., & Kim, S. B. (2014). Degradation Kinetics and Mechanism of β-lactam Antibiotics by the Activation of H2O2 and Na2S2O8 Under UV-254nm Irradiation. Journal of Hazardous Materials, 277, 134-141. [Link]
-
Berends, C., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00624-23. [Link]
-
Berendsen, B. J. A., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1235-1253. [Link]
-
Pikal, M. J., Lukes, A. L., & Lang, J. E. (1977). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences, 66(9), 1312-1316. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]
-
Chen, J., Sun, P., Zhang, Y., & Huang, C. H. (2016). Multiple Roles of Cu(II) in Catalyzing Hydrolysis and Oxidation of β-Lactam Antibiotics. Environmental Science & Technology, 50(23), 12773-12781. [Link]
-
Al-Anee, R. S., et al. (2024). β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment. Frontiers in Microbiology, 15, 1339665. [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of Organic Chemistry, 78(15), 7446-7457. [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]
-
Al-Kharusi, Z. S., et al. (2019). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science, 102(1), 120-131. [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
-
Lee, J., et al. (2019). Selective Transformation of β-Lactam Antibiotics by Peroxymonosulfate: Reaction Kinetics and Non-Radical Mechanism. Environmental Science & Technology, 53(15), 8857-8866. [Link]
-
Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 1811. [Link]
-
Traub, W. H., & Leonhard, B. (1995). Heat stability of veterinary antibiotics in cow milk. ResearchGate. [Link]
-
Rosenau, T., et al. (2002). 1 H NMR data of NMMO and major NMMO degradation products. ResearchGate. [Link]
-
ChemBK. (2024). Morpholin-2-one. ChemBK. [Link]
-
Potthast, A., et al. (2003). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). ResearchGate. [Link]
-
Firgo, H., & Eibl, M. (1999). Biodegradation of N-methylmorpholine-N-oxide. Water Science and Technology, 40(10), 223-230. [Link]
-
Wikipedia. (n.d.). N-Methylmorpholine N-oxide. Wikipedia. [Link]
-
Szakonyi, Z., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5220. [Link]
-
PubChem. (n.d.). Morpholin-2-one. PubChem. [Link]
-
Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
-
Cerkovnik, J., & Stanovnik, B. (2012). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. ARKIVOC, 2012(3), 181-192. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics and mechanism of β-lactam antibiotics by the activation of H2O2 and Na2S2O8 under UV-254nm irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methylmorpholin-2-one Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylmorpholin-2-one hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the purity of your synthesized compounds. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your success.
Introduction: The Chemistry of 4-Methylmorpholin-2-one
4-Methylmorpholin-2-one is a heterocyclic lactam, a structural motif found in various biologically active molecules. Its hydrochloride salt is often used to improve stability and handling. When used as a synthetic building block, the inherent polarity and basicity of the morpholine nitrogen can present unique purification challenges. This guide is designed to address these issues directly, explaining the "why" behind each step to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions about handling the reagent and anticipating potential issues.
Q1: Why is my starting material in the hydrochloride salt form? The hydrochloride salt of 4-Methylmorpholin-2-one is typically a stable, crystalline solid, making it easier to handle, weigh, and store compared to the free base, which may be hygroscopic or less stable. The salt form also ensures that the tertiary amine is protonated, which can prevent certain side reactions during storage. In many reaction protocols, the free base is generated in situ by the addition of a stoichiometric amount of another base.
Q2: What are the most likely sources of impurities in my reaction? Impurities can arise from several sources:
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Unreacted Starting Materials: Incomplete conversion is a common issue.
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Side-Reaction Products: The lactam functionality can be susceptible to hydrolysis under acidic or basic conditions, opening the ring to form an amino acid derivative.
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Reagent-Derived Impurities: Impurities from other reagents, such as coupling agents or solvents, can contaminate the final product.
-
Degradation: The final compound may decompose during workup or purification, especially if it is sensitive to heat, acid, or base.
Q3: My compound is highly water-soluble. How does this affect my purification strategy? High water solubility makes standard aqueous workups and extractions challenging. You may experience low recovery as your product remains in the aqueous layer. Strategies to overcome this include:
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Back-extraction: After the initial extraction, re-extract the aqueous layer multiple times with an organic solvent.
-
Salting Out: Saturating the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ can decrease the polarity of the aqueous phase and drive your compound into the organic layer.
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Solvent Evaporation: If the compound is stable, you can lyophilize or evaporate the water from the aqueous phase.
-
Reversed-Phase Chromatography: This is often the most effective method for purifying highly polar, water-soluble compounds.[1]
Part 2: Troubleshooting Common Purification Issues
This section is formatted as a troubleshooting guide, addressing specific problems you might encounter during purification and providing validated solutions.
Issue 1: Product Streaks Severely on Silica Gel TLC Plates
Causality: Streaking on silica gel is a classic sign of a basic compound interacting strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in a streak rather than a compact spot.
Solutions:
-
Add a Basic Modifier to the Eluent: Neutralize the acidic sites on the silica.
-
Add 0.5-2% triethylamine (Et₃N) to your mobile phase.
-
Alternatively, use a mobile phase containing a small amount of ammonium hydroxide, such as 2% of a 25% NH₃ solution in water, added to a DCM/Methanol mixture.[2]
-
-
Switch to a Different Stationary Phase:
Issue 2: The Compound Fails to Crystallize and "Oils Out"
Causality: "Oiling out" occurs when the compound's solubility in the solvent is too high at the crystallization temperature, or when impurities are present that inhibit the formation of a crystal lattice. Rapid cooling can also lead to a supersaturated solution that crashes out as a liquid (oil) instead of a solid.
Solutions:
-
Optimize the Cooling Process:
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Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.
-
If an oil forms, try gently reheating the solution to redissolve it and then cool it even more slowly.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.[1]
-
-
Re-evaluate the Solvent System:
-
The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Try a binary solvent system. Dissolve your compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Gently heat to clarify and then cool slowly. For many morpholine derivatives, mixtures of isopropanol and water are effective.[3]
-
-
Pre-Purification: Impurities are a primary cause of oiling out. Perform a quick "plug" filtration through a short column of silica or alumina to remove gross impurities before attempting crystallization.[1]
Issue 3: Low or No Recovery After Column Chromatography
Causality: This frustrating issue typically points to one of two problems: your compound is either too polar to elute from the column with the chosen solvent system, or it is decomposing on the stationary phase.
Solutions:
-
Drastically Increase Mobile Phase Polarity:
-
If using normal-phase silica, switch to a more polar eluent system. A gradient from DCM to 10-20% Methanol in DCM (with a basic modifier, as mentioned above) is a good starting point.[2]
-
-
Test for On-Column Decomposition:
-
Before committing your entire batch to a column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[1]
-
-
Switch to a More Inert Purification Method:
-
Reversed-Phase Chromatography: C18 silica is generally less harsh than normal-phase silica and is an excellent choice for polar, potentially sensitive compounds.[4]
-
Crystallization: If possible, this is often the gentlest purification method and can sometimes be used directly on crude material.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common purification challenges.
Caption: A decision tree for troubleshooting common purification issues.
Part 3: Detailed Experimental Protocols
Here are step-by-step protocols for the most effective purification techniques for derivatives of 4-Methylmorpholin-2-one.
Protocol 1: Optimized Flash Chromatography of a Polar Basic Compound
This protocol is designed to mitigate streaking and improve separation on standard silica gel.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a small amount of silica gel (or Celite) to the solution, approximately 2-3 times the mass of your crude product.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This prevents overloading the top of the column and improves resolution.
-
-
Column and Solvent Preparation:
-
Select a silica gel column appropriately sized for your sample (typically aim for a sample load of 1-5% of the silica mass).[1]
-
Prepare your mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
To this solvent system, add 1% triethylamine (Et₃N) to prevent streaking. For example, for 1 L of 95:5 DCM:MeOH, add 10 mL of Et₃N.
-
-
Elution:
-
Equilibrate the column with a non-polar solvent (e.g., Hexane or DCM with 1% Et₃N).
-
Carefully add your dry-loaded sample to the top of the column.
-
Run the column using a gradient elution. Start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of the more polar solvent (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM over 10-15 column volumes.
-
Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Protocol 2: Recrystallization from a Binary Solvent System
This is a powerful technique for obtaining highly pure crystalline material.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble (e.g., Ethanol, Isopropanol, or Acetone).
-
Identify a "poor" solvent (an "anti-solvent") in which your compound is poorly soluble (e.g., Water, Hexane, or Diethyl Ether). The two solvents must be miscible. For many morpholine derivatives, an alcohol/water system works well.[3]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent dropwise while heating and stirring until the solid is just dissolved. Use the absolute minimum amount of hot solvent.[1]
-
-
Induce Precipitation:
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the final purity of a compound.
-
System: Reversed-Phase HPLC (RP-HPLC).[5]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. (The acid modifier improves peak shape for basic compounds).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA or 0.1% Formic Acid.
-
Gradient:
-
Start with 5% B for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, typically at 214 nm and 254 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks detected.
Purity Analysis Workflow
Caption: Standard workflow for confirming product purity and identity.
References
- Google Patents. (2009). WO2009106486A1 - Preparation of morpholine derivatives.
-
PubMed. (2014). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2018). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
-
Biotage. (2019). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
common byproducts in 4-Methylmorpholin-2-one hydrochloride mediated couplings
Technical Support Center: 4-Methylmorpholine (NMM) in Amide Couplings
A Guide to Troubleshooting Common Byproducts and Optimizing Reactions
Welcome to the technical support center for researchers utilizing 4-Methylmorpholine (NMM) in amide and peptide coupling reactions. This guide, designed for chemists and drug development professionals, provides in-depth, field-proven insights into common challenges, with a focus on identifying and mitigating byproduct formation.
As a tertiary amine base, 4-Methylmorpholine (NMM) is widely used to maintain an optimal pH for amide bond formation, particularly in peptide synthesis. Its pKa of approximately 7.4 makes it effective at scavenging protons generated during the reaction, thereby preventing the protonation of the primary amine nucleophile. However, like any reagent, its use is not without potential pitfalls. Understanding the common side reactions and byproducts is crucial for robust and high-yield synthesis.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 4-Methylmorpholine (NMM) in coupling reactions?
NMM serves as an organic base to neutralize the acidic byproducts formed during the activation of a carboxylic acid, which is a necessary step for amide bond formation. For instance, when using carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), an acid is liberated. NMM neutralizes this acid, maintaining a basic environment that is conducive for the nucleophilic attack by the amine component.
Q2: I'm observing a significant amount of a byproduct with the same mass as my desired product, but it elutes differently on my LC-MS. What could this be?
This is a classic sign of racemization , particularly if the amino acid being activated is chiral. Racemization is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid, leading to the formation of diastereomers.
-
Causality: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid, especially in the presence of a base like NMM, can cyclize to form this planar and highly resonance-stabilized intermediate. The alpha-proton is now acidic and can be abstracted by NMM, leading to a loss of chirality. Subsequent attack by the amine nucleophile on this achiral intermediate will result in a mixture of D and L products.
-
Troubleshooting:
-
Choice of Base: While NMM is a common choice, a more sterically hindered base like diisopropylethylamine (DIPEA) can sometimes reduce racemization, although its higher basicity can also promote side reactions.
-
Use of Additives: The most effective way to suppress racemization is by introducing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C) can significantly slow down the rate of racemization.
-
Troubleshooting Guide: Common Byproducts & Mitigation
Scenario 1: Formation of N-Acylurea
-
Symptom: A significant byproduct is observed, often with a mass corresponding to the desired peptide plus the mass of the dehydrated carbodiimide (e.g., DCU if using DCC). This byproduct is typically insoluble in many common organic solvents.
-
Root Cause: This byproduct, an N-acylurea, forms when the O-acylisourea intermediate (the activated carboxylic acid) is attacked by another molecule of the activated acid or by the carboxylate anion, instead of the intended amine nucleophile. This side reaction is more prevalent when the amine component is a poor nucleophile or is present in low concentration.
-
Mitigation Protocol:
-
Pre-activation: Activate the carboxylic acid with the coupling reagent (e.g., EDC) and an additive (e.g., HOBt) for a short period (5-10 minutes) before adding the amine component. This allows for the formation of the more stable HOBt-ester, minimizing the concentration of the highly reactive O-acylisourea.
-
Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are well-dissolved.
-
Stoichiometry: Ensure that the amine component is present in a slight excess (1.1 to 1.2 equivalents) relative to the carboxylic acid.
-
Caption: Pre-activation with HOBt diverts the reactive O-acylisourea to a more stable active ester, minimizing N-acylurea formation.
Scenario 2: Diketopiperazine (DKP) Formation
-
Symptom: When attempting to couple the third amino acid to a dipeptide, you observe a major product with a mass corresponding to the cyclic dipeptide, and your starting dipeptide is consumed.
-
Root Cause: This occurs due to an intramolecular cyclization of the dipeptide-ester. The N-terminal amine of the dipeptide attacks the activated C-terminal carbonyl group, forming a stable six-membered ring. This is particularly common when proline or glycine is in the second position of the dipeptide. The presence of a base like NMM can facilitate this by deprotonating the N-terminal amine.
-
Mitigation Protocol:
-
Use of Protecting Groups: If synthesizing a long peptide, ensure the N-terminal amine is protected (e.g., with Fmoc or Boc) until the coupling of the third residue is complete.
-
Coupling Reagent Choice: Use a highly efficient coupling reagent to ensure the intermolecular coupling reaction is much faster than the intramolecular cyclization.
-
Protonation Strategy: In some cases, using the hydrochloride salt of the dipeptide and adding the base (NMM) slowly to the reaction mixture can keep the N-terminal amine protonated and less nucleophilic until the C-terminus is activated.
-
Caption: The activated dipeptide can either cyclize to form a DKP byproduct or react with the next amino acid to form the desired tripeptide.
Quantitative Data Summary
| Byproduct | Common Cause | Key Mitigation Strategies |
| Diastereomers | Racemization via oxazolone formation | Use additives (HOBt, Oxyma), lower temperature, choose hindered base. |
| N-Acylurea | O-Acylisourea rearrangement | Pre-activate with additives, use polar aprotic solvents. |
| Diketopiperazine | Intramolecular cyclization of a dipeptide | Keep N-terminus protected, use fast coupling reagents. |
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Romoff, T. T., & Goodman, M. (1997). Peptide C-terminal amide formation: a novel side reaction of the carbodiimide-mediated segment condensation. Journal of Peptide Research, 49(4), 281-292. [Link]
-
Benoiton, N. L. (2005). 5(4H)-Oxazolones in peptide chemistry. Biopolymers, 80(2-3), 269-278. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
-
Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]
-
Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified synthons. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
Technical Support Center: Troubleshooting Catalyst Inhibition in Reactions with 4-Methylmorpholin-2-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common and frustrating issue: catalyst inhibition and deactivation observed during reactions involving 4-Methylmorpholin-2-one hydrochloride. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your synthetic work.
Frequently Asked Questions (FAQs): Understanding the Root Causes
This section addresses the fundamental "why" behind catalyst inhibition when using 4-Methylmorpholin-2-one hydrochloride.
Q1: My reaction is sluggish, stalling, or failing completely when using 4-Methylmorpholin-2-one hydrochloride. What are the likely causes?
A1: When a reaction involving a transition metal catalyst and 4-Methylmorpholin-2-one hydrochloride underperforms, there are two primary, interconnected suspects stemming from the reagent itself:
-
Amine Inhibition: The 4-methylmorpholine core contains a tertiary amine. The lone pair of electrons on the nitrogen atom can act as a Lewis base, coordinating to the electron-deficient metal center of your catalyst. This binding can be reversible but is often strong enough to block the catalyst's active sites, preventing the intended substrate from coordinating and reacting.[1][2][3]
-
Chloride Poisoning: The "hydrochloride" component means you are introducing chloride ions (Cl⁻) into your reaction. Halide ions are notorious poisons for many transition metal catalysts, especially those based on palladium, platinum, and gold.[1][4][5] They can irreversibly bind to the catalyst's surface, leading to permanent deactivation.[6][7]
While other factors like solvent purity or dissolved gases can play a role, the inherent properties of your starting material are the most probable cause of inhibition.
Q2: Can you explain the mechanism of Amine Inhibition in more detail?
A2: Certainly. Most homogeneous and heterogeneous transition metal catalysts function by having "open" or labile coordination sites where reactant molecules can bind and be activated. The nitrogen atom in the morpholine ring of your substrate possesses a lone pair of electrons, making it a Lewis base. This lone pair has a strong affinity for the electron-deficient (Lewis acidic) metal center of the catalyst.
This interaction forms a stable metal-amine complex, which occupies the active site. This effectively "caps" the catalyst, preventing the target reactants from binding and undergoing the desired transformation. While this inhibition is often reversible, the equilibrium may heavily favor the deactivated amine-catalyst complex, thus drastically reducing the reaction rate.[2][3]
Caption: Chloride ions blocking catalyst active sites.
Troubleshooting Guide: Diagnosis and Mitigation
Follow this systematic workflow to diagnose the specific inhibitor in your system and apply the appropriate corrective action.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Optimization for 4-Methylmorpholin-2-one Hydrochloride Reactions
Welcome to the technical support guide for optimizing reactions involving 4-Methylmorpholin-2-one hydrochloride. As a valued member of the scientific community, you understand that solvent selection is not merely about dissolution; it is a critical parameter that dictates reaction kinetics, yield, and purity. This guide is structured to provide you with the foundational knowledge, practical protocols, and troubleshooting advice necessary to make informed solvent choices, ensuring the success and reproducibility of your experiments.
Understanding the Reagent: 4-Methylmorpholin-2-one Hydrochloride
4-Methylmorpholin-2-one hydrochloride is a heterocyclic compound frequently employed in organic synthesis. Its structure as a hydrochloride salt imparts specific physicochemical properties that must be considered during solvent selection.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 203-211 °C | [3] |
| pKa of Parent Amine | 7.38 (for 4-Methylmorpholine) | [4][5] |
As a salt, it is inherently polar and will exhibit greater solubility in polar solvents. The hydrochloride form means the tertiary amine is protonated, rendering it less nucleophilic until neutralized. This is a crucial consideration for reaction design.
Core Q&A and Troubleshooting Guide
This section addresses common questions and challenges encountered when selecting a solvent for reactions with 4-Methylmorpholin-2-one hydrochloride.
Q1: What are the primary criteria for selecting an initial solvent for my reaction?
Answer: The initial choice of solvent is a multi-faceted decision that balances several key factors.[6] A systematic approach involves considering solubility, reaction temperature, solvent inertness, and the reaction mechanism.
-
Solubility: The solvent must dissolve not only the 4-Methylmorpholin-2-one hydrochloride but also other reactants and catalysts to a sufficient extent.[7] Since the starting material is a polar salt, polar solvents are the logical starting point.
-
Reaction Temperature: The solvent's boiling point must be compatible with the intended reaction temperature.[8] High-boiling solvents like DMSO or DMF are suitable for reactions requiring significant heat, while solvents like dichloromethane (DCM) or acetonitrile are better for room temperature or mild heating conditions.[8][9]
-
Solvent Inertness: The chosen solvent should not participate in the reaction in an undesirable way.[10] For instance, if your reaction involves a highly reactive organometallic reagent, protic solvents like water or alcohols are generally avoided as they will quench the reagent.[8]
-
Reaction Mechanism: The nature of the solvent can dramatically influence the reaction pathway. Polar aprotic solvents can accelerate certain reaction types (e.g., S_N2) by solvating cations while leaving anions relatively "naked" and more reactive. Conversely, polar protic solvents are excellent at stabilizing charged intermediates, such as carbocations in S_N1 reactions.[11][12]
Q2: My 4-Methylmorpholin-2-one hydrochloride is not dissolving. What are my options?
Answer: Poor solubility is a common hurdle. Here is a systematic approach to troubleshoot this issue:
-
Increase Polarity: If you are using a moderately polar solvent like THF or Ethyl Acetate, switch to a more polar aprotic solvent such as Acetonitrile (MeCN), DMF, or DMSO. For some reactions, polar protic solvents like Ethanol (EtOH) or Isopropanol (IPA) may be an option, provided they are compatible with the reagents.[8]
-
Use a Solvent Mixture: A combination of solvents can often achieve the desired solubility where a single solvent fails.[13] For example, a mixture of a highly polar solvent (to dissolve the salt) and a less polar co-solvent (to dissolve other organic reagents) can be effective.
-
Gentle Heating: Solubility often increases with temperature.[14] Applying gentle heat while monitoring for any degradation of your starting materials can be an effective strategy.
-
In SituNeutralization: If the reaction conditions permit, the hydrochloride salt can be neutralized with a non-nucleophilic base (e.g., DIPEA, Triethylamine) to release the free amine form, which generally has broader solubility in organic solvents.
Q3: I am observing unexpected side products. Could the solvent be the culprit?
Answer: Absolutely. The solvent can be an active participant in side reactions.
-
Protic Solvents as Nucleophiles: Protic solvents, especially water, alcohols, and primary/secondary amines, can act as nucleophiles, leading to undesired byproducts.[15] For example, in an acylation reaction, an alcohol solvent could compete with the desired nucleophile, resulting in ester formation.
-
Solvent Degradation: Some solvents can decompose under certain reaction conditions. For example, DMF can decompose in the presence of strong acids or bases, especially at elevated temperatures, to generate dimethylamine and carbon monoxide, which can then react with other components in the mixture.
-
Influence on Selectivity: The solvent can alter the chemo- or stereoselectivity of a reaction by differentially stabilizing transition states. Experimenting with solvents of different polarities and coordinating abilities is a standard optimization strategy.
Experimental Protocol: Systematic Solvent Screening
A small-scale, parallel screening experiment is the most reliable method for identifying the optimal solvent.[9]
Objective: To identify a solvent that provides the best balance of solubility, reaction rate, and final product purity.
Materials:
-
4-Methylmorpholin-2-one hydrochloride
-
All other reactants, catalysts, and reagents
-
A selection of candidate solvents (see table below)
-
Small reaction vials (e.g., 2 mL HPLC vials) with stir bars
-
Heating block or oil bath
-
TLC plates and/or LC-MS system for analysis
Candidate Solvents for Initial Screening:
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good general-purpose polar solvent. |
| DMF | Polar Aprotic | 153 | 36.7 | Excellent solubilizing power, high boiling point.[16] |
| DMSO | Polar Aprotic | 189 | 46.7 | Very high polarity and boiling point.[16] |
| DCM | Polar Aprotic | 40 | 9.1 | Low boiling, good for room temp reactions. |
| THF | Polar Aprotic | 66 | 7.5 | Moderately polar ether. |
| Isopropanol (IPA) | Polar Protic | 82.5 | 19.9 | Common protic solvent. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Common protic solvent.[12] |
Procedure:
-
Setup: In separate vials, place an identical amount of 4-Methylmorpholin-2-one hydrochloride and a stir bar.
-
Solvent Addition: Add an equal volume (e.g., 1.0 mL) of each candidate solvent to the respective vials.
-
Solubility Assessment: Stir the vials at room temperature for 15 minutes. Visually assess and record the solubility in each solvent. Note if gentle heating is required for dissolution.
-
Reaction Initiation: Add the remaining reactants and catalysts to each vial.
-
Reaction Monitoring: Place the vials at the desired reaction temperature. At set time points (e.g., 1h, 4h, 24h), take a small aliquot from each vial, quench appropriately, and analyze by TLC or LC-MS to determine the extent of conversion and the formation of any byproducts.
-
Analysis and Selection: Compare the results. The optimal solvent is the one that results in the highest conversion to the desired product with the cleanest reaction profile in a reasonable timeframe.
Visualizing the Workflow
A logical workflow is essential for efficient solvent selection.
Caption: A systematic workflow for solvent selection.
Frequently Asked Questions (FAQs)
-
Q: Can I use a non-polar solvent like Toluene or Hexane?
-
A: It is highly unlikely. As a hydrochloride salt, 4-Methylmorpholin-2-one is very polar and will have negligible solubility in non-polar solvents. "Like dissolves like" is the guiding principle here.[8]
-
-
Q: How does the presence of the hydrochloride affect my choice of base?
-
A: The hydrochloride must be neutralized for the morpholinone nitrogen to act as a base or nucleophile. You will need at least one equivalent of a base to neutralize the HCl before the reagent can participate as intended. If you are using a base for your reaction (e.g., a catalyst), you will need an additional equivalent to neutralize the salt.
-
-
Q: Are there any "green" or more sustainable solvent alternatives?
-
A: Yes, the field of green chemistry offers several alternatives. Solvents like 2-Methyl-THF (a greener alternative to THF) or Cyrene™ (a dipolar aprotic solvent derived from cellulose) are gaining traction. Their suitability must be experimentally verified for your specific reaction. Evaluating factors like environmental impact, safety, and recyclability is a key part of modern process development.[7]
-
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Tenger Chemical. (2024, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
Orango. (2024, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2024, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]
-
Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylmorpholine hydrochloride. Retrieved from [Link]
-
LinkedIn. (2024, July 8). Solvent Selection in Organic Chemistry Labs: What You Need to Know. Retrieved from [Link]
-
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
-
ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylmorpholine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
Solubility of Things. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
-
OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-METHYLMORPHOLINE. Retrieved from [Link]
-
ScienceDirect. (n.d.). Extraction of hydrogen chloride by a coupled reaction-solvent extraction process. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
-
Loba Chemie. (n.d.). N-METHYL MORPHOLINE. Retrieved from [Link]
Sources
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- 2. 4-Methylmorpholine hydrochloride | C5H12ClNO | CID 3083815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-METHYLMORPHOLINE HYDROCHLORIDE | 3651-67-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 8. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
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- 12. theorango.com [theorango.com]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
Validation & Comparative
A Comparative Guide to Amine Bases in Peptide Coupling: N-Methylmorpholine vs. 4-Methylmorpholin-2-one Hydrochloride
In the intricate world of peptide synthesis, the selection of each reagent is a critical decision that influences reaction kinetics, yield, and the chiral integrity of the final product. Among the most crucial components are the tertiary amine bases used to facilitate the coupling reaction. This guide provides an in-depth comparison between the widely used base, N-methylmorpholine (NMM), and a structurally related but functionally distinct compound, 4-Methylmorpholin-2-one hydrochloride. Our analysis, grounded in chemical principles and supported by literature, aims to clarify the roles of these reagents and guide researchers in making informed decisions for their synthesis protocols.
The Critical Role of the Tertiary Amine Base in Peptide Coupling
Peptide bond formation, the cornerstone of peptide synthesis, involves the reaction of a carboxylic acid on an N-protected amino acid with the free amine of another amino acid or peptide chain. This process typically requires an activating agent (e.g., carbodiimides like DCC, or uronium/phosphonium salts like HATU and HBTU) to convert the carboxylic acid into a more reactive species.
The tertiary amine base plays two pivotal roles in this reaction:
-
Neutralization: In Solid-Phase Peptide Synthesis (SPPS), the N-terminal amine of the resin-bound peptide is often present as an ammonium salt (e.g., hydrochloride or trifluoroacetate) after the deprotection step. The tertiary base is required to neutralize this salt, liberating the free amine nucleophile for the coupling reaction.
-
Facilitating Activation: Many coupling reagents require a basic environment to function optimally. The base maintains a pH where the coupling reaction can proceed efficiently.
However, the basicity of this amine is a double-edged sword. While necessary for the reaction, an excessively strong or sterically hindered base can promote a significant side reaction: the racemization of the activated amino acid at its α-carbon. This occurs via the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical purity—a catastrophic event in drug development.[1][2] Therefore, the ideal base is one that is strong enough to deprotonate the N-terminal amine but weak enough to minimize racemization.
N-Methylmorpholine (NMM): The Established Workhorse
N-Methylmorpholine (O(CH₂CH₂)₂NCH₃) is a cyclic tertiary amine that has long been a staple in both solution-phase and solid-phase peptide synthesis.[3][4] Its popularity stems from its moderate basicity, which strikes a delicate balance between efficient reaction promotion and suppression of side reactions.
Chemical Properties and Mechanism of Action: With a pKa of 7.38 for its conjugate acid, NMM is sufficiently basic to neutralize the ammonium salts of incoming amino acids without being as aggressive as other commonly used bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.8).[1][3] This attenuated basicity is a key advantage in minimizing base-catalyzed racemization.[5]
In a typical coupling cycle, NMM acts as a proton scavenger. It accepts the proton from the N-terminal ammonium group of the peptide chain, allowing the now-nucleophilic free amine to attack the activated carboxyl group of the incoming amino acid, thereby forming the new peptide bond.
Advantages:
-
Reduced Racemization: Compared to stronger bases like DIPEA, NMM generally leads to lower levels of racemization, particularly for sensitive amino acids.[5]
-
Good Solubility: It is soluble in common SPPS solvents such as DMF and NMP.[6]
-
Wide Applicability: NMM is compatible with a broad range of coupling reagents, including carbodiimides (in solution) and onium salts.[1]
Limitations and Considerations:
-
Racemization Risk: While lower than with stronger bases, the risk of racemization is not eliminated. For highly sensitive amino acids like Cys, His, and Ser, using NMM with highly reactive coupling reagents like HATU can still lead to detectable epimerization.[7] In such cases, even weaker bases like collidine may be recommended.[1]
-
Solvent Dependency: The performance of NMM can be highly dependent on the solvent system. For instance, studies have shown that N-methylmorpholine in tetrahydrofuran (THF) is a good combination for minimizing certain side reactions, whereas its performance differs in dichloromethane (DCM).[5]
4-Methylmorpholin-2-one Hydrochloride: A Case of Mistaken Identity
At first glance, 4-Methylmorpholin-2-one hydrochloride appears structurally similar to NMM. However, a closer examination of its chemical structure reveals it is fundamentally unsuited for the role of a tertiary base in peptide coupling.
Chemical Properties and Analysis: The parent compound, 4-Methylmorpholin-2-one, is a lactam —a cyclic amide. Unlike amines, amides are generally considered neutral or only very weakly basic. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it much less available for protonation.
Furthermore, the compound is the hydrochloride salt . This means the parent lactam has been protonated (likely on the carbonyl oxygen) and is paired with a chloride anion. In solution, it exists as a protonated species and is therefore acidic , not basic. It cannot function as a proton scavenger because it is, in fact, a proton donor.
Using 4-Methylmorpholin-2-one hydrochloride in a peptide coupling reaction instead of a base like NMM would prevent the neutralization of the N-terminal ammonium salt. The coupling reaction would fail because the essential amine nucleophile would not be generated.
Head-to-Head Comparison: A Contrast in Functionality
The comparison between NMM and 4-Methylmorpholin-2-one hydrochloride is not one of performance, but of fundamental chemical function.
| Feature | N-Methylmorpholine (NMM) | 4-Methylmorpholin-2-one Hydrochloride |
| Chemical Class | Tertiary Amine | Lactam Hydrochloride (Acidic Salt) |
| pKa (of Conjugate Acid) | ~7.38[3] | Very low (compound is acidic) |
| Role in Peptide Coupling | Tertiary base: Neutralizes ammonium salts to generate the free amine nucleophile. | Not suitable. It is an acidic salt and cannot act as a base. |
| Primary Function | Proton Scavenger | Proton Donor |
| Expected Outcome in SPPS | Facilitates peptide bond formation. | Inhibits peptide bond formation by preventing amine neutralization. |
| Key Considerations | Moderate basicity helps minimize racemization compared to stronger bases. Risk of racemization still exists with sensitive residues.[5][7] | Not used in this application. Its presence would maintain an acidic environment, halting the reaction. |
Experimental Protocols: The Practical Implications
To illustrate the stark difference in application, we provide a standard protocol for a coupling step using NMM and a theoretical consideration for 4-Methylmorpholin-2-one hydrochloride.
Sources
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- 2. peptide.com [peptide.com]
- 3. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 4. What is 4-Methylmorpholine?_Chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for 4-Methylmorpholin-2-one Hydrochloride Analysis
In the landscape of pharmaceutical development, the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Methylmorpholin-2-one hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, necessitates robust and reliable analytical methods for its quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides an in-depth comparison of hypothetical, yet scientifically grounded, HPLC methods for the analysis of 4-Methylmorpholin-2-one hydrochloride, complete with detailed validation protocols and experimental insights to empower researchers in their method development and selection.
The Criticality of a Validated HPLC Method
A validated HPLC method ensures that the analytical procedure is suitable for its intended purpose, providing data that is reliable and reproducible. For 4-Methylmorpholin-2-one hydrochloride, this translates to accurately determining its purity, quantifying impurities, and assessing its stability under various stress conditions. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for the validation of analytical procedures, which forms the basis of the methodologies discussed herein.[1][2][3]
Designing the Chromatographic Separation: A Tale of Two Columns
The chemical nature of 4-Methylmorpholin-2-one hydrochloride—a polar, heterocyclic compound—guides the selection of the HPLC column and mobile phase. A reversed-phase approach is typically the most versatile. Here, we propose and compare two distinct hypothetical HPLC methods to illustrate the impact of stationary phase selection on chromatographic performance.
Method A: The Workhorse - C18 Column
A standard C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC. Its non-polar nature provides good retention for a wide range of compounds.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 70% 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and 30% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Rationale: The acidic mobile phase ensures that the tertiary amine in the morpholine ring is protonated, leading to more consistent interactions with the stationary phase and improved peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Method B: The Polar Specialist - Polar-Embedded C18 Column
For highly polar analytes that may exhibit poor retention on traditional C18 columns, a polar-embedded stationary phase offers an alternative. These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain, which provides a different selectivity and enhanced retention for polar compounds.
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 85% 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with dipotassium hydrogen phosphate) and 15% methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
Rationale: The polar-embedded phase allows for the use of a higher percentage of aqueous mobile phase, which can be beneficial for retaining very polar compounds like 4-Methylmorpholin-2-one hydrochloride. The near-neutral pH may offer a different selectivity profile for impurities. Methanol is used as the organic modifier, which can also alter selectivity compared to acetonitrile.
Comparative Performance: A Hypothetical Validation Summary
The following table summarizes the anticipated performance of the two proposed HPLC methods based on established validation parameters. This data, while hypothetical, is representative of what would be expected from a robust validation study.
| Validation Parameter | Method A (C18) | Method B (Polar-Embedded C18) | ICH Acceptance Criteria |
| Specificity | No interference from placebo and degradation products | No interference from placebo and degradation products | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL | To be defined by the application. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 100.8% | Typically 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 0.8% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 1.2% | ≤ 2.0% |
| LOD | 0.5 µg/mL | 0.3 µg/mL | Signal-to-noise ratio of 3:1 |
| LOQ | 1.5 µg/mL | 1.0 µg/mL | Signal-to-noise ratio of 10:1 |
| Robustness | No significant impact on results with minor changes in method parameters. | No significant impact on results with minor changes in method parameters. | The reliability of an analysis with respect to deliberate variations in method parameters. |
Expert Insight: Method B, with the polar-embedded column, is anticipated to provide a slightly better limit of detection and quantification due to potentially sharper peaks and better retention of the polar analyte. The choice between the two would ultimately depend on the specific impurity profile of the sample and the resolution of the analyte from any closely eluting impurities.
The Workflow of HPLC Method Validation
The validation of an HPLC method is a systematic process that ensures the reliability of the analytical data. The following diagram illustrates the key stages involved.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the validation of an HPLC method for 4-Methylmorpholin-2-one hydrochloride, using Method A as an example.
System Suitability
Purpose: To ensure the chromatographic system is performing adequately before running any samples.
-
Prepare a standard solution of 4-Methylmorpholin-2-one hydrochloride at a concentration of 50 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: %RSD of peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.
Specificity: Forced Degradation Studies
Purpose: To demonstrate that the method can separate the analyte from potential degradation products, thus proving it is a stability-indicating method.[2][3][4][5]
-
Acid Hydrolysis: Dissolve 10 mg of 4-Methylmorpholin-2-one hydrochloride in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of 4-Methylmorpholin-2-one hydrochloride in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of 4-Methylmorpholin-2-one hydrochloride in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 7 days. Dissolve and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Inject all stressed samples and an unstressed control sample.
-
Acceptance Criteria: The method should demonstrate adequate separation of the main peak from any degradation product peaks. Peak purity analysis should confirm the homogeneity of the analyte peak.
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for 4-Methylmorpholin-2-one hydrochloride under forced degradation conditions.
Caption: Potential Degradation Pathways of 4-Methylmorpholin-2-one hydrochloride.
Linearity
Purpose: To demonstrate a proportional relationship between the concentration of the analyte and the detector response.
-
Prepare a series of at least five standard solutions of 4-Methylmorpholin-2-one hydrochloride ranging from the LOQ to 150% of the target assay concentration (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.995.
Accuracy
Purpose: To determine the closeness of the measured value to the true value.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration) by spiking a known amount of 4-Methylmorpholin-2-one hydrochloride into a placebo mixture.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 4-Methylmorpholin-2-one hydrochloride at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results of each study.
-
Acceptance Criteria: %RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
These can be determined based on the signal-to-noise ratio of the chromatogram (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare and inject solutions at the determined LOD and LOQ concentrations to confirm.
-
Acceptance Criteria: The LOQ should be precise and accurate.
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters and the assay result.
-
Acceptance Criteria: The system suitability criteria should be met, and the results should not be significantly affected by the variations.
Conclusion and Recommendations
Both the standard C18 and the polar-embedded C18 HPLC methods, when properly validated, can provide accurate and reliable data for the analysis of 4-Methylmorpholin-2-one hydrochloride. The choice between them will depend on the specific analytical needs. For routine quality control of the bulk drug, the robustness of the standard C18 method may be sufficient. However, for the analysis of trace impurities or for stability studies where polar degradation products may be present, the enhanced retention and selectivity of the polar-embedded column could be advantageous.
This guide provides a comprehensive framework for the development and validation of HPLC methods for 4-Methylmorpholin-2-one hydrochloride. By understanding the scientific principles behind the experimental choices and adhering to a systematic validation approach, researchers can ensure the integrity and quality of their analytical data, a critical component in the journey of drug development.
References
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 9(4), 01-04. Retrieved from [Link]
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MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
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World Journal of Pharmaceutical and Life Sciences. (2020). spiked force degradation assay method evaluation for estimation of amoxyclav in oral dosage form. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. RSC Advances, 14, 21100-21113. Retrieved from [Link]
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Science.gov. (n.d.). validated hplc assay: Topics by Science.gov. Retrieved from [Link]
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Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved from [Link]
- Google Patents. (n.d.). DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration in acidic process solution e.g. for corrosion protection, involves reduction to volatile free base by titanium (III) or tin (II) ions.
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TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine | Global Chemical Supplier. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylmorpholine hydrochloride. Retrieved from [Link]
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Fouad, M. M., El-Shabrawy, Y., & El-Gizawy, S. M. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(6), 945–951. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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Jadhav, C. K., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Asian Journal of Chemistry, 32(8), 2023-2028. Retrieved from [Link]
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Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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Ataman Kimya A.Ş. (n.d.). 4-METHYLMORPHOLINE. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 4-Methylmorpholin-2-one Hydrochloride: A Mass Spectrometry-Centric Approach
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as 4-Methylmorpholin-2-one hydrochloride, a robust analytical strategy is paramount to ensure the integrity of research and the safety of potential therapeutic applications. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-Methylmorpholin-2-one hydrochloride, with a primary focus on the utility and interpretation of mass spectrometry data. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their analytical endeavors.
The Analytical Imperative: Why Structural Confirmation Matters
4-Methylmorpholin-2-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis can theoretically yield various isomers and byproducts. Therefore, a definitive structural confirmation is not merely a procedural step but a critical determinant of a research project's trajectory. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
Mass Spectrometry: A Powerful Tool for Structural Insights
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.
Understanding the Mass Spectrum of 4-Methylmorpholin-2-one Hydrochloride
When analyzing 4-Methylmorpholin-2-one hydrochloride using electrospray ionization (ESI), a soft ionization technique, the hydrochloride salt will typically dissociate in solution, and the free base, 4-Methylmorpholin-2-one, will be protonated. Therefore, we would expect to observe the protonated molecule [M+H]⁺ as the molecular ion peak.
Expected Molecular Ion:
The molecular formula of 4-Methylmorpholin-2-one is C₅H₉NO₂.
-
Molecular Weight (M) = (5 * 12.011) + (9 * 1.008) + (1 * 14.007) + (2 * 15.999) = 115.13 g/mol .
-
Expected [M+H]⁺ peak: m/z 116.14.
Predicting the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are crucial for structural elucidation. The fragmentation of 4-Methylmorpholin-2-one is likely to follow pathways characteristic of lactams and morpholine derivatives. The primary fragmentation is anticipated to be the cleavage of the lactam ring, a common fragmentation pattern for such cyclic amides.[1][2][3]
Key Predicted Fragment Ions:
-
Loss of CO: A neutral loss of carbon monoxide (28 Da) from the lactam ring is a plausible fragmentation, leading to a fragment ion at m/z 88.14.
-
Ring Opening and Cleavage: Cleavage of the morpholine ring can lead to several characteristic fragments. For instance, cleavage adjacent to the nitrogen atom is a common pathway for amines.[4]
-
Loss of CH₃: Loss of the methyl group (15 Da) from the nitrogen atom could result in a fragment at m/z 101.14.
The following diagram illustrates the predicted fragmentation pathway of protonated 4-Methylmorpholin-2-one.
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Navigating the Terrain of Non-Nucleophilic Bases: A Guide to Effective Alternatives for N-Methylmorpholine in Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of a non-nucleophilic base is paramount to achieving high yields and preserving stereochemical integrity. For decades, 4-Methylmorpholine, commonly known as N-methylmorpholine (NMM), has been a stalwart in the chemist's toolkit, particularly valued for its role as a moderately hindered tertiary amine base in sensitive reactions like peptide couplings and amide bond formations. However, the pursuit of optimal reaction conditions, higher purity, and reduced side reactions has spurred the exploration of effective alternatives.
This guide provides an in-depth technical comparison of N-methylmorpholine and its principal alternatives. We will delve into the mechanistic rationale behind their application, present comparative experimental data, and offer detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Role of N-Methylmorpholine: A Balancing Act of Basicity and Steric Hindrance
N-methylmorpholine (pKa of its conjugate acid ≈ 7.4) serves primarily as an acid scavenger. In reactions such as carbodiimide-mediated amide bond formation, it neutralizes the acidic byproduct generated during the activation of the carboxylic acid, preventing unwanted side reactions and maintaining a favorable reaction pH. Its moderate steric bulk around the nitrogen atom renders it sufficiently non-nucleophilic to avoid competing with the desired amine nucleophile in attacking the activated carboxylic acid intermediate. This balance is crucial for minimizing the formation of urethane byproducts and reducing the risk of racemization, especially in peptide synthesis.[1][2]
However, NMM is not without its limitations. In particularly challenging or sterically hindered couplings, its basicity may be insufficient to efficiently deprotonate the amine nucleophile or prevent racemization. This has led to the widespread adoption of several key alternatives, each with a unique profile of basicity and steric hindrance.
A Comparative Analysis of Leading Alternatives
The efficacy of a non-nucleophilic base is a function of its basicity (pKa), steric hindrance, and solubility in the reaction solvent. Here, we compare NMM with three widely used alternatives: N,N-Diisopropylethylamine (DIPEA), 2,6-Lutidine, and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).
| Reagent | Structure | pKa (conjugate acid) | Key Characteristics & Applications |
| N-Methylmorpholine (NMM) | ~7.4 (in water) | Moderately hindered, widely used in peptide synthesis and general amide bond formation.[1] | |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 (in water) | More basic and sterically hindered than NMM, often preferred for difficult couplings and to minimize racemization.[3][4] | |
| 2,6-Lutidine | ~6.7 (in water) | Less basic than NMM, but highly hindered. Excellent for reactions sensitive to strong bases, such as silyl ether formation and certain glycosylations.[5][6] | |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | ~12.1 (in water), ~18.2 (in MeCN) | Exceptionally strong, non-nucleophilic base due to relief of steric strain upon protonation. Used as a powerful acid scavenger in a variety of reactions.[7][8] |
Experimental Insights: Performance in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for comparing the performance of these bases. The primary metrics for success are the yield of the desired peptide and the suppression of racemization of the chiral amino acid residues.
While direct, side-by-side comparative studies under identical conditions are nuanced and sequence-dependent, literature suggests that for many standard couplings, both NMM and DIPEA perform well.[1][9] However, in the synthesis of "difficult" peptide sequences prone to aggregation, the choice of base can be critical. A study investigating the synthesis of such peptides found that the selection of the base, in conjunction with the coupling reagent, significantly impacts the final purity.[9] For instance, in cases with a high risk of racemization, the use of a more hindered or a weaker base like sym-collidine (2,4,6-trimethylpyridine) has been recommended.[1] DIPEA, being more basic than NMM, is often favored for ensuring complete deprotonation of the incoming amino acid's ammonium salt, which can be crucial for efficient coupling.[10]
Mechanistic Rationale: The Role of the Base in Amide Bond Formation
The following diagram illustrates the generally accepted mechanism for amide bond formation using a carbodiimide coupling agent (like DCC or EDC) and a tertiary amine base. The base's primary role is to act as a proton shuttle and acid scavenger.
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A Senior Application Scientist's Guide to Tertiary Amine Bases in Large-Scale Synthesis: A Cost-Effectiveness Analysis
A Note on the Evolution of this Guide:
Initially, this guide was slated to focus on the cost-effectiveness of 4-Methylmorpholin-2-one hydrochloride. However, a thorough review of current scientific and industrial literature reveals that this compound is a highly specialized reagent, primarily utilized as a building block in niche, small-scale applications such as the development of protein degraders.[1][2] Consequently, data regarding its use in large-scale synthesis and its comparative cost-effectiveness are not publicly available.
To provide a valuable and data-driven resource for our audience of researchers and drug development professionals, we have pivoted this guide to focus on a closely related and industrially ubiquitous compound: 4-Methylmorpholine (N-Methylmorpholine, NMM) . The principles of process optimization, cost analysis, and reagent selection discussed herein for NMM are directly applicable to the evaluation of any reagent for large-scale manufacturing.
Introduction: The Critical Role of Tertiary Amines in Modern Synthesis
In the landscape of large-scale active pharmaceutical ingredient (API) manufacturing, the choice of a seemingly simple reagent, such as a tertiary amine base, can have profound implications for the overall process efficiency, product purity, and ultimately, the economic viability of the synthesis.[3] These bases are fundamental in a multitude of chemical transformations, most notably in amide bond formation—the cornerstone of peptide synthesis—where they act as proton scavengers.[4]
This guide provides a comparative analysis of N-Methylmorpholine (NMM) against two other workhorse tertiary amines: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA or Hünig's base). We will dissect their performance through the lens of a Senior Application Scientist, focusing on the critical parameters that dictate their cost-effectiveness in a large-scale production environment: chemical performance, process considerations, safety, and raw material cost.
The Contenders: A Head-to-Head Comparison of NMM, DIPEA, and TEA
The selection of an appropriate tertiary amine base is a balancing act between basicity (pKa), steric hindrance, and process-related practicalities. Each of the three bases under review presents a unique profile.
-
N-Methylmorpholine (NMM): A cyclic tertiary amine with moderate basicity and relatively low steric hindrance.[5] Its conjugate acid has a pKa of approximately 7.4.[5] This moderate basicity is its key advantage, particularly in applications sensitive to base-mediated side reactions.[6]
-
Triethylamine (TEA): A simple, acyclic tertiary amine that is widely used due to its low cost and strong basicity (conjugate acid pKa ≈ 10.7).[7][8] However, its low steric bulk makes it more nucleophilic, which can lead to undesirable side reactions.[9]
-
N,N-Diisopropylethylamine (DIPEA): Known as Hünig's base, DIPEA is characterized by its strong basicity (conjugate acid pKa ≈ 11) and significant steric hindrance from the two isopropyl groups.[10][11] This steric bulk renders it highly non-nucleophilic, which is advantageous in many synthetic contexts.
The following table summarizes the key properties influencing their application in large-scale synthesis:
| Property | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Chemical Structure | Cyclic Amine | Sterically Hindered Acyclic Amine | Acyclic Amine |
| CAS Number | 109-02-4[5] | 7087-68-5[12] | 121-44-8[7] |
| Molecular Weight | 101.15 g/mol [5] | 129.24 g/mol | 101.19 g/mol [7] |
| pKa of Conjugate Acid | ~7.4[5] | ~11[10] | ~10.7 |
| Boiling Point | 115-116 °C[5] | 127 °C | 89 °C[7] |
| Indicative Bulk Price | ~$1.5 - $12.0/kg[13] | ~$10 - $70/kg[12][14] | ~$1.5 - $3.0/kg[15][16] |
| Key Advantage | Reduced risk of racemization[6] | Non-nucleophilic, strong base[11] | Low cost, strong base |
| Key Disadvantage | Weaker base, may lead to slower reactions | High cost, potential for racemization | Nucleophilic, can cause side reactions[9] |
Note: Prices are indicative and can vary significantly based on supplier, grade, and volume.
Performance in a Critical Application: Peptide Coupling
The cost-effectiveness of a base is most clearly illustrated in sensitive applications like peptide synthesis, where side reactions can lead to costly purification challenges and yield loss. The primary side reaction of concern is racemization , the loss of stereochemical integrity at the α-carbon of the amino acid, which is often catalyzed by the base.[4][17]
The Mechanism of Racemization
Racemization during peptide bond formation typically proceeds via the formation of a 5(4H)-oxazolone intermediate.[4] The base facilitates the abstraction of the proton at the chiral α-carbon, leading to a loss of stereochemistry. The strength of the base directly correlates with the rate of this proton abstraction and, therefore, the risk of racemization.[6]
Causality in Base Selection for Minimizing Racemization
-
NMM: With a pKa of ~7.4, NMM is basic enough to neutralize the hydrochloride salt of an incoming amino acid ester but is significantly less potent in abstracting the α-proton compared to DIPEA or TEA.[4] This makes it the base of choice for coupling reactions involving amino acids that are particularly prone to racemization, such as cysteine (Cys) and histidine (His).[1]
-
DIPEA: Despite its higher basicity, the steric hindrance of DIPEA can sometimes mitigate its tendency to cause racemization compared to the less-hindered TEA. However, it is still a stronger base than NMM and poses a greater risk.[6][18]
-
TEA: The combination of high basicity and low steric hindrance makes TEA a significant risk for racemization and other side reactions, such as the formation of urethane byproducts.[9][19] Its use is generally discouraged in modern, large-scale peptide synthesis where purity is paramount.
Process & Economic Considerations
Beyond reaction performance, the choice of base impacts the entire manufacturing workflow.
Work-up and Purification
A crucial, yet often underestimated, factor in large-scale synthesis is the ease of removing process reagents. The byproducts of these bases are their corresponding ammonium salts.
-
NMM Hydrochloride: The salt of NMM is highly water-soluble, facilitating its removal during aqueous work-up procedures. A simple acidic wash can efficiently partition the base and its salt into the aqueous layer.
-
DIPEA & TEA Hydrochlorides: These salts are also water-soluble and are typically removed via acidic washes.[20][21] However, the higher boiling point of DIPEA can make its complete removal from the organic phase under vacuum more challenging compared to TEA.
Cost Analysis
While TEA is ostensibly the cheapest reagent on a per-kilogram basis, this initial cost saving can be misleading.[15][16]
-
Cost of Failure: A 5% loss in yield on a multi-kilogram batch of a complex API due to a side reaction caused by TEA can translate to hundreds of thousands of dollars in lost product value. This far outweighs any initial savings on the base.
-
Purification Costs: Increased levels of impurities, such as diastereomers resulting from racemization, necessitate more complex and costly purification steps (e.g., multiple crystallizations or preparative chromatography), increasing solvent usage, labor, and equipment occupancy.
-
Total Cost of Ownership: NMM, despite being more expensive than TEA, often presents a lower total cost of ownership in sensitive, high-value syntheses.[13][22] Its ability to deliver a cleaner crude product reduces downstream processing costs and maximizes the yield of the final, high-value API. DIPEA's high cost means it is typically reserved for reactions where a strong, non-nucleophilic base is essential and NMM is not sufficiently basic.[12]
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, here are comparative protocols for a standard peptide coupling step in solution phase on a large scale.
Scenario: Coupling of Fmoc-L-Cys(Trt)-OH to H-Gly-OMe. Cysteine is chosen for its high susceptibility to racemization.
Protocol 1: N-Methylmorpholine (NMM) - Recommended for Purity
Objective: To maximize yield while minimizing racemization of the Cysteine residue.
| Step | Procedure | Rationale / Causality |
| 1. Reagent Preparation | In a suitable reactor under an inert atmosphere (N₂), dissolve H-Gly-OMe·HCl (1.0 eq) in dichloromethane (DCM, 10 volumes). | DCM is a common solvent for peptide coupling. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. |
| 2. Neutralization | Cool the solution to 0-5 °C. Add NMM (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 15 minutes. | NMM neutralizes the hydrochloride salt to liberate the free amine required for coupling. The slight excess ensures complete neutralization. Cooling is critical to manage the exotherm and prevent side reactions. |
| 3. Carboxyl Activation | In a separate vessel, dissolve Fmoc-L-Cys(Trt)-OH (1.05 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in DCM (5 volumes). Cool to 0-5 °C. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) and stir for 20 minutes. | This pre-activation step forms the HOBt active ester, which is highly reactive but less prone to racemization than other intermediates. Using a slight excess of the acid component drives the reaction to completion. |
| 4. Coupling | Transfer the activated Fmoc-L-Cys(Trt)-OH solution to the reactor containing the neutralized H-Gly-OMe, maintaining the temperature at 0-5 °C. | Adding the activated acid to the amine minimizes the lifetime of the highly reactive species, reducing the opportunity for side reactions. Low temperature is maintained to suppress racemization. |
| 5. Reaction Monitoring | Stir at 0-5 °C for 1 hour, then allow to warm to room temperature. Monitor reaction completion by HPLC (typically 2-4 hours). | HPLC is essential for tracking the disappearance of starting materials and the formation of the product, preventing unnecessarily long reaction times which could increase side products. |
| 6. Work-up | Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct. Wash the filtrate sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). | Filtration removes the insoluble urea byproduct. The acidic wash removes any residual NMM. The bicarbonate wash removes excess HOBt and unreacted carboxylic acid. The brine wash removes residual water. |
| 7. Isolation | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. | Standard procedure to isolate the product. The crude product is expected to have a high diastereomeric purity. |
Protocol 2: N,N-Diisopropylethylamine (DIPEA) - High-Throughput Alternative
Objective: To achieve a rapid coupling, accepting a slightly higher risk of racemization.
| Step | Procedure | Rationale / Causality |
| 1. Reagent Preparation | In a suitable reactor under an inert atmosphere (N₂), dissolve H-Gly-OMe·HCl (1.0 eq) in dichloromethane (DCM, 10 volumes). | Identical to the NMM protocol. |
| 2. Neutralization | Cool the solution to 0-5 °C. Add DIPEA (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 15 minutes. | DIPEA is a stronger base and the neutralization is more exothermic, requiring careful temperature control. A slightly larger excess is often used. |
| 3. Carboxyl Activation | In a separate vessel, dissolve Fmoc-L-Cys(Trt)-OH (1.05 eq) in DCM (5 volumes). Add HATU (1.1 eq). Cool to 0-5 °C. | HATU is a potent uronium-based coupling reagent that provides very fast activation. It is often used in combination with strong, non-nucleophilic bases like DIPEA. |
| 4. Coupling | Add the DIPEA from Step 2 to the activated acid solution, followed immediately by the H-Gly-OMe solution. Maintain temperature at 0-5 °C. | The order of addition can vary, but the principle is to combine the three components (activated acid, amine, base) efficiently at low temperature. |
| 5. Reaction Monitoring | Stir at 0-5 °C. The reaction is typically complete in <1 hour. Monitor reaction completion by HPLC. | The combination of HATU and DIPEA leads to significantly faster reaction times compared to DIC/HOBt/NMM. |
| 6. Work-up | Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). | The work-up is similar, with the acidic wash being crucial for removing the high-boiling DIPEA. |
| 7. Isolation | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. | The crude product should be carefully analyzed by chiral HPLC to quantify the level of racemization, which is expected to be higher than in Protocol 1. |
Conclusion: Selecting the Right Tool for the Job
The term "cost-effectiveness" in large-scale synthesis transcends the price-per-kilogram of a raw material. It is an integrated metric of performance, purity, process efficiency, and final product value.
-
For high-value APIs, particularly peptides or other chiral molecules where stereochemical purity is a critical quality attribute, N-Methylmorpholine (NMM) is frequently the most cost-effective choice. Its moderate basicity provides a crucial safety margin against racemization, leading to cleaner crude products, simpler purifications, and higher overall yields of the desired stereoisomer.
-
DIPEA serves as a powerful but more expensive tool for reactions requiring a strong, non-nucleophilic base, or where coupling kinetics are a priority and a slightly higher risk of epimerization is acceptable or has been proven to be minimal for a specific substrate.
-
Triethylamine (TEA) , while being the cheapest option, carries significant process risks in sensitive applications. Its use should be restricted to reactions where nucleophilicity and strong basicity are not detrimental, such as in the formation of simple salts or in less sensitive acylation reactions.
As Senior Application Scientists, our recommendation is to base the selection of a tertiary amine on a thorough risk assessment and process understanding. For the large-scale synthesis of complex, high-value molecules, the initial investment in a higher-purity, lower-risk reagent like N-Methylmorpholine is nearly always recouped through improved process robustness and final product quality.
References
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Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com. Link
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Univar Solutions. (n.d.). Triethylamine, Technical Grade, Liquid, 330 lb Drum. Univarsolutions.com. Link
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Sigma-Aldrich. (n.d.). Triethylamine, ≥99.5%. Sigmaaldrich.com. Link
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Sdfine. (n.d.). TRIETHYLAMINE AR. Sdfine.com. Link
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Chem-Impex. (n.d.). N,N'-Diisopropylethylamine. Chemimpex.com. Link
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TradeIndia. (n.d.). N-Methylmorpholine. Tradeindia.com. Link
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Chem-Impex. (n.d.). Triethylamine. Chemimpex.com. Link
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Thermo Fisher Scientific. (n.d.). N-Methylmorpholine, 99%. Fishersci.com. Link
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Chem-Impex. (n.d.). N-Methylmorpholine. Chemimpex.com. Link
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Thermo Fisher Scientific. (n.d.). N-Methylmorpholine, 99% 500 g. Thermofisher.com. Link
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IndiaMART. (n.d.). Triethylamine - (C2H5)3N Latest Price, Manufacturers & Suppliers. Indiamart.com. Link
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ChemicalBook. (n.d.). N,N-Diisopropylethylamine. Chemicalbook.com. Link
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A. B. Enterprises. (n.d.). N - Methylmorpholine at Best Price in Mumbai, Maharashtra. Tradeindia.com. Link
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AChemBlock. (n.d.). 4-methylmorpholin-2-one 97%. Achemblock.com. Link
- Benchchem. (n.d.). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. Benchchem.com.
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Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA). Carlroth.com. Link
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Google Patents. (n.d.). DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration. Link
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Orgsyn.org. Link
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PubMed. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Pubmed.ncbi.nlm.nih.gov. Link
- Parchem. (n.d.). DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. Parchem.com.
- Benchchem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Synthesis. Benchchem.com.
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Sigma-Aldrich. (n.d.). N,N-Diisopropylethylamine ReagentPlus®, = 99%. Sigmaaldrich.com. Link
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University of Rochester. (n.d.). Remove Sticky Reagents. Chem.rochester.edu. Link
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- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Organic-chemistry.org.
- Royal Society of Chemistry. (2015).
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PubMed. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. Pubmed.ncbi.nlm.nih.gov. Link
- Canadian Journal of Chemistry. (1987). Mixed anhydrides in peptide synthesis. Cdnsciencepub.com.
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Wikipedia. (n.d.). N-Methylmorpholine. En.wikipedia.org. Link
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- Bachem. (2023). Innovative Approaches for Large-Scale Peptide Production. Bachem.com.
- Journal of the Korean Chemical Society. (2013).
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- Ataman Kimya. (n.d.). N-Methylmorpholine.
- Imperial College London. (2021). New peptide manufacturing method could produce cheaper medicines. Imperial.ac.uk.
- MDPI. (2022). Innovation: Large-Scale Manufacture of Peptide Therapeutics by Chemical Synthesis. Mdpi.com.
- Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. Xinggaochemical.com.
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4-Methylmorpholin-2-one Hydrochloride: A Comprehensive Review of a Niche Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Morpholin-2-one Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1] The introduction of a carbonyl group at the 2-position to form the morpholin-2-one core creates a lactam structure that offers distinct chemical handles and conformational constraints. These features make morpholin-2-one derivatives attractive building blocks in the design of novel therapeutics.[2] This review focuses specifically on the N-methylated derivative, 4-Methylmorpholin-2-one, and its hydrochloride salt, exploring the scattered yet insightful information available.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18424-96-9 | [3] |
| Molecular Formula | C₅H₉NO₂ | [3] |
| Molecular Weight | 115.13 g/mol | [3] |
| IUPAC Name | 4-methylmorpholin-2-one | [3] |
| SMILES | CN1CCOC(=O)C1 | [3] |
| Appearance | Reported as a specialty solvent | [4] |
| Purity | Commercially available up to 97% | [3] |
The hydrochloride salt would be expected to be a solid with increased water solubility compared to the free base.
Synthesis of 4-Methylmorpholin-2-one
Direct and detailed experimental protocols for the synthesis of 4-Methylmorpholin-2-one are not extensively published. However, a reference in the Journal of Organic Chemistry from 1987 is cited for its synthesis, suggesting a ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to lactones as a potential route.[5][6]
General strategies for the synthesis of the morpholin-2-one core typically involve intramolecular cyclization reactions. Two plausible synthetic pathways to 4-Methylmorpholin-2-one are outlined below.
Pathway A: N-Alkylation of Morpholin-2-one
This approach involves the initial synthesis of the parent morpholin-2-one ring followed by N-methylation. The synthesis of morpholin-2-one itself can be achieved through the cyclization of N-(2-hydroxyethyl)-2-chloroacetamide.[7] Subsequent alkylation of the secondary amine with a methylating agent would yield the desired product.
Caption: Synthetic Pathway A: N-Alkylation of a pre-formed morpholin-2-one ring.
Pathway B: Intramolecular Cyclization of an N-Methylated Precursor
An alternative strategy involves the cyclization of a pre-N-methylated acyclic precursor. This would typically involve the reaction of N-methylethanolamine with a suitable two-carbon electrophile containing a leaving group, such as chloroacetyl chloride, to form an intermediate which then undergoes intramolecular cyclization.
Caption: Synthetic Pathway B: Intramolecular cyclization of an N-methylated precursor.
Applications and Comparison with Alternatives
Potential Uses of 4-Methylmorpholin-2-one Hydrochloride
Direct applications of 4-Methylmorpholin-2-one hydrochloride are not well-documented in peer-reviewed literature. Commercial suppliers describe it as a specialty solvent and a synthetic intermediate.[4] Its polar aprotic nature, combined with the presence of both a lactam and a tertiary amine, suggests its potential utility in the following areas:
-
Building Block in Medicinal Chemistry: The morpholin-2-one scaffold is present in a number of biologically active compounds. The N-methyl group can influence solubility, basicity, and metabolic stability. This makes 4-Methylmorpholin-2-one a potentially valuable starting material for the synthesis of more complex molecules with therapeutic potential.
-
Ligand Synthesis: The nitrogen and oxygen atoms could act as coordination sites for metal ions, suggesting its use in the synthesis of novel ligands for catalysis or imaging agents.
-
Specialty Polymer Synthesis: Lactams are known monomers for ring-opening polymerization. 4-Methylmorpholin-2-one could potentially be used to create novel polymers with unique properties.
Comparison with Other Scaffolds
Due to the lack of specific experimental data for 4-Methylmorpholin-2-one, a direct performance comparison is not possible. However, we can compare the general class of N-substituted morpholin-2-ones to other related heterocyclic scaffolds commonly used in drug discovery.
| Scaffold | Potential Advantages | Potential Disadvantages |
| N-Substituted Morpholin-2-ones | - Combines features of lactams and morpholines.- N-substituent allows for modulation of properties.- Potential for improved metabolic stability and solubility. | - Less explored than other scaffolds.- Synthesis can be more complex. |
| Piperazinones | - Two nitrogen atoms offer multiple points for substitution.- Widely used in medicinal chemistry with established synthetic routes. | - Can have different pharmacokinetic profiles compared to morpholinones. |
| Pyrrolidinones | - Five-membered ring provides different conformational constraints.- Well-established as a privileged scaffold in many approved drugs. | - Lacks the ether oxygen of the morpholine ring, which can impact solubility and hydrogen bonding. |
| Morpholines | - Highly prevalent in approved drugs.- Generally imparts favorable pharmacokinetic properties. | - Lacks the carbonyl group for further functionalization present in morpholin-2-ones. |
Experimental Protocols (General Methodologies)
While a specific, validated protocol for 4-Methylmorpholin-2-one is not available, the following general procedures for key transformations in its potential synthesis are provided as a starting point for methods development.
General Protocol for N-Alkylation of a Lactam
Objective: To introduce an alkyl group onto the nitrogen of a cyclic amide (lactam).
Materials:
-
Lactam (e.g., Morpholin-2-one)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Alkylating agent (e.g., Methyl iodide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve the lactam in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base portion-wise, monitoring for gas evolution if using NaH.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of the quenching solution at 0 °C.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for Intramolecular Cyclization to form a Lactam
Objective: To form a cyclic amide from an acyclic precursor containing an amine and an ester or acyl halide.
Materials:
-
Acyclic precursor (e.g., N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide)
-
Base (e.g., Potassium carbonate, Sodium hydroxide)
-
Solvent (e.g., Acetonitrile, Ethanol)
Procedure:
-
Dissolve the acyclic precursor in the chosen solvent.
-
Add the base to the solution.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Conclusion
4-Methylmorpholin-2-one hydrochloride remains a relatively unexplored chemical entity within the broader and more well-documented family of morpholine derivatives. While its commercial availability suggests utility in certain synthetic applications, a significant gap in the publicly available scientific literature exists regarding its specific synthesis, reactivity, and performance in comparison to other building blocks. The general synthetic strategies for related morpholin-2-ones provide a solid foundation for researchers to develop robust methods for its preparation. Future investigations into the applications of this compound, particularly in the realm of medicinal chemistry, could reveal it to be a valuable and versatile scaffold for the development of novel therapeutics.
References
-
Murahashi, S.-I., Naota, T., Ito, K., Maeda, Y., & Taki, H. (1987). Ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to esters and lactones. The Journal of Organic Chemistry, 52(19), 4319–4327. [Link]
- Shimizu, H., Onitsuka, S., Egami, H., & Katsuki, T. (2010). Ruthenium(salen)-catalyzed oxidative kinetic resolution of racemic secondary alcohols. Journal of the American Chemical Society, 132(38), 13189–13191.
-
ChemBK. 4-methylmorpholine hydrochloride. Retrieved January 19, 2026, from [Link]
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MySkinRecipes. 4-Methylmorpholin-2-one. Retrieved January 19, 2026, from [Link]
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AccelaChemBio. 18424-96-9,4-Methyl-2-morpholinone. Retrieved January 19, 2026, from [Link]
- Stergiou, A., & Kourounakis, A. P. (2005). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 12(19), 2241–2263.
- Liang, P. H., Hsin, L. W., & Cheng, C. Y. (2002). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Bioorganic & medicinal chemistry, 10(10), 3267–3276.
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Amerigo Scientific. 4-Methylmorpholin-2-one hydrochloride. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. Morpholine synthesis. Retrieved January 19, 2026, from [Link]
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PubChem. 4-Methylmorpholine hydrochloride. Retrieved January 19, 2026, from [Link]
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Wikipedia. N-Methylmorpholine. Retrieved January 19, 2026, from [Link]
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- Sravani, G., & Keerthi, P. (2016). A review on pharmacological profile of morpholine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 639-653.
- Khan, I., Ali, S., & Muhammad, Z. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
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A Guide to the Kinetic Analysis of Reactions Catalyzed by 4-Methylmorpholin-2-one Hydrochloride: A Comparative Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for conducting a kinetic analysis of reactions potentially catalyzed by 4-methylmorpholin-2-one hydrochloride. Given the nascent stage of research into the catalytic applications of this specific compound, this document serves as a practical "how-to" guide, enabling researchers to generate foundational data and objectively compare its performance against established alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our proposed methodologies in established kinetic principles.
Introduction: Unveiling a Potential New Catalyst
4-Methylmorpholin-2-one is a heterocyclic compound featuring a morpholine ring with a methyl group on the nitrogen atom and a carbonyl group at the 2-position, classifying it as a lactam. Its hydrochloride salt introduces a Brønsted acidic component, suggesting potential for acid or bifunctional catalysis. It is crucial to distinguish this compound from its well-studied analogue, 4-methylmorpholine (NMM), a widely used tertiary amine base catalyst in organic synthesis, particularly in polyurethane formation.[1][2][3][4][5] The presence of the electron-withdrawing carbonyl group in 4-methylmorpholin-2-one is expected to significantly alter the electronic properties of the nitrogen atom, reducing its basicity and nucleophilicity compared to NMM.
While N-acyl morpholin-2-ones have been shown to undergo organocatalytic ring-opening polymerization, N-alkyl substituted versions, such as 4-methylmorpholin-2-one, are resistant to this transformation.[6][7][8] This suggests that its catalytic activity will likely not involve ring-opening but rather leverage the unique combination of the lactam functionality and the potential for protonation.
This guide will therefore focus on a plausible test reaction to probe its catalytic potential: the hydrolysis of a model ester, p-nitrophenyl acetate (PNPA). This reaction is well-suited for kinetic studies via UV-Vis spectrophotometry due to the release of the chromophoric p-nitrophenolate anion.
The Kinetic Investigation: A Step-by-Step Protocol
The objective of this experimental protocol is to determine the rate law for the hydrolysis of p-nitrophenyl acetate, assessing the catalytic contribution of 4-methylmorpholin-2-one hydrochloride. The rate law is expected to follow the form:
Rate = kobs[PNPA]a[Catalyst]b
where kobs is the observed rate constant, and 'a' and 'b' are the reaction orders with respect to the substrate and catalyst, respectively.
Materials and Instrumentation
-
Substrate: p-Nitrophenyl acetate (PNPA)
-
Catalyst: 4-Methylmorpholin-2-one hydrochloride (synthesis may be required if not commercially available)
-
Alternative Catalysts for Comparison:
-
4-Methylmorpholine (NMM)
-
Morpholine hydrochloride
-
N-Methyl-2-pyrrolidone (a simple lactam)
-
Blank (no catalyst)
-
-
Solvent/Buffer: A suitable buffer solution (e.g., phosphate or Tris buffer) to maintain a constant pH. The choice of pH will be critical and should be explored as a reaction parameter.
-
Instrumentation:
-
UV-Vis Spectrophotometer with temperature control.
-
pH meter.
-
Standard laboratory glassware and analytical balance.
-
Experimental Workflow
The following diagram outlines the workflow for the kinetic analysis.
Caption: Experimental workflow for the kinetic analysis of PNPA hydrolysis.
Detailed Protocol: Method of Initial Rates
The method of initial rates is a robust technique for determining reaction orders by varying the concentration of one reactant at a time while keeping others constant.[9][10]
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of PNPA in acetonitrile.
-
Prepare 50 mM stock solutions of 4-methylmorpholin-2-one hydrochloride and each of the comparative catalysts in the chosen buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
-
Determining Reaction Order in [PNPA]:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the p-nitrophenolate anion (approx. 400 nm).
-
Equilibrate a cuvette containing 2.8 mL of buffer and 0.1 mL of the 50 mM 4-methylmorpholin-2-one hydrochloride stock solution to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.1 mL of the 100 mM PNPA stock solution (final [PNPA] will be ~3.3 mM). Mix quickly and start recording the absorbance as a function of time for 5-10 minutes.
-
Repeat the experiment using different initial concentrations of PNPA (e.g., by varying the volume of the stock solution added) while keeping the catalyst concentration constant.
-
-
Determining Reaction Order in [Catalyst]:
-
Perform a series of experiments similar to the above, but this time keep the initial concentration of PNPA constant and vary the concentration of the 4-methylmorpholin-2-one hydrochloride.
-
Crucially, run a blank reaction with no catalyst to determine the rate of uncatalyzed hydrolysis.
-
-
Comparative Analysis:
-
Repeat the experiments in step 3 for each of the alternative catalysts (NMM, morpholine hydrochloride, N-methyl-2-pyrrolidone) at the same concentrations used for 4-methylmorpholin-2-one hydrochloride.
-
Data Analysis and Interpretation
Calculating Initial Rates
For each kinetic run, plot absorbance versus time. The initial rate of the reaction is the slope of the linear portion of this curve at the beginning of the reaction. Convert this rate from Absorbance units/sec to M/sec using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of p-nitrophenolate at the experimental pH.
Determining Reaction Orders
To find the order with respect to a reactant, compare two experiments where only the concentration of that reactant was changed. The ratio of the rates can be related to the ratio of the concentrations:
(Rate2 / Rate1) = ([Reactant]2 / [Reactant]1)order
Solving for the 'order' will yield the reaction order for that component. For example, if doubling the catalyst concentration doubles the initial rate, the reaction is first order with respect to the catalyst.[9]
Calculating the Rate Constant (k)
Once the reaction orders are determined, the rate constant 'k' can be calculated for each experiment using the determined rate law and the known concentrations and initial rate. The average of these values will give the rate constant for the catalytic reaction.
Comparative Data Presentation
The performance of 4-methylmorpholin-2-one hydrochloride should be objectively compared to the alternatives. The results should be summarized in a clear, tabular format.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of p-Nitrophenyl Acetate at pH 7.5, 25°C
| Catalyst (5 mM) | Initial Rate (x 10-6 M/s) | Reaction Order in [Catalyst] | Rate Constant (k) (M-1s-1) | Fold Increase over Blank |
| None (Blank) | 0.5 | - | - | 1 |
| 4-Methylmorpholin-2-one HCl | 2.5 | ~1 | X | 5 |
| 4-Methylmorpholine (NMM) | 25.0 | ~1 | Y | 50 |
| Morpholine HCl | 1.5 | ~1 | Z | 3 |
| N-Methyl-2-pyrrolidone | 1.0 | ~1 | W | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Mechanistic Insights and Visualizations
The kinetic data will provide insights into the potential catalytic mechanism. For instance, a first-order dependence on the catalyst concentration suggests that a single molecule of the catalyst is involved in the rate-determining step.
The following diagram illustrates a plausible catalytic cycle for the hydrolysis of PNPA by 4-methylmorpholin-2-one hydrochloride, acting as a general acid-base catalyst.
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A Comparative Guide to the Synthetic Routes of 4-Methylmorpholin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholin-2-one hydrochloride is a substituted morpholinone derivative. The morpholinone scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The presence of the N-methyl group and the lactam functionality imparts specific physicochemical properties that can influence a compound's solubility, stability, and biological interactions. The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent compound. This guide explores two potential synthetic strategies for the preparation of 4-Methylmorpholin-2-one hydrochloride, providing a critical evaluation of each approach.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are proposed for the synthesis of 4-Methylmorpholin-2-one: the intramolecular cyclization of an acyclic precursor and the modification of a pre-formed morpholinone ring system. A final salt formation step would then yield the desired hydrochloride.
| Route | Starting Materials | Key Intermediates | Key Reactions | Potential Advantages | Potential Challenges |
| Route 1: Intramolecular Cyclization | N-methylethanolamine, Methyl 2-hydroxy-2-methoxyacetate | 2-Hydroxy-4-methylperhydro-1,4-oxazin-3-one | Amine-ester condensation, Dehydroxylation | Convergent synthesis. | Requires a potentially challenging dehydroxylation step. |
| Route 2: N-Methylation of Morpholin-2-one | Diethanolamine, Glycolic acid | Morpholin-2-one | Amidation, Cyclization, N-methylation | Utilizes readily available starting materials. | May require protecting groups; methylation conditions need optimization. |
Route 1: Intramolecular Cyclization via a Hydroxy Lactam Intermediate
This route involves the initial formation of a hydroxylated morpholinone ring, followed by the removal of the hydroxyl group to yield the target lactam.
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Mechanistic Insights
The initial step of this pathway is the condensation of N-methylethanolamine with methyl 2-hydroxy-2-methoxyacetate. The amino group of N-methylethanolamine acts as a nucleophile, attacking the ester carbonyl of the acetate derivative. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the newly formed amide, would lead to the formation of the 2-hydroxy-4-methylperhydro-1,4-oxazin-3-one intermediate.
The subsequent dehydroxylation of the α-hydroxy lactam is the critical step. This transformation can be challenging. Potential methods include catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) under acidic conditions, or a Barton-McCombie deoxygenation, which involves conversion of the alcohol to a thiocarbonyl derivative followed by radical-mediated reduction.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-methylperhydro-1,4-oxazin-3-one
-
To a solution of N-methylethanolamine (1.0 eq) in a suitable solvent (e.g., methanol or toluene), is added methyl 2-hydroxy-2-methoxyacetate (1.0 eq).
-
The reaction mixture is heated to reflux for several hours and monitored by TLC or LC-MS for the consumption of starting materials and formation of the product.
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-hydroxy-4-methylperhydro-1,4-oxazin-3-one.
Step 2: Dehydroxylation of 2-Hydroxy-4-methylperhydro-1,4-oxazin-3-one
-
Method A: Catalytic Hydrogenation: The 2-hydroxy-4-methylperhydro-1,4-oxazin-3-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of palladium on carbon (10 mol%) is added. The mixture is subjected to a hydrogen atmosphere (balloon or Parr shaker) and stirred at room temperature or elevated temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude 4-methylmorpholin-2-one.
-
Method B: Barton-McCombie Deoxygenation: The hydroxyl group is first converted to a thiocarbonyl derivative (e.g., a xanthate). The lactam is then treated with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride or a less toxic alternative) in a solvent like toluene at reflux. Workup and purification would yield the desired product.
Step 3: Formation of 4-Methylmorpholin-2-one Hydrochloride
-
The purified 4-methylmorpholin-2-one is dissolved in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to afford 4-methylmorpholin-2-one hydrochloride.[1][2]
Route 2: N-Methylation of a Morpholin-2-one Precursor
This approach involves the synthesis of the parent morpholin-2-one ring followed by N-methylation.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Mechanistic Insights
The synthesis of the morpholin-2-one core can be achieved through the condensation of diethanolamine with glycolic acid or its derivatives. This reaction likely proceeds through an initial amidation to form an N,N-bis(2-hydroxyethyl)glycolamide intermediate, which then undergoes intramolecular cyclization via an esterification or dehydration reaction to form the lactam ring.
The subsequent N-methylation of the secondary amine within the morpholin-2-one ring can be accomplished using various methylating agents. Common reagents include methyl iodide, dimethyl sulfate, or formaldehyde/formic acid (Eschweiler-Clarke reaction). The choice of reagent and reaction conditions is crucial to avoid side reactions, such as O-alkylation or quaternization.
Experimental Protocol
Step 1: Synthesis of Morpholin-2-one
-
A mixture of diethanolamine (1.0 eq) and glycolic acid (1.0 eq) is heated, either neat or in a high-boiling solvent, to drive off water and promote condensation and cyclization.
-
The reaction progress is monitored by analyzing the amount of water collected or by spectroscopic methods.
-
The crude product is purified by distillation or recrystallization to yield morpholin-2-one.
Step 2: N-Methylation of Morpholin-2-one
-
Method A: Using Methyl Iodide: Morpholin-2-one (1.0 eq) is dissolved in a polar aprotic solvent like DMF or acetonitrile. A base, such as potassium carbonate or sodium hydride, is added, followed by the dropwise addition of methyl iodide (1.1 eq). The reaction is stirred at room temperature or slightly elevated temperature until completion. Workup involves quenching the reaction, extraction, and purification by chromatography.
-
Method B: Eschweiler-Clarke Reaction: Morpholin-2-one is treated with an excess of formic acid and formaldehyde. The mixture is heated to reflux. This method is advantageous as it is a reductive amination process that avoids the use of alkyl halides. Workup typically involves basification and extraction of the product.
Step 3: Formation of 4-Methylmorpholin-2-one Hydrochloride
-
The procedure is analogous to that described in Route 1. The purified 4-methylmorpholin-2-one is dissolved in an anhydrous solvent, and treated with a solution of HCl to precipitate the hydrochloride salt.[1][2]
Conclusion
Both proposed synthetic routes to 4-Methylmorpholin-2-one hydrochloride offer plausible strategies for its preparation. Route 1, the intramolecular cyclization, is a convergent approach that may offer good control over the final structure, but is contingent on a successful and efficient dehydroxylation step. Route 2, the N-methylation of a pre-formed morpholin-2-one ring, utilizes more readily available starting materials but requires careful optimization of the methylation step to ensure high selectivity and yield.
The choice of the optimal synthetic route will depend on the specific capabilities of the laboratory, the availability of starting materials and reagents, and the desired scale of the synthesis. Further experimental validation is necessary to determine the most efficient and practical method for the preparation of 4-Methylmorpholin-2-one hydrochloride. This guide serves as a foundational resource for researchers embarking on the synthesis of this and related heterocyclic compounds.
References
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- δ-Lactam synthesis. Organic Chemistry Portal.
- Process for preparation of β-lactams.
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Studies related to dihydro-1,4-thiazines. Part II. Reduction of methyl (6S)-7-hydroxy-5,5,9,9-tetramethyl-8-oxa-4-thia-1-azabicyclo[2][3]non-2-ene-3-carboxylate and its.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylmorpholin-2-one Hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methylmorpholin-2-one hydrochloride, grounded in the principles of chemical safety, regulatory compliance, and operational excellence.
Hazard Profile and Core Safety Principles
Understanding the intrinsic properties of a chemical is the first step toward managing it safely. 4-Methylmorpholin-2-one hydrochloride is classified as an irritant, harmful if swallowed, and can cause skin and serious eye irritation.[1] Upon decomposition, particularly at high temperatures, it can release toxic fumes such as hydrogen chloride and nitrogen oxides.[2]
While it exists as a stable salt, its disposal must account for its identity as a nitrogen-containing heterocyclic compound. The core principles guiding its disposal are aligned with the strategic hierarchy for managing laboratory waste advocated by the National Research Council.[3]
-
Source Reduction: Minimize waste by ordering only the necessary quantities and reducing the scale of experiments where feasible.[3][4]
-
Segregation: Never mix incompatible waste streams. This prevents dangerous reactions and ensures proper treatment.[5][6][7]
-
Containment: Use appropriate, clearly labeled, and sealed containers for all chemical waste.[7][8]
-
Professional Disposal: All hazardous chemical waste must be ultimately handled by a licensed environmental management contractor.[9][10]
| Hazard Classification | Description | Primary Safety Concern |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Accidental ingestion leading to systemic toxicity. |
| Skin Irritation | Causes skin irritation.[1] | Direct contact can cause inflammation and redness. |
| Eye Irritation | Causes serious eye irritation.[1] | Contact can lead to significant eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation of dust can irritate the respiratory tract. |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete lifecycle of 4-Methylmorpholin-2-one hydrochloride waste, from the point of generation to its final removal from the laboratory.
Step 1: Immediate Segregation at the Point of Generation
As soon as 4-Methylmorpholin-2-one hydrochloride is declared waste (e.g., surplus reagent, contaminated material), it must be segregated as Hazardous Chemical Waste .
-
Causality: Segregation is the most critical step in preventing accidental chemical reactions.[6] This compound, as an amine salt, must be kept separate from strong bases (which would liberate the free amine) and strong oxidizing agents to prevent potentially violent reactions.[2]
-
Action:
-
Designate a specific, labeled container for "Non-Halogenated Organic Solid Waste."
-
If the original container is used for disposal, ensure the label is intact and legible. Deface or remove any extraneous information.[3]
-
Never mix this waste with other chemical waste streams like halogenated solvents, heavy metals, or biological waste.[5][8]
-
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure safety and proper tracking.[6][7][11]
-
Causality: The container must be chemically compatible to prevent degradation and leaks. Clear labeling communicates hazards to all personnel and is required for legal transport and disposal.
-
Action:
-
Select a robust, leak-proof container with a secure screw-top lid, preferably made of high-density polyethylene (HDPE).
-
Affix a "Hazardous Waste" label to the container.
-
Fill in all required information clearly:
-
Full Chemical Name: "4-Methylmorpholin-2-one hydrochloride" (no abbreviations).
-
Hazard Characteristics: Check the boxes for "Toxic" and "Irritant."
-
Principal Investigator/Lab Contact.
-
-
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[4][6]
-
Causality: SAAs are designed to minimize the risks associated with storing hazardous materials by keeping quantities small and under the control of laboratory personnel.
-
Action:
-
Store the sealed waste container within a designated SAA, which could be a labeled section of a chemical fume hood or a cabinet.
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
-
Keep the container closed at all times except when adding waste.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
-
Step 4: Optional Pre-Treatment via Neutralization (for Aqueous Solutions)
For dilute aqueous solutions containing 4-Methylmorpholin-2-one hydrochloride, neutralization may be considered by trained personnel to reduce the acidity before collection. Crucially, this does not render the waste non-hazardous, and it must not be disposed of down the drain. The resulting solution still contains a regulated organic compound.
-
Causality: Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (HCl). Adding a weak base can neutralize the acidic component. This is a pre-treatment, not a final disposal method.
-
Protocol:
-
Work in a certified chemical fume hood while wearing appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Place the container of the aqueous waste solution in a secondary containment tray on a magnetic stir plate.
-
Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃) dropwise while stirring.[12]
-
Monitor the pH of the solution regularly with a calibrated pH meter or pH strips.
-
Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
The neutralized solution must be collected as hazardous aqueous organic waste and cannot be drain disposed.
-
Step 5: Arranging for Final Disposal
The final step is the removal of the waste by a certified hazardous waste contractor.
-
Causality: Federal and state regulations (under the Resource Conservation and Recovery Act - RCRA) mandate that hazardous waste be transported, treated, and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][13]
-
Action:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[4]
-
Ensure all labels are complete and accurate before the scheduled pickup.
-
The preferred method for final disposal of organic compounds like this is high-temperature incineration, which ensures complete destruction of the molecule.[14]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of 4-Methylmorpholin-2-one hydrochloride waste.
Caption: Workflow for the disposal of 4-Methylmorpholin-2-one hydrochloride.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management. ACTenviro. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), NIH. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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MORPHOLINE SDS. MsdsDigital.com. [Link]
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Morpholine (HSG 92, 1995). Inchem.org. [Link]
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How to neutralize amine hydrochlorides? ResearchGate. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
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Morpholine Safety Data Sheet. Carl ROTH. [Link]
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Morpholine Safety Data Sheet. Redox. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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4-Methylmorpholine. PubChem, NIH. [Link]
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4-methylmorpholine hydrochloride. ChemBK. [Link]
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Hazardous Waste Listings. Environmental Protection Agency (EPA). [Link]
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Navigating the Uncharted: A Practical Guide to Handling 4-Methylmorpholin-2-one Hydrochloride
Our approach is rooted in the understanding that the morpholine core, the ketone functionality, and its nature as a hydrochloride salt all contribute to its potential hazard profile. We will proceed with a cautious yet practical mindset, prioritizing your safety and the integrity of your research.
Anticipated Hazard Profile: A Synthesis of Analogous Data
Given the absence of a dedicated SDS, we must infer the potential hazards of 4-Methylmorpholin-2-one hydrochloride from similar molecules. N-Methylmorpholine hydrochloride is known to cause skin and eye irritation.[1] Furthermore, 4-Methylmorpholine-2,6-dione, which shares the core methylmorpholine structure with an additional carbonyl group, is classified as harmful if swallowed, a cause of serious eye damage and skin irritation, and may cause respiratory irritation.[2] The presence of the hydrochloride salt suggests that the compound is likely a crystalline solid and may be hygroscopic.
Therefore, it is prudent to treat 4-Methylmorpholin-2-one hydrochloride as a substance that is, at a minimum:
-
A skin and eye irritant.
-
Potentially harmful if ingested or inhaled.
-
A potential respiratory tract irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling compounds with an incomplete hazard profile. The following table outlines the recommended PPE for various laboratory operations involving 4-Methylmorpholin-2-one hydrochloride.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Lab Coat- Nitrile Gloves (double-gloving recommended)- N95 Respirator or work within a certified chemical fume hood | To prevent inhalation of fine particles and protect against skin and eye contact. |
| Dissolution and Solution Handling | - Safety Goggles- Lab Coat- Nitrile Gloves | To protect against splashes and direct skin/eye contact with the solution. |
| Reaction Setup and Monitoring | - Safety Goggles- Lab Coat- Nitrile Gloves | Standard laboratory practice to protect against unexpected splashes or releases. |
| Work-up and Purification | - Safety Goggles- Lab Coat- Nitrile Gloves | To protect against exposure to the compound and various solvents and reagents. |
PPE Selection and Donning/Doffing Protocol
The following diagram illustrates the logical flow for selecting and using PPE when handling 4-Methylmorpholin-2-one hydrochloride.
Caption: PPE workflow for handling 4-Methylmorpholin-2-one hydrochloride.
Operational Plan: From Benchtop to Waste
Handling:
-
Preparation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound.[3] Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing: To minimize the generation of airborne dust, handle the solid compound with care. Use a spatula and weigh the desired amount onto a tared weigh paper or into a suitable container within a fume hood or on a balance with a draft shield.
-
Dissolution: Add the solid to the solvent slowly and stir to dissolve. Be aware of any potential exothermic reactions, although this is less likely with a hydrochloride salt.
-
Spill Response:
-
Minor Spill: For a small spill of the solid, carefully sweep it up with a brush and dustpan and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spill: In the event of a larger spill, evacuate the immediate area and alert your laboratory supervisor and safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.
-
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
Disposal Plan: A Critical Step for Halogenated Organics
As a hydrochloride salt, 4-Methylmorpholin-2-one hydrochloride is classified as a halogenated organic compound. Improper disposal of this waste stream can have serious environmental consequences and is a regulatory violation.
Step-by-Step Disposal Protocol:
-
Segregation: All waste containing 4-Methylmorpholin-2-one hydrochloride, including contaminated consumables (e.g., gloves, weigh papers, pipette tips) and solutions, must be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix this waste with non-halogenated organic waste.[5]
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its chemical contents.[5][6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Collection: When the container is nearly full, arrange for its collection by your institution's environmental health and safety (EHS) department for proper disposal via incineration at a licensed facility.[4]
-
Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity.
Disposal Decision Pathway
Sources
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- 2. aksci.com [aksci.com]
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- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
